molecular formula C9H9NO3 B1600942 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 6529-94-8

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B1600942
CAS No.: 6529-94-8
M. Wt: 179.17 g/mol
InChI Key: UGJVRGLKGBFDOD-UHFFFAOYSA-N
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Description

7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-6-2-3-7-8(4-6)13-5-9(11)10-7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJVRGLKGBFDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469228
Record name 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6529-94-8
Record name 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-METHOXY-2H-1,4-BENZOXAZIN-3(4H)-ONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzoxazinone Scaffold

To researchers, scientists, and professionals in drug development, the heterocyclic 1,4-benzoxazin-3-one scaffold represents a privileged structure with significant biological relevance. These compounds are secondary metabolites found in various plant species, notably in the Gramineae family (including maize, wheat, and rye), where they play a crucial role in defense against pests and pathogens.[1] The inherent biological activity of the benzoxazinone core has made it an attractive starting point for the development of new therapeutic agents and agrochemicals. This guide will provide an in-depth technical overview of the chemical properties of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one core, a key variant within this important class of molecules. We will explore its synthesis, structural characteristics, reactivity, and biological potential, with a focus on providing practical insights for researchers in the field.

Molecular Structure and Physicochemical Properties

The fundamental structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one consists of a benzene ring fused to an oxazine ring, with a methoxy group at the 7-position and a ketone at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.

While specific experimental data for the unsubstituted 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not extensively reported in publicly available literature, we can infer its properties from closely related, well-characterized analogues. For the purpose of this guide, we will use the extensively studied derivative, 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine , to illustrate the physicochemical and spectroscopic properties of this class of compounds.[4][5]

PropertyValueSource
Molecular Formula C₁₆H₁₈NO₃[4]
Molecular Weight 272.13 g/mol [4]
Melting Point 147–149 °C[4][5]
Appearance Pale yellow solid[4][5]
Solubility Soluble in DMSO and methanol.[4][6]
Spectroscopic Characterization

The structural elucidation of 7-methoxy-benzoxazinone derivatives relies heavily on modern spectroscopic techniques. Below is a summary of the expected and reported spectral data for the 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine derivative.

Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) Assignment
7.39–7.30 (m, 2H)Aromatic protons (methoxyphenyl ring)
6.98–6.90 (m, 2H)Aromatic protons (methoxyphenyl ring)
6.69–6.56 (m, 1H)Aromatic proton (benzoxazine ring)
6.40–6.31 (m, 2H)Aromatic protons (benzoxazine ring)
5.74 (t, J = 1.8 Hz, 1H)NH proton
4.31 (dt, J = 8.1, 2.3 Hz, 1H)CH proton
4.16 (ddd, J = 10.4, 2.9, 1.8 Hz, 1H)CH₂ proton
3.84 (dd, J = 10.4, 8.2 Hz, 1H)CH₂ proton
3.75 (s, 3H)Methoxy protons (methoxyphenyl ring)
3.63 (s, 3H)Methoxy protons (benzoxazine ring)
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) Assignment
158.84, 151.65, 143.40, 131.91, 128.65, 128.31, 115.65, 113.79, 106.70, 102.11, 70.51, 55.27, 55.11, 52.33Aromatic, methoxy, and aliphatic carbons
IR (neat) ν (cm⁻¹) Assignment
3327N-H stretch
2837C-H stretch (methoxy)
1507C=C stretch (aromatic)

Data for 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine as reported in[4][5].

Synthesis of the 7-Methoxy-Benzoxazinone Core

The synthesis of the 7-methoxy-benzoxazinone scaffold can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of a substituted 2-aminophenol with an appropriate α-haloacetyl halide. The following is a generalized protocol based on established methodologies for the synthesis of benzoxazinone derivatives.

Experimental Protocol: Synthesis of a 7-Methoxy-Benzoxazinone Derivative

This protocol is adapted from the synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine.[4][5]

Step 1: Synthesis of 2-amino-4-methoxyphenol

  • Starting Material: 4-Methoxy-2-nitrophenol.

  • Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.

  • Work-up: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-amino-4-methoxyphenol, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization to form the Benzoxazinone Ring

  • Reaction Setup: The synthesized 2-amino-4-methoxyphenol is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to neutralize the hydrogen halide formed during the reaction.

  • Acylating Agent: Chloroacetyl chloride is added dropwise to the reaction mixture at a low temperature (typically 0 °C) to control the exothermic reaction.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 7-methoxy-2H-benzo[b]oxazin-3(4H)-one derivative.

Synthesis_Workflow start 4-Methoxy-2-nitrophenol step1 Reduction (e.g., H₂, Pd/C) start->step1 intermediate 2-Amino-4-methoxyphenol step1->intermediate step2 Cyclization (Chloroacetyl chloride, Base) intermediate->step2 product 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Derivative step2->product

Caption: Generalized synthetic workflow for 7-methoxy-benzoxazinone derivatives.

Reactivity and Chemical Behavior

The chemical reactivity of the 7-methoxy-benzoxazinone core is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing lactam functionality within the heterocyclic ring.

  • N-H Acidity: The proton on the nitrogen atom is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.

  • Aromatic Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and amino groups. The directing effects of these groups will influence the position of substitution.

  • Ring Stability: The lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

A noteworthy aspect of the chemical behavior of related benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), is their instability in aqueous solutions, where they can degrade to form other compounds.[7] This is an important consideration for in vitro biological assays and formulation development.

Biological Activity and Therapeutic Potential

The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of biologically active molecules. The 7-methoxy substitution has been explored in the context of various therapeutic areas.

  • Anticancer Activity: Several studies have investigated the potential of 1,4-benzoxazine derivatives as anticancer agents. They have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.[5] Some derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.

  • Anti-inflammatory Effects: Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the ability to reduce the production of pro-inflammatory mediators in cellular models.[8]

  • Natural Pesticidal and Allelopathic Properties: The naturally occurring 7-methoxy-benzoxazinoids, such as DIMBOA, are well-known for their role in plant defense.[1][9] They exhibit insecticidal, antimicrobial, and allelopathic activities, which has spurred interest in their use as natural pesticides.

Biological_Potential core 7-Methoxy-Benzoxazinone Core anticancer Anticancer Activity (e.g., PI3K/mTOR inhibition) core->anticancer anti_inflammatory Anti-inflammatory Activity (e.g., reduction of pro-inflammatory cytokines) core->anti_inflammatory pesticidal Pesticidal/Allelopathic Properties (e.g., insecticidal, antimicrobial) core->pesticidal

Caption: Biological potential of the 7-methoxy-benzoxazinone scaffold.

Conclusion and Future Directions

The 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one core represents a valuable scaffold in medicinal chemistry and agrochemical research. Its synthetic accessibility and the diverse biological activities of its derivatives make it a promising starting point for the development of novel therapeutic agents and environmentally friendly pesticides. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. A thorough understanding of the structure-activity relationships will be key to unlocking the full potential of this versatile chemical entity.

References

An In-Depth Technical Guide to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

An In-Depth Technical Guide to 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, spectral characterization, potential therapeutic applications, and essential safety protocols. This document is intended to serve as a valuable resource for professionals engaged in the exploration and utilization of novel chemical entities for therapeutic advancement.

Core Chemical Identity

7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. The core structure consists of a benzene ring fused to an oxazine ring, with a methoxy group at the 7-position and a ketone at the 3-position. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.

Identifier Value
CAS Number 6529-94-8
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
IUPAC Name 7-methoxy-2H-1,4-benzoxazin-3(4H)-one
Synonyms 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

Synthesis and Mechanism

The synthesis of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one typically proceeds through the condensation and cyclization of appropriate precursors. A common and effective strategy involves the reaction of 2-amino-4-methoxyphenol with an acetylating agent, such as chloroacetyl chloride, followed by intramolecular cyclization.

The causality behind this experimental choice lies in the nucleophilic character of the amino and hydroxyl groups of the aminophenol derivative. The more nucleophilic amino group initially attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent intramolecular cyclization is facilitated by a base, which deprotonates the phenolic hydroxyl group, creating a nucleophile that attacks the carbon bearing the chlorine atom, leading to the formation of the oxazine ring.

Experimental Protocol: Synthesis of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Step 1: N-Acetylation of 2-Amino-4-methoxyphenol

    • Dissolve 2-amino-4-methoxyphenol (1 equivalent) in a suitable solvent, such as dichloromethane or ethyl acetate.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide intermediate.

  • Step 2: Intramolecular Cyclization

    • Dissolve the intermediate from Step 1 in a polar aprotic solvent, such as dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (2 equivalents).

    • Heat the reaction mixture to 80-100°C and stir for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one as a solid.

Synthesis_Workflowcluster_startStarting Materialscluster_reaction1Step 1: N-Acetylationcluster_intermediateIntermediatecluster_reaction2Step 2: Cyclizationcluster_productFinal Product2-Amino-4-methoxyphenol2-Amino-4-methoxyphenolReaction1N-Acetylation(DCM, 0°C to RT)2-Amino-4-methoxyphenol->Reaction1Chloroacetyl_chlorideChloroacetyl_chlorideChloroacetyl_chloride->Reaction1Intermediate_productN-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamideReaction1->Intermediate_productReaction2Intramolecular Cyclization(K2CO3, DMF, 80-100°C)Intermediate_product->Reaction2Final_Product7-Methoxy-2H-benzo[b]oxazin-3(4H)-oneReaction2->Final_Product

Figure 1: Synthetic workflow for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Spectroscopic Characterization

The structural elucidation of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is confirmed through a combination of spectroscopic techniques.

Technique Expected Data
¹H NMR Signals corresponding to aromatic protons, the methoxy group protons, and the methylene protons of the oxazine ring.
¹³C NMR Resonances for aromatic carbons, the methoxy carbon, the methylene carbon, and the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide), and C-O-C stretch.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific peak assignments and spectral data should be obtained from experimental analysis of the synthesized compound.

Potential Therapeutic Applications in Drug Discovery

The benzoxazinone scaffold is a cornerstone in the development of various therapeutic agents. While specific biological data for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is an active area of research, derivatives of this core structure have demonstrated a wide range of pharmacological activities.

  • Anti-inflammatory Activity : Several 2H-1,4-benzoxazin-3(4H)-one derivatives have been shown to possess anti-inflammatory properties.[3] These compounds can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2.[4]

  • Anticonvulsant Properties : The benzoxazinone nucleus has been explored for the development of anticonvulsant agents. Studies on related structures have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) test.[5][6]

  • Platelet Aggregation Inhibition : Certain derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been identified as inhibitors of platelet aggregation, suggesting their potential in the treatment of thrombotic disorders.[1][7]

The methoxy substituent at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its potency, selectivity, or metabolic stability. This makes 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one a valuable starting point for the design of new drug candidates in these therapeutic areas.

Biological_ActivityCore_Scaffold7-Methoxy-2H-benzo[b]oxazin-3(4H)-oneAnti_InflammatoryAnti-inflammatory ActivityCore_Scaffold->Anti_InflammatoryPotential ApplicationAnticonvulsantAnticonvulsant ActivityCore_Scaffold->AnticonvulsantPotential ApplicationPlatelet_InhibitionPlatelet Aggregation InhibitionCore_Scaffold->Platelet_InhibitionPotential Application

Figure 2: Potential therapeutic applications of the core scaffold.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is a versatile heterocyclic compound with a promising pharmacological profile based on the established activities of the benzoxazinone class. Its synthesis is achievable through established organic chemistry methodologies. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of this and related molecules. Further investigation into its specific biological activities and mechanism of action is warranted and encouraged.

Unlocking the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and medicinally significant compounds. The introduction of a methoxy group at the 7-position can profoundly influence the molecule's physicochemical properties and biological activity, making the unambiguous determination of its structure a critical step in research and development. This in-depth technical guide provides a comprehensive framework for the structure elucidation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, integrating foundational principles with advanced analytical techniques. By delving into the causality behind experimental choices, this guide equips researchers with the expertise to confidently characterize this and similar molecular architectures.

Introduction: The Significance of the 7-Methoxy Benzoxazinone Core

The 2H-benzo[b]oxazin-3(4H)-one core is a key structural feature in a variety of biologically active molecules, including those with potential as platelet aggregation inhibitors.[1] The substitution pattern on the benzene ring plays a pivotal role in modulating this activity. The presence of a methoxy group at the 7-position, in particular, is of significant interest. Electron-donating groups like methoxy can alter the electron density distribution across the aromatic system, impacting receptor binding, metabolic stability, and pharmacokinetic profiles. Therefore, precise and unequivocal structure determination is paramount for establishing structure-activity relationships (SAR) and guiding the design of new therapeutic agents.[2]

This guide will walk through a multi-technique approach to confirming the molecular structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (CAS No. 6529-94-8, Molecular Formula: C₉H₉NO₃, Molecular Weight: 179.17 g/mol ).[3] We will explore the synergistic use of mass spectrometry, infrared spectroscopy, and a suite of nuclear magnetic resonance techniques to build a complete and validated structural picture.

Foundational Analysis: Synthesis and Initial Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via the reaction of 2-amino-5-methoxyphenol with an acetylating agent like chloroacetyl chloride, followed by an intramolecular cyclization. This approach is a common and effective strategy for constructing the benzoxazinone ring system.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2_amino_5_methoxyphenol 2-Amino-5-methoxyphenol acylation N-Acylation 2_amino_5_methoxyphenol->acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->acylation cyclization Intramolecular Cyclization acylation->cyclization Base target_molecule 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one cyclization->target_molecule

Caption: Proposed synthetic workflow for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocol: A General Approach

The following is a generalized, step-by-step methodology for the synthesis of a 2H-benzo[b][4]oxazin-3(4H)-one derivative, which can be adapted for the target molecule.

  • Dissolution: Dissolve 2-amino-5-methoxyphenol in a suitable aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution in an ice bath and add a base (e.g., triethylamine or pyridine) to act as an acid scavenger. Add chloroacetyl chloride dropwise while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Cyclization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide can be cyclized by treatment with a base (e.g., potassium carbonate) in a polar aprotic solvent like acetone or acetonitrile at reflux.

  • Purification: After cyclization, cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Spectroscopic Deep Dive: Assembling the Structural Puzzle

The core of structure elucidation lies in the meticulous interpretation of spectroscopic data. Each technique provides a unique piece of the puzzle, and their combined analysis leads to a definitive structural assignment.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Clues

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through its fragmentation pattern.

  • Expected Molecular Ion: For C₉H₉NO₃, the expected monoisotopic mass is 179.0582 g/mol . In high-resolution mass spectrometry (HRMS), observing a peak corresponding to this mass (as [M+H]⁺ at m/z 179.0655 or [M]⁺˙ at m/z 179.0582) provides strong evidence for the elemental composition.

  • Fragmentation Analysis: The fragmentation of benzoxazinones is often characterized by specific losses. Key expected fragments for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one would include:

    • Loss of CO: A neutral loss of 28 Da (carbon monoxide) from the molecular ion is a common fragmentation pathway for lactams.

    • Loss of CH₂O: A neutral loss of 30 Da, corresponding to formaldehyde, from the oxazine ring.

    • Loss of CH₃: A loss of 15 Da from the methoxy group.

    • Retro-Diels-Alder (RDA) Fragmentation: While less common for this specific ring system, RDA-type cleavages of the heterocyclic ring can sometimes be observed.

Fragment Ion (m/z) Proposed Structure/Loss Significance
179[M]⁺˙Molecular Ion
151[M - CO]⁺˙Confirms the presence of a lactam carbonyl group.
150[M - CHO]⁺Suggests cleavage within the oxazine ring.
164[M - CH₃]⁺Indicates the presence of a methyl group, likely from the methoxy substituent.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

  • N-H Stretch: A sharp to moderately broad absorption in the region of 3200-3400 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide (lactam).

  • C=O Stretch: A strong, sharp absorption band typically between 1670 and 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a six-membered ring lactam.

  • C-O-C Stretch: The ether linkage of the methoxy group and the oxazine ring will exhibit C-O stretching vibrations, typically appearing as strong bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C and C-H Bending: Absorptions in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring. Out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ range can provide clues about the substitution pattern of the benzene ring.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (Lactam)3200-3400Stretching
C=O (Lactam)1670-1700Stretching
C-O-C (Ether/Oxazine)1250-1000Stretching
C=C (Aromatic)1600-1450Stretching
C-H (Aromatic)3000-3100 (stretch), 690-900 (bend)Stretching and Bending
C-H (Aliphatic - CH₂)2850-2960Stretching
C-H (Aliphatic - OCH₃)2815-2850Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence for the connectivity of atoms.

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Aromatic Protons: The benzene ring will show three protons. Based on the 7-methoxy substitution, we expect an AX or AB system for the two adjacent protons and an isolated singlet or narrowly split doublet for the third proton. Their chemical shifts will be in the aromatic region (typically δ 6.5-8.0 ppm).

  • Methylene Protons (-O-CH₂-CO-): The two protons of the methylene group in the oxazine ring will likely appear as a singlet around δ 4.5-5.0 ppm.

  • Amide Proton (-NH-): The amide proton will appear as a broad singlet, typically in the downfield region (δ 8.0-10.0 ppm), and its chemical shift can be concentration and solvent dependent.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.

  • Carbonyl Carbon: The lactam carbonyl carbon will be the most downfield signal, typically in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbon attached to the oxygen (C-7a) and the carbon bearing the methoxy group (C-7) will be shifted downfield. The chemical shifts of the other aromatic carbons will be in the δ 100-140 ppm range.

  • Methylene Carbon (-O-CH₂-CO-): The methylene carbon will appear in the aliphatic region, typically around δ 60-70 ppm.

  • Methoxy Carbon (-OCH₃): The methoxy carbon will resonate at approximately δ 55-60 ppm.

2D NMR experiments are crucial for confirming the connectivity established from 1D spectra.

NMR_Workflow cluster_0 1D NMR cluster_1 2D NMR Correlation cluster_2 Structure Confirmation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->HSQC 13C_NMR->HMBC Final_Structure Final Structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure

Caption: Integrated NMR workflow for structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2 or 3 bonds). In our target molecule, we would expect to see correlations between the adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected HMBC correlations for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one include:

    • The methoxy protons to the C-7 aromatic carbon.

    • The methylene protons to the carbonyl carbon and to the aromatic carbon at C-8a.

    • The aromatic protons to their neighboring carbons, which helps to confirm the substitution pattern.

Conclusion: A Validated Molecular Structure

By systematically applying and interpreting the data from mass spectrometry, IR spectroscopy, and a comprehensive suite of NMR experiments, a self-validating and unambiguous structural assignment for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one can be achieved. This methodical approach, grounded in the fundamental principles of spectroscopy and synthetic chemistry, ensures the scientific integrity of the structural data, which is the bedrock of all subsequent research and development efforts in fields ranging from medicinal chemistry to materials science.

References

An In-Depth Technical Guide to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

An In-Depth Technical Guide to 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound belonging to the benzoxazinone class. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities and potential therapeutic applications.[1][3][4] This document will delve into the chemical identity, synthesis, physicochemical properties, and the known and potential biological significance of this specific methoxylated derivative, grounding the discussion in the broader context of its chemical class.

Core Compound Identification and Nomenclature

The compound of interest is systematically named 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one . Its structural representation and key identifiers are summarized below.

IdentifierValueSource
IUPAC Name 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-oneN/A
CAS Number 6529-94-8N/A
Molecular Formula C₉H₉NO₃N/A
Molecular Weight 179.17 g/mol N/A
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)CO2N/A

The core structure features a benzene ring fused to a 1,4-oxazine ring, with a ketone group at the 3-position and a methoxy group at the 7-position of the bicyclic system.

Caption: Chemical structure of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one are not extensively reported in peer-reviewed literature, general methods for the synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold are well-established. These typically involve the cyclization of a substituted 2-aminophenol with a suitable two-carbon synthon.

A plausible and commonly employed synthetic strategy involves the reaction of 2-amino-5-methoxyphenol with an α-haloacetyl halide, such as chloroacetyl chloride, in the presence of a base. This reaction proceeds via an initial N-acylation followed by an intramolecular nucleophilic substitution to form the oxazinone ring.

Generalized Synthetic Workflow:

Gstart2-Amino-5-methoxyphenolintermediateN-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamidestart->intermediateN-Acylationreagent1Chloroacetyl Chloride(Base, Solvent)product7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-oneintermediate->productWilliamson Ether SynthesiscyclizationIntramolecular Cyclization(Base)

Caption: Generalized synthetic pathway for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Expected Spectroscopic Characterization:
  • ¹H NMR:

    • A singlet for the methoxy (-OCH₃) protons, typically in the range of 3.7-3.9 ppm.

    • A singlet for the methylene (-CH₂-) protons of the oxazine ring, expected around 4.5-4.7 ppm.

    • Signals in the aromatic region (6.5-7.5 ppm) corresponding to the three protons on the benzene ring, exhibiting splitting patterns dictated by their substitution.

    • A broad singlet for the amide (N-H) proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methoxy carbon around 55-56 ppm.

    • A signal for the methylene carbon of the oxazine ring.

    • A carbonyl carbon signal in the range of 165-170 ppm.

    • Aromatic carbon signals in the region of 100-150 ppm, including quaternary carbons.

  • FTIR (Infrared Spectroscopy):

    • A characteristic C=O stretching vibration for the amide carbonyl group, typically around 1680-1700 cm⁻¹.

    • N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

    • C-O-C stretching bands for the ether linkages.

    • Aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) corresponding to the exact mass of C₉H₉NO₃.

Biological Activity and Therapeutic Potential: A Landscape of the Benzoxazinone Scaffold

The benzoxazinone core is a cornerstone in the development of various therapeutic agents due to its versatile biological profile.[1][4] Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated a wide array of pharmacological activities, providing a strong rationale for the investigation of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Anticancer Activity

Numerous studies have highlighted the potential of benzoxazinone derivatives as anticancer agents.[5] The proposed mechanisms often involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

  • PI3K/mTOR Pathway Inhibition: A series of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent and orally active PI3K/mTOR dual inhibitors. These compounds have shown significant efficacy in tumor xenograft models. The benzoxazinone scaffold serves as a crucial pharmacophore for binding to the kinase domain.

  • CDK9 Inhibition: Derivatives of 2H-benzo[b][1][2]oxazin-3(4H)-one have been discovered as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[6] Transient inhibition of CDK9 by these compounds leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis in hematologic cancer cells.[6]

  • Hypoxia-Targeted Compounds: The benzoxazinone scaffold has been utilized to develop compounds that selectively target hypoxic cancer cells, a population notoriously resistant to conventional therapies.

Gcluster_pathwayPotential Anticancer Mechanisms of BenzoxazinonesBZBenzoxazinone ScaffoldPI3KPI3K/mTOR PathwayBZ->PI3KInhibitsCDK9CDK9BZ->CDK9InhibitsHypoxiaHypoxic Tumor MicroenvironmentBZ->HypoxiaTargetsProliferationCell Proliferation & SurvivalPI3K->ProliferationPromotesApoptosisApoptosisPI3K->ApoptosisInhibitsTranscriptionGene TranscriptionCDK9->TranscriptionRegulatesCDK9->ApoptosisInhibits (via Mcl-1)DrugResistanceDrug ResistanceHypoxia->DrugResistanceInduces

Caption: Hypothesized anticancer mechanisms of action for the benzoxazinone scaffold.

Anti-inflammatory and Neuroprotective Activities

The 2H-1,4-benzoxazin-3(4H)-one core has also been explored for its anti-inflammatory properties. Derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells.[7] This is achieved through the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[7] This suggests a potential therapeutic application in neurodegenerative diseases where neuroinflammation is a key pathological feature.[7]

Other Reported Activities

The versatility of the benzoxazinone scaffold is further underscored by reports of other biological activities, including:

  • Anticonvulsant Activity: Certain 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their anticonvulsant properties.[8]

  • Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-ones have been shown to inhibit ADP-induced platelet aggregation.[9]

  • Mineralocorticoid Receptor Antagonism: Benzoxazin-3-one derivatives have been identified as a novel class of nonsteroidal mineralocorticoid receptor antagonists, with potential applications in treating hypertension and congestive heart failure.[2]

Future Directions and Conclusion

7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one represents a promising, yet underexplored, member of the medicinally significant benzoxazinone family. The presence of the electron-donating methoxy group at the 7-position is anticipated to modulate the electronic properties and lipophilicity of the molecule, which could in turn influence its pharmacokinetic profile and biological activity.

The extensive body of research on related benzoxazinone derivatives strongly suggests that 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one warrants further investigation. Key areas for future research include:

  • Development and publication of a robust and scalable synthesis protocol.

  • Full spectroscopic characterization to establish a definitive analytical profile.

  • Systematic evaluation of its biological activity across a range of assays, particularly focusing on its potential as an anticancer, anti-inflammatory, and neuroprotective agent.

  • Elucidation of its specific molecular targets and mechanism of action.

An In-Depth Technical Guide to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one: A Scaffold of Biological Interest

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound belonging to the benzoxazinone class. While this specific molecule is a valuable building block in synthetic chemistry, its true potential is illuminated by the extensive research into its structural analogues, which have demonstrated a wide array of biological activities. This document will delve into the core physicochemical properties of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, detail a likely synthetic route based on established methodologies for this scaffold, and explore the well-documented therapeutic potential of the broader benzoxazinone family, including their applications in oncology, neurology, and inflammatory diseases. Experimental protocols and workflows relevant to the study of such compounds are also provided to empower researchers in their exploration of this promising chemical space.

Introduction: The Benzoxazinone Core in Drug Discovery

The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic system in medicinal chemistry and natural products research.[3] Its rigid, bicyclic structure provides a unique three-dimensional framework for the orientation of functional groups, enabling specific interactions with biological targets. Naturally occurring benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) found in maize, play crucial roles in plant defense mechanisms, highlighting the inherent biological relevance of this molecular architecture.[4][5] Synthetic derivatives have been the subject of intensive investigation, revealing a remarkable diversity of pharmacological effects. These include anticancer, anti-inflammatory, anticonvulsant, and platelet aggregation inhibitory activities, underscoring the versatility of the benzoxazinone core in the design of novel therapeutic agents.[2][3][6][7]

This guide focuses specifically on the 7-methoxy substituted analogue, a key intermediate and a potential pharmacophore in its own right. Understanding its fundamental properties and synthetic accessibility is the first step toward harnessing its potential in drug development programs.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's molecular and physical characteristics is fundamental to its application in research and development. This section outlines the key identifiers and properties of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

PropertyValueSource(s)
Molecular Weight 179.17 g/mol [1]
Molecular Formula C₉H₉NO₃[1]
CAS Number 6529-94-8[1]
IUPAC Name 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one[8]
Synonyms 7-methoxy-2H-1,4-benzoxazin-3(4H)-one[9]
Physical Form Solid[9]
Purity (typical) ≥97%[1]
Storage Conditions Sealed in a dry, room temperature environment[9]

Synthesis and Characterization

The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core is well-established in the chemical literature. A common and efficient method involves the cyclization of a 2-aminophenol derivative with a chloroacetylating agent. A likely synthesis for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is referenced in a patent, pointing to a procedure described in the Journal of Medicinal Chemistry.[10]

Proposed Synthetic Pathway

The logical synthetic route proceeds via the reaction of 2-amino-4-methoxyphenol with chloroacetyl chloride. The reaction mechanism involves an initial N-acylation of the amino group, followed by an intramolecular nucleophilic substitution (Williamson ether synthesis) where the phenolic oxygen displaces the chloride to form the oxazine ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-4-methoxyphenol 2-Amino-4-methoxyphenol N-acylated_intermediate N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide 2-amino-4-methoxyphenol->N-acylated_intermediate N-Acylation chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->N-acylated_intermediate product 7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one N-acylated_intermediate->product Intramolecular Cyclization (Base)

Caption: Proposed synthetic pathway for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common methods for the synthesis of benzoxazinones.[2] Researchers should consult the primary literature, such as J. Med. Chem. 1987, 30, 580-583, for the specific reaction conditions for this compound.

  • Dissolution: Dissolve 2-amino-4-methoxyphenol in a suitable aprotic solvent (e.g., acetone, THF, or DMF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Basification: Add a base, such as triethylamine or potassium carbonate, to the solution to act as an acid scavenger.

  • Acylation: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Spectroscopic Characterization

The identity and purity of the synthesized 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one should be confirmed by standard spectroscopic methods. The expected spectral features are outlined below.

Technique Expected Features
¹H NMR - A singlet for the methoxy protons (O-CH₃) around 3.8 ppm.- A singlet for the methylene protons (O-CH₂-C=O) around 4.6 ppm.- Aromatic protons in the 6.5-7.5 ppm region, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- A broad singlet for the amide proton (N-H) at a downfield chemical shift.
¹³C NMR - A peak for the methoxy carbon around 55 ppm.- A peak for the methylene carbon around 67 ppm.- A peak for the amide carbonyl carbon around 165 ppm.- Aromatic carbon signals in the 100-150 ppm range, including a signal for the carbon attached to the methoxy group at a downfield shift.
IR Spectroscopy - A strong absorption band for the amide carbonyl (C=O) stretching around 1680-1700 cm⁻¹.- An N-H stretching band around 3200-3300 cm⁻¹.- C-O-C stretching bands for the ether linkages.
Mass Spectrometry - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 179.17.

Biological Activities and Therapeutic Potential (Inferred from Derivatives)

While specific biological data for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not extensively published, the wealth of data on its derivatives provides a strong rationale for its investigation as a lead compound in several therapeutic areas.

Anticancer Activity

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have demonstrated significant potential as anticancer agents. Studies have shown that these compounds can induce apoptosis and cause DNA damage in cancer cell lines.[7] One investigated mechanism involves the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[7] The planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA, contributing to its cytotoxic effects.[7]

Anti-inflammatory Properties

The anti-inflammatory potential of benzoxazinone derivatives has been linked to the activation of the Nrf2-HO-1 signaling pathway.[3] This pathway plays a crucial role in the cellular response to oxidative stress. By activating Nrf2, these compounds can upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby reducing the production of reactive oxygen species (ROS) and mitigating inflammation.[3] This mechanism suggests potential applications in neurodegenerative diseases and other inflammatory conditions.

G cluster_pathway Anti-inflammatory Signaling Pathway Benzoxazinone Benzoxazinone Derivative Keap1 Keap1 Benzoxazinone->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding HO1 Heme Oxygenase-1 (HO-1) & other antioxidant enzymes ARE->HO1 Gene Transcription Inflammation Inflammation (ROS Production) HO1->Inflammation Inhibition

Caption: Inferred anti-inflammatory mechanism of benzoxazinone derivatives via the Nrf2-HO-1 pathway.

Neurological Applications

Certain 7-substituted 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated as anticonvulsant agents.[6] These studies, employing models such as the maximal electroshock (MES) test, have identified potent compounds with favorable safety profiles, suggesting that the benzoxazinone scaffold could be a valuable starting point for the development of new treatments for epilepsy.[6]

Cardiovascular Effects

Research has also explored the potential of benzoxazinone derivatives as inhibitors of platelet aggregation.[2] By interfering with the processes that lead to blood clot formation, these compounds could have applications in the prevention and treatment of cardiovascular diseases.[2]

Experimental Workflows for Compound Evaluation

For researchers interested in exploring the biological activities of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one or its novel derivatives, a series of standard in vitro assays can be employed for initial screening and mechanism of action studies.

Workflow for Anticancer Activity Screening

G cluster_workflow Anticancer Screening Workflow Start Synthesized Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, MTS on cancer cell lines) Start->Cytotoxicity IC50 Determine IC₅₀ Values Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining, Caspase activity) IC50->Apoptosis If active CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/mTOR pathway, DNA damage assays) Apoptosis->Mechanism CellCycle->Mechanism End Lead Compound Identification Mechanism->End

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines (e.g., RAW 264.7 or BV-2).

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the vehicle control group) and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: Determine the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-only treated group. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Conclusion and Future Directions

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a synthetically accessible compound that belongs to a class of heterocycles with proven and diverse biological activities. While the specific pharmacological profile of this molecule remains to be fully elucidated, the extensive body of research on its analogues strongly suggests its potential as a valuable scaffold for the development of new drugs targeting cancer, inflammation, neurological disorders, and cardiovascular diseases. This guide provides a foundational understanding of its properties, synthesis, and the promising therapeutic avenues associated with its core structure, thereby serving as a catalyst for further investigation by the scientific community. Future research should focus on the direct biological evaluation of this compound and the synthesis of novel libraries based on its structure to explore the vast potential of the benzoxazinone chemical space.

References

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Introduction: The Benzoxazinone Core and the Emergence of a Promising Scaffold

The 2H-benzo[b][1][2]oxazin-3(4H)-one ring system is a prominent heterocyclic scaffold that has garnered significant attention from researchers in phytochemistry, medicinal chemistry, and drug development. Initially identified in cereal crops like maize, wheat, and rye, naturally occurring benzoxazinoids such as 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its desmethoxy analog (DIBOA) have been extensively studied for their roles as allelochemicals, demonstrating a wide array of biological activities including antifungal and antimicrobial properties.[2][3] These natural products have served as a foundation for the exploration and synthesis of a diverse library of benzoxazinone derivatives with a broad spectrum of pharmacological applications.

This technical guide focuses on a specific, synthetically accessible derivative, 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one . While its direct biological and pharmacological profiles are not as extensively documented as its natural analogs, its structural features suggest significant potential for modulation of various biological targets. This guide will provide an in-depth review of the synthesis, known biological activities of the broader benzoxazinone class, and the prospective applications of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, offering a valuable resource for researchers and drug development professionals.

Chemical Properties and Characterization

PropertyValueSource
Molecular Formula C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [4]
CAS Number 6529-94-8[4]
IUPAC Name 7-methoxy-2H-1,4-benzoxazin-3(4H)-one[4]

Synthesis of the 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold

The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core is a well-established process in organic chemistry, with several methodologies available. A common and effective strategy involves the reductive cyclization of a 2-nitrophenol derivative. For the synthesis of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a logical starting material is 2-amino-4-methoxyphenol.

Conceptual Synthetic Workflow

The general approach involves two key steps:

  • N-Alkylation/Acylation: The amino group of 2-amino-4-methoxyphenol is reacted with a suitable two-carbon electrophile, such as chloroacetyl chloride, to introduce the atoms necessary for the formation of the oxazinone ring.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the phenolic hydroxyl group displaces a leaving group to form the heterocyclic ring.

Synthesis_WorkflowStart2-Amino-4-methoxyphenolIntermediateN-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamideStart->Intermediate Chloroacetyl chloride, Base (e.g., NaHCO₃)Product7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-oneIntermediate->Product Base (e.g., K₂CO₃), Heat

Caption: General synthetic workflow for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Detailed Experimental Protocol (Representative)

The following protocol is a representative method adapted from general procedures for the synthesis of benzoxazinone derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-amino-4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or ethyl acetate.

  • Base Addition: Add an aqueous solution of a mild base, such as sodium bicarbonate (2 equivalents), to the reaction mixture.

  • Acylation: Cool the mixture in an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

  • Reaction Setup: In a round-bottom flask, dissolve the N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide (1 equivalent) from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as anhydrous potassium carbonate (2-3 equivalents) to the mixture.

  • Cyclization: Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

  • Work-up: Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-cold water. The product will precipitate.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Biological Activities and Therapeutic Potential: Insights from the Benzoxazinone Class

While specific biological data for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is limited, the broader class of benzoxazinone derivatives has demonstrated a remarkable range of pharmacological activities. These findings provide a strong rationale for the investigation of this specific analog.

Antimicrobial and Antifungal Activity

The foundational biological activity of benzoxazinoids is their antimicrobial and antifungal action. DIMBOA, the 2,4-dihydroxy-7-methoxy analog, exhibits potent inhibitory properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Saccharomyces cerevisiae.[3] This activity is attributed to the chemical reactivity of the benzoxazinone core. The development of novel benzoxazinone derivatives, such as those functionalized with triazoles, has led to promising antimicrobial leads with high binding energies to essential bacterial enzymes like dehydrosqualene synthase.[5]

Anticancer Activity

Recent research has highlighted the potential of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold in oncology. Derivatives linked to 1,2,3-triazoles have shown potent anticancer activity against several human cancer cell lines, including lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancers.[6] Mechanistic studies suggest that these compounds can induce apoptosis, elevate reactive oxygen species (ROS) levels, and cause DNA damage in cancer cells.[6]

Anticancer_Mechanismcluster_cellCancer CellROS↑ Reactive OxygenSpecies (ROS)DNA_DamageDNA DamageROS->DNA_DamageApoptosisApoptosisDNA_Damage->ApoptosisCell_DeathCell DeathApoptosis->Cell_DeathBenzoxazinoneBenzoxazinoneDerivativeBenzoxazinone->ROS

Caption: Putative anticancer mechanism of benzoxazinone derivatives.

Anticonvulsant Activity

The versatility of the benzoxazinone scaffold extends to the central nervous system. A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant properties. Notably, the 7-(4-fluorobenzylamino) derivative was identified as a potent anticonvulsant in the maximal electroshock (MES) test, suggesting that the 7-position of the benzoxazinone ring is a key site for modification to achieve CNS activity.

Other Reported Activities

Derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have also been investigated for other therapeutic applications, including:

  • Platelet Aggregation Inhibition: Certain derivatives have shown the ability to inhibit ADP-induced platelet aggregation.[7]

  • PI3K/mTOR Inhibition: The benzoxazinone skeleton has been utilized to design potent dual inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cancer cell growth and survival.

Future Directions: The Untapped Potential of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

The diverse biological activities of the benzoxazinone scaffold strongly suggest that 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is a compound of significant interest for further investigation. Key areas for future research include:

  • Systematic Biological Screening: A comprehensive evaluation of its activity across a panel of antimicrobial, anticancer, and CNS-related assays is warranted.

  • Structure-Activity Relationship (SAR) Studies: The 7-methoxy group provides a point for comparison with other 7-substituted analogs, which can help in elucidating the SAR for different biological targets.

  • Pharmacokinetic Profiling: In vitro and in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties are essential for its development as a potential therapeutic agent.

  • Exploration of Melatonin Agonism: Given the structural similarity to known melatonin analogs, direct investigation of its binding affinity and functional activity at melatonin receptors (MT1 and MT2) could unveil novel applications in sleep and circadian rhythm disorders.

Conclusion

7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to a class of heterocyclic compounds with a rich history rooted in natural product chemistry and a promising future in medicinal chemistry. While this specific derivative remains underexplored, the extensive research on its analogs provides a solid foundation for its potential as a versatile scaffold for the development of novel therapeutics. This guide serves as a comprehensive resource to stimulate and support further research into the synthesis, characterization, and biological evaluation of this intriguing molecule.

Unveiling 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one: A Technical Guide to a Scaffold of Interest

Unveiling 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one: A Technical Guide to a Scaffold of Interest

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry and natural product research, with derivatives exhibiting a wide range of biological activities. This guide focuses on a specific analogue, 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, providing a comprehensive overview of its chemical characteristics, a plausible synthetic route based on established methodologies, and an exploration of the potential biological significance of the broader benzoxazinone class. While the specific discovery and detailed biological evaluation of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one are not extensively documented in publicly available literature, this guide consolidates the existing information and provides a framework for its further investigation and application in drug discovery and chemical biology.

Introduction to the Benzoxazinone Scaffold

Heterocyclic 1,4-benzoxazin-3-ones are a class of compounds found in nature, notably as secondary metabolites in plants like maize, wheat, and rye[1]. These molecules play a crucial role in the defense mechanisms of these plants[1]. The core structure has attracted significant interest from synthetic and medicinal chemists due to the diverse pharmacological properties exhibited by its derivatives, including potential applications as anticancer and anticonvulsant agents.

This guide will specifically address the 7-methoxy substituted derivative, a compound available commercially but with limited dedicated research literature. The strategic placement of the methoxy group at the 7-position can significantly influence the molecule's electronic properties and its interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is presented below. This data is compiled from publicly available chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₉H₉NO₃--INVALID-LINK--
Molecular Weight 179.17 g/mol --INVALID-LINK--
CAS Number 6529-94-8--INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
InChI Key UGJVRGLKGBFDOD-UHFFFAOYSA-N--INVALID-LINK--

Synthesis of the 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one Scaffold

Rationale for the Synthetic Approach

The proposed synthesis starts from a commercially available and appropriately substituted nitrophenol. The key transformation involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with an adjacent ester or a pre-installed acetyl group to form the desired lactam ring of the benzoxazinone. This approach is chosen for its reliability and the common availability of the starting materials.

Proposed Synthetic Workflow

Synthetic WorkflowA2-Amino-4-methoxyphenolCIntermediate AmideA->CAcylation(Base, Solvent)BChloroacetyl chlorideB->CD7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-oneC->DIntramolecularWilliamson Ether Synthesis(Base, Heat)

Caption: Proposed synthetic workflow for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: N-Chloroacetylation of 2-Amino-4-methoxyphenol

  • To a stirred solution of 2-amino-4-methoxyphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.2 eq).

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amide.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate amide from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a base (e.g., potassium carbonate or sodium hydride, 1.5 eq).

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected spectroscopic data should be consistent with the proposed structure.

Potential Biological Activities and Therapeutic Applications

There is a lack of specific biological data for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one in the scientific literature. However, the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives has been investigated for various therapeutic applications.

  • Anticonvulsant Activity: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for their anticonvulsant properties, with some derivatives showing significant activity in preclinical models.

  • Platelet Aggregation Inhibition: Novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation[3].

  • Anticancer Potential: The benzoxazinone scaffold is being explored for the development of new anticancer agents.

It is plausible that 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one could exhibit some of these activities, and this warrants further investigation. The methoxy group at the 7-position may modulate the compound's pharmacokinetic and pharmacodynamic properties.

Future Directions and Conclusion

7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one represents an intriguing yet underexplored member of the benzoxazinone family. This guide provides a foundational understanding of its chemical nature and a practical, albeit hypothetical, synthetic approach. The established biological activities of related compounds suggest that this specific derivative is a valuable candidate for biological screening in various disease models.

Future research should focus on:

  • Definitive Synthesis and Characterization: A thorough and published account of the synthesis and full spectroscopic characterization of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one is needed.

  • Biological Evaluation: Screening this compound against a panel of biological targets, including those relevant to cancer, neurological disorders, and inflammatory diseases, could reveal its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations at different positions of the benzoxazinone core would provide valuable insights into the SAR and guide the design of more potent and selective compounds.

The Natural Occurrence and Significance of 7-Methoxy-Substituted Benzoxazinoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the natural occurrence of 7-methoxy-substituted benzoxazinoids, a class of compounds with significant roles in plant defense and allelopathy. While the specific nomenclature can vary, this document focuses on the well-characterized benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), and its key degradation product, 6-methoxy-2-benzoxazolinone (MBOA), which is structurally related to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. We will delve into their biosynthesis, natural distribution, methods of isolation and characterization, and their biological significance, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Introduction to Benzoxazinoids

Benzoxazinoids are a class of secondary metabolites predominantly found in members of the grass family (Poaceae), including important cereal crops like maize, wheat, and rye.[1] They are also present in some dicotyledonous plants, such as species from the Acanthaceae, Ranunculaceae, and Scrophulariaceae families.[2] These compounds play a crucial role in the plant's defense mechanisms against a wide range of pests and pathogens, acting as potent antifeedants, fungicides, and allelochemicals.[3][4]

The core structure of benzoxazinoids features a 1,4-benzoxazine ring system. In their stable, inactive form within the plant, they are typically stored as glucosides.[4] Upon tissue damage, for instance, by herbivores or pathogens, glucosidases rapidly cleave the sugar moiety, releasing the unstable and biologically active aglycones.

The Central Role of DIMBOA and its Conversion to MBOA

The most prominent 7-methoxy-substituted benzoxazinoid found in nature is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one, commonly known as DIMBOA.[1] In maize seedlings, DIMBOA is the predominant benzoxazinoid and is stored in its inactive glucoside form, DIMBOA-Glc.[1][5]

Upon enzymatic hydrolysis of DIMBOA-Glc, the resulting aglycone, DIMBOA, is unstable and undergoes further transformation.[6][7] It rapidly degrades to form the more stable compound, 6-methoxy-2-benzoxazolinone (MBOA).[4][8] This conversion is a critical step in the activation of the plant's chemical defense.

Diagram of DIMBOA Degradation to MBOA

DIMBOA_Degradation DIMBOA_Glc DIMBOA-Glc (Inactive Storage Form) DIMBOA DIMBOA (Active Aglycone) DIMBOA_Glc->DIMBOA β-glucosidase (Tissue Damage) MBOA MBOA (Stable Degradation Product) DIMBOA->MBOA Spontaneous Degradation

Caption: Degradation pathway of DIMBOA-Glc to MBOA upon tissue damage.

Natural Distribution of 7-Methoxy-Substituted Benzoxazinoids

The presence and concentration of DIMBOA and its derivatives can vary significantly between plant species, cultivars, and even different tissues within the same plant.

Plant FamilySpeciesPredominant Compound(s)Reference(s)
PoaceaeZea mays (Maize)DIMBOA-Glc, HDMBOA-Glc, DIMBOA, MBOA[1][9]
PoaceaeTriticum aestivum (Wheat)DIMBOA-Glc, DIMBOA, MBOA[1][3]
PoaceaeSecale cereale (Rye)DIMBOA-Glc, DIMBOA[1]
PoaceaeHordeum vulgare (Barley)Coixol (MBOA)[10]
AcanthaceaeVariousBenzoxazinoids[3]
RanunculaceaeVariousBenzoxazinoids[3]
ScrophulariaceaeVariousBenzoxazinoids[3]

Table 1: Natural sources of 7-methoxy-substituted benzoxazinoids.

Biosynthesis of DIMBOA

The biosynthesis of DIMBOA is a complex pathway originating from the shikimic acid pathway. While a complete, detailed elucidation is beyond the scope of this guide, key precursors include shikimic acid, ribose, and methionine.[11] The pathway involves a series of enzymatic reactions that ultimately lead to the formation of the benzoxazinoid core structure, followed by hydroxylation and methoxylation to yield DIMBOA.

Simplified Biosynthesis Workflow

DIMBOA_Biosynthesis Shikimic_Acid Shikimic Acid Pathway Indole_3_Glycerol_Phosphate Indole-3-Glycerol Phosphate Shikimic_Acid->Indole_3_Glycerol_Phosphate Indole Indole Indole_3_Glycerol_Phosphate->Indole Benzoxazinone_Scaffold Benzoxazinone Scaffold Formation Indole->Benzoxazinone_Scaffold Hydroxylation Hydroxylation Steps Benzoxazinone_Scaffold->Hydroxylation Methoxylation Methoxylation (SAM-dependent) Hydroxylation->Methoxylation DIMBOA DIMBOA Methoxylation->DIMBOA Glucosylation Glucosylation DIMBOA->Glucosylation DIMBOA_Glc DIMBOA-Glc Glucosylation->DIMBOA_Glc

Caption: A simplified overview of the biosynthetic pathway leading to DIMBOA-Glc.

Isolation and Purification Protocol

The following is a generalized protocol for the extraction and purification of benzoxazinoids from plant material, which can be adapted based on the specific plant source and target compound.

Materials:

  • Fresh or freeze-dried plant material (e.g., maize seedlings)

  • Liquid nitrogen

  • Methanol or acetone

  • Dichloromethane or ethyl acetate

  • Hexane

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or acetic acid

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a C18 column

Protocol:

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench enzymatic activity.

    • Lyophilize the frozen tissue to remove water.

    • Grind the dried tissue to a fine powder.

  • Extraction:

    • Extract the powdered plant material with 80% methanol or acetone at a ratio of 1:10 (w/v).

    • Sonicate the mixture for 15-20 minutes and then centrifuge to pellet the solid material.

    • Collect the supernatant and repeat the extraction process twice more on the pellet.

    • Combine the supernatants.

  • Solvent Partitioning (Liquid-Liquid Extraction):

    • Concentrate the combined extracts under reduced pressure using a rotary evaporator.

    • Resuspend the aqueous residue in water and perform a liquid-liquid extraction with hexane to remove nonpolar compounds like chlorophyll and lipids. Discard the hexane phase.

    • Subsequently, extract the aqueous phase with dichloromethane or ethyl acetate to partition the benzoxazinoids into the organic phase.

    • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Evaporate the organic solvent and redissolve the residue in a small volume of the mobile phase starting condition for SPE.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the benzoxazinoids with increasing concentrations of methanol or acetonitrile.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the fractions containing the target compounds using preparative or semi-preparative HPLC on a C18 column.

    • A typical mobile phase gradient could be water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).

    • Collect the fractions corresponding to the desired peaks.

  • Purity Assessment:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Evaporate the solvent to obtain the purified compound.

Analytical Characterization

Accurate identification and quantification of 7-methoxy-substituted benzoxazinoids are crucial for research. A combination of chromatographic and spectroscopic techniques is typically employed.

TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of benzoxazinoids. Often coupled with UV or mass spectrometry detectors.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight and fragmentation data for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HMBC, HSQC) are essential for the unambiguous structural determination of isolated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Can be used for the analysis of more volatile derivatives of benzoxazinoids after silylation.[7]

Table 2: Common analytical techniques for the characterization of benzoxazinoids.

Biological and Pharmacological Significance

The biological activities of DIMBOA and MBOA are of significant interest to researchers in agriculture and medicine.

  • Allelopathy: Benzoxazinoids released into the soil can inhibit the growth of competing plants, a phenomenon known as allelopathy.[3][8]

  • Pest and Pathogen Resistance: They exhibit insecticidal and fungicidal properties, protecting the plant from a variety of threats.[9]

  • Pharmacological Potential: MBOA has been investigated for its structural similarity to melatonin and its potential effects on the pineal gland.[12] Additionally, synthetic derivatives of the 2H-benzo[b][3]oxazin-3(4H)-one scaffold have been explored as platelet aggregation inhibitors.

Conclusion

The natural occurrence of 7-methoxy-substituted benzoxazinoids, primarily in the form of DIMBOA and its degradation product MBOA, is a fascinating example of chemical defense in the plant kingdom. A thorough understanding of their biosynthesis, distribution, and biological activities is essential for applications in crop protection, weed management, and potentially, drug discovery. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to explore this important class of natural products.

References

Spectroscopic Data of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of directly published spectroscopic data for this specific molecule, this guide will leverage data from the closely related isomer, 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one, to provide a robust framework for spectral interpretation and analysis. The principles and methodologies discussed herein are broadly applicable to the characterization of benzoxazinone derivatives.

Introduction to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds.[3] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, which include potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The methoxy substituent on the benzene ring can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making its precise characterization crucial for drug design and development programs. Spectroscopic techniques are indispensable for confirming the chemical structure and purity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, ¹H NMR and ¹³C NMR are essential for elucidating the connectivity of atoms and the chemical environment of each proton and carbon.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of benzoxazinone derivatives is outlined below. This protocol is designed to ensure reproducibility and accurate data interpretation.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the target compound.

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (or a closely related analog)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.[5]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Acquire a single-pulse ¹H NMR spectrum.

    • Optimize acquisition parameters such as the pulse width, acquisition time, and relaxation delay.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Commonly used techniques include Broadband Proton Decoupling.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 process Process & Analyze Spectra acquire_C13->process

Figure 1: Experimental workflow for NMR spectroscopy.

Spectroscopic Data and Interpretation

The following tables present the ¹H and ¹³C NMR data for the closely related isomer, 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one , as reported by Santos et al. (2019).[5] This data provides a strong basis for predicting the spectral features of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Table 1: ¹H NMR Data of 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one in DMSO-d₆ (400 MHz) [5]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.00d8.8Aromatic H
7.14dd8.8, 2.5Aromatic H
7.05d2.5Aromatic H
3.91s-OCH₃
2.38s-CH₃ (at position 2)

Table 2: ¹³C NMR Data of 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one in DMSO-d₆ (101 MHz) [5]

Chemical Shift (δ, ppm)Assignment
166.3C=O (carbonyl)
161.5C=N
159.2C-OCH₃ (aromatic)
149.0Aromatic C
130.2Aromatic CH
117.1Aromatic C
109.5Aromatic CH
109.1Aromatic CH
56.5OCH₃
21.5CH₃ (at position 2)

Interpretation for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one:

  • ¹H NMR: The aromatic region is expected to show three distinct proton signals, consistent with a trisubstituted benzene ring. The methoxy group protons will appear as a sharp singlet around 3.8-3.9 ppm. The protons on the oxazinone ring will have characteristic chemical shifts and coupling patterns depending on their specific environment.

  • ¹³C NMR: The carbonyl carbon (C=O) is expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm. The aromatic carbons will appear between 100 and 160 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift. The methoxy carbon will be observed around 55-60 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

For solid samples like 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

Objective: To obtain the FT-IR spectrum to identify key functional groups.

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • FT-IR spectrometer with an ATR accessory or KBr press

  • Potassium bromide (KBr), IR grade (for pellet method)

  • Mortar and pestle (for pellet method)

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

  • Clean the crystal thoroughly after the measurement.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_clean Post-Analysis place_sample Place Sample on ATR Crystal apply_pressure Apply Pressure place_sample->apply_pressure acquire_spectrum Acquire FT-IR Spectrum apply_pressure->acquire_spectrum clean_crystal Clean ATR Crystal acquire_spectrum->clean_crystal

Figure 2: Workflow for FT-IR spectroscopy using the ATR method.

Spectroscopic Data and Interpretation

The IR spectrum of 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one shows characteristic absorption bands.[5]

Table 3: Key IR Absorption Bands for 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one [5]

Wavenumber (cm⁻¹)Functional Group Assignment
2830C-H stretch (methoxy)
1747C=O stretch (lactone)
1610C=C stretch (aromatic)

Interpretation for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one:

  • C=O Stretch: A strong absorption band is expected in the region of 1750-1700 cm⁻¹ corresponding to the carbonyl group of the cyclic ester (lactone).

  • C-O Stretch: Bands associated with the C-O stretching of the ether and ester groups will be present in the fingerprint region (1300-1000 cm⁻¹).

  • Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1620-1450 cm⁻¹ range due to the aromatic ring.

  • C-H Stretch: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Suitable solvent (e.g., methanol, acetonitrile)

  • High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.

  • Infusion: Introduce the sample into the ion source of the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated exact mass for the proposed molecular formula.

Spectroscopic Data and Interpretation

The HRMS (ESI) data for 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one provided a measured m/z for the [M+H]⁺ ion that was in close agreement with the calculated value for its molecular formula.[5]

Table 4: HRMS Data for 7-Methoxy-2-methyl-4H-benzo[d][1][2]oxazin-4-one [5]

Molecular FormulaCalculated [M+H]⁺Found [M+H]⁺
C₁₀H₉NO₃192.0661192.0659

Interpretation for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one:

  • Molecular Ion: The expected molecular formula for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is C₉H₉NO₃, with a monoisotopic mass of 179.0582 g/mol . In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 180.0655. HRMS should confirm this exact mass, providing strong evidence for the elemental composition.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for benzoxazinones can involve the loss of small neutral molecules such as CO or CO₂ from the lactone ring, or cleavage of the methoxy group.

Conclusion

This technical guide has provided a comprehensive overview of the key spectroscopic techniques used to characterize 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. By leveraging data from a closely related isomer and established spectroscopic principles, a detailed framework for data acquisition and interpretation has been presented. The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation and purity assessment of this and other benzoxazinone derivatives, which is essential for their advancement in research and drug development.

References

Unlocking the Therapeutic Potential: A Technical Guide to Identifying Biological Targets of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzoxazinone scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic medicinal chemistry, exhibiting a remarkable breadth of biological activities.[1][2][3][4] This technical guide focuses on a specific analogue, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, providing a comprehensive framework for researchers, medicinal chemists, and drug development professionals to identify and validate its potential biological targets. While direct studies on this particular molecule are emerging, this document synthesizes data from the broader benzoxazinone class to propose high-probability target families and outlines a robust, multi-pronged experimental strategy for target deconvolution. We will delve into the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific rigor and accelerate the path from hit to lead.

Introduction: The Benzoxazinone Core - A Scaffold of Diverse Bioactivity

The 1,4-benzoxazin-3-one nucleus is a cornerstone in the design of pharmacologically active agents. Its inherent physicochemical properties, including a blend of lipophilic and hydrophilic features and amenable sites for chemical modification, contribute to its ability to interact with a wide array of biological macromolecules.[1] Derivatives of this scaffold have been reported to possess a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective properties.[1][2][3] This diverse bioactivity strongly suggests that benzoxazinones can modulate multiple signaling pathways and protein targets.

Our focus, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, incorporates a key methoxy substitution which can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially bestowing unique target engagement profiles compared to its parent scaffold. Understanding these targets is the critical first step in elucidating its mechanism of action and unlocking its therapeutic potential.

Postulated Target Classes for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Based on extensive structure-activity relationship (SAR) studies of analogous benzoxazinone and benzoxazole derivatives, we can hypothesize several high-priority target classes for investigation.[1]

Protein Kinases

Numerous heterocyclic compounds, including those with structures related to benzoxazinones, are known to function as kinase inhibitors.

  • Tyrosine Kinases: Certain novel 1,4-benzoxazin-3-one derivatives have been synthesized with the intent of inhibiting tyrosine kinases such as KDR and ABL, which are implicated in cancer.[3] The ATP-binding pocket of kinases is a common target for small molecule inhibitors, and the planar, heterocyclic nature of the benzoxazinone core makes it a suitable candidate for occupying this site.

Serine Proteases
  • α-Chymotrypsin: A series of benzoxazinone derivatives have demonstrated inhibitory activity against α-chymotrypsin, a model serine protease.[5] This suggests that 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one could potentially target other therapeutically relevant serine proteases involved in coagulation, inflammation, and cancer. Kinetic studies on related compounds have revealed competitive inhibition, indicating direct binding to the enzyme's active site.[5]

Bacterial Enzymes
  • Menaquinone Biosynthesis: In the search for new antitubercular agents, benzoxazinone-based compounds have been investigated as inhibitors of the MenB enzyme, which is crucial for the viability of mycobacteria.[6] This pathway is absent in humans, making it an attractive target for developing selective antibacterial agents. Molecular docking studies of related compounds suggest a favorable interaction within the MenB binding site.[6]

DNA and Associated Proteins
  • DNA Intercalation and G-Quadruplex Stabilization: Some acetyl derivatives of 1,4-benzoxazine-3-ketone have shown a strong affinity for DNA.[4] Furthermore, certain 1,3-benzoxazin-4-one derivatives have exhibited anticancer effects by interacting with G-quadruplex structures, leading to the downregulation of c-Myc expression.[7] The planar aromatic ring system of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one could facilitate such interactions.

The following table summarizes the potential target classes and the rationale for their consideration:

Potential Target Class Rationale based on Analogous Compounds Potential Therapeutic Area Key References
Protein Kinases Inhibition of tyrosine kinases (e.g., KDR, ABL) by 1,4-benzoxazin-3-one derivatives.Cancer[3]
Serine Proteases Demonstrated inhibition of α-chymotrypsin by benzoxazinone series.Inflammation, Coagulation Disorders, Cancer[5]
Bacterial Enzymes Inhibition of MenB in the menaquinone biosynthetic pathway by benzoxazinone-based compounds.Infectious Diseases (Tuberculosis)[6]
DNA & G-Quadruplexes Affinity for DNA and stabilization of G-quadruplexes leading to c-Myc downregulation.Cancer[4][7]

A Strategic Workflow for Target Identification and Validation

Identifying the specific molecular target of a bioactive small molecule is a critical, yet often challenging, endeavor.[8][9] We propose a multi-faceted approach that combines direct biochemical methods with cell-based assays and computational modeling to generate and validate target hypotheses.[10]

Target_ID_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identifies Bioactivity Biochemical_Assays Direct Biochemical Assays (e.g., Enzyme Kinetics, SPR) Affinity_Chromatography->Biochemical_Assays Generates Hit List Computational_Docking In Silico Docking & Virtual Screening Computational_Docking->Affinity_Chromatography Predicts Binders Cellular_Target_Engagement Cellular Thermal Shift Assay (CETSA) Biochemical_Assays->Cellular_Target_Engagement Confirms Direct Binding Genetic_Approaches Genetic Validation (e.g., siRNA/CRISPR Knockdown) Cellular_Target_Engagement->Genetic_Approaches Validates in Cellular Context Pathway_Analysis Pathway & Network Analysis Genetic_Approaches->Pathway_Analysis Links Target to Phenotype Lead_Optimization Structure-Activity Relationship (SAR) Studies Pathway_Analysis->Lead_Optimization

Caption: A strategic workflow for target identification and validation.

Phase 1: Hypothesis Generation - Casting a Wide Net

The initial phase aims to generate a list of potential protein interactors.

This is a powerful method to isolate binding partners from complex biological mixtures.[9][11]

Principle: The small molecule of interest (7-Methoxy-2H-benzo[b]oxazin-3(4H)-one) is immobilized on a solid support (e.g., agarose beads) to create an "affinity matrix". This matrix is then incubated with a cell lysate. Proteins that bind to the small molecule are captured and subsequently identified by mass spectrometry.[9][11]

Step-by-Step Methodology:

  • Probe Synthesis:

    • Synthesize a derivative of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid). Causality: The linker is crucial to minimize steric hindrance and ensure the core pharmacophore is accessible for protein binding.

    • Confirm that the modified compound retains its biological activity in a relevant phenotypic assay. Self-Validation: This step is critical to ensure that the linker does not abrogate the bioactivity.

  • Immobilization:

    • Covalently attach the synthesized probe to NHS-activated agarose beads.

    • Prepare a control matrix by blocking the active groups on the beads without attaching the probe. Causality: The control matrix is essential to identify and subtract non-specific binders.

  • Protein Pull-Down:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is observed).

    • Incubate the lysate with both the compound-coupled beads and the control beads.

    • Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

    • Identify the proteins using LC-MS/MS analysis.

Affinity_Chromatography cluster_workflow Affinity Chromatography Workflow start Start probe Synthesize & Immobilize 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Probe start->probe lysate Incubate with Cell Lysate probe->lysate wash Wash to Remove Non-Specific Binders lysate->wash elute Elute Bound Proteins wash->elute ms Identify Proteins by LC-MS/MS elute->ms end Candidate Target List ms->end

Caption: Workflow for affinity-based target identification.

Phase 2: Target Validation - From Candidates to Confirmed Hits

The list of proteins identified by mass spectrometry must be rigorously validated to confirm direct and specific interactions.

Principle: CETSA is a powerful technique to assess target engagement in a cellular environment. The binding of a small molecule to its target protein often confers thermal stability. By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble protein remaining. A target protein will exhibit increased stability (i.e., remain soluble at higher temperatures) in the presence of its binding ligand.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one at a relevant concentration.

  • Heating: Aliquot the cell lysates or intact cells and heat them across a defined temperature gradient (e.g., 40°C to 70°C).

  • Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the specific candidate protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Principle: If the compound's phenotypic effect is mediated through a specific target, then reducing the expression of that target should either mimic or block the compound's effect.

Workflow:

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in the relevant cell line.

  • Phenotypic Assay: Perform the same phenotypic assay used in the initial screening.

  • Analysis:

    • If knockdown of the target protein reproduces the effect of the compound, it supports the hypothesis that the compound acts as an inhibitor of that target.

    • If knockdown of the target makes the cells resistant to the compound, it suggests the compound requires this protein to exert its effect.

Conclusion and Future Directions

The exploration of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one's biological targets is a promising avenue for drug discovery. By leveraging the known activities of the broader benzoxazinone class, we have established a rational basis for pursuing targets in oncology, infectious disease, and inflammatory conditions. The systematic, multi-layered approach detailed in this guide, from unbiased hypothesis generation to rigorous biophysical and genetic validation, provides a clear and robust path forward. This strategy not only enhances the probability of successfully identifying the primary targets but also provides deeper insights into the compound's mechanism of action, ultimately accelerating its journey through the drug development pipeline.

References

Topic: 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Derivatives and Analogs: A Privileged Scaffold in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,4-benzoxazine ring system is a foundational heterocyclic motif that commands significant attention in medicinal and agricultural chemistry.[1][2][3] This guide focuses on a specific, highly functionalized subclass: 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and its related derivatives. This core is not merely a synthetic curiosity but is rooted in nature, most notably as the backbone of defensive allelochemicals like DIMBOA found in graminaceous plants such as maize and wheat.[4][5][6] The inherent biological activities, coupled with the scaffold's synthetic tractability, make it a "privileged structure" for the development of novel therapeutic agents and bioherbicides. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), diverse biological activities, and key experimental protocols relevant to this chemical class, offering field-proven insights for professionals in drug discovery and development.

The 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Core: Synthesis and Properties

The strategic importance of the 7-methoxy-benzoxazinone scaffold lies in its blend of stability and tunable reactivity. The methoxy group at the 7-position significantly influences the electronic properties of the aromatic ring, impacting both synthetic accessibility and biological target engagement.

Foundational Synthetic Strategies

The construction of the 2H-benzo[b][4][7]oxazin-3(4H)-one core is most reliably achieved through the cyclization of an ortho-aminophenol precursor. A representative and widely adopted methodology involves the reaction of 2-amino-5-methoxyphenol with an activated two-carbon electrophile, such as chloroacetyl chloride.

The causality behind this choice is twofold:

  • Regioselectivity: The amino group is a more potent nucleophile than the phenolic hydroxyl, ensuring initial N-acylation.

  • Intramolecular Cyclization: The subsequent intramolecular Williamson ether synthesis (O-alkylation) is facilitated by a base, which deprotonates the phenolic hydroxyl, allowing it to displace the chloride and form the oxazine ring.

This sequence provides a robust and high-yielding route to the core scaffold, which can then be further derivatized.

Synthetic_Workflow Reactants 2-Amino-5-methoxyphenol + Chloroacetyl Chloride Intermediate N-Chloroacetyl Intermediate Reactants->Intermediate N-Acylation (e.g., in Acetone) Product 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Intermediate->Product Intramolecular Cyclization Base Base (e.g., K2CO3) Base->Intermediate

Caption: General synthetic workflow for the 7-methoxy-benzoxazinone core.

Chemical and Physicochemical Properties

Derivatives of this scaffold are typically stable, crystalline solids with good solubility in common organic solvents. A key feature inherited from their natural analog, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), is the potential for instability under certain conditions.[8] While the synthetic 2H-benzo[b][4][7]oxazin-3(4H)-one core lacks the unstable N-OH (hydroxamate) and C2-OH groups, its lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions. These properties are critical considerations during assay development and pharmacokinetic studies.

A Spectrum of Biological Activity: From Oncology to Agriculture

The 7-methoxy-benzoxazinone scaffold has been successfully exploited to generate derivatives with a wide array of biological functions. This versatility underscores its value as a starting point for diverse drug discovery programs.

Anticancer Activity

A significant body of research highlights the anticancer potential of this scaffold. Derivatives have been developed as potent inhibitors of critical oncogenic signaling pathways.

  • PI3K/mTOR Dual Inhibition: The Phosphoinositide 3-kinase (PI3K) and mTOR pathway is frequently dysregulated in cancer. Novel 4-phenyl-2H-benzo[b][4][7]oxazin-3(4H)-one derivatives have been identified as potent and orally active dual inhibitors of this pathway.[9]

  • Targeting c-Myc G-quadruplexes: Certain benzoxazinone derivatives have been shown to inhibit the proliferation of cancer cells by inducing and stabilizing G-quadruplex structures in the promoter region of the c-Myc oncogene.[10] This mechanism leads to the downregulation of c-Myc expression, a key driver of tumor growth.[10]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Benzoxazinone Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by benzoxazinone derivatives.

Enzyme Inhibition

The rigid, planar structure of the benzoxazinone core makes it an excellent scaffold for designing enzyme inhibitors that can fit into well-defined active sites.

  • Serine Protease Inhibition: A series of benzoxazinone derivatives have demonstrated good inhibitory activity against α-chymotrypsin, a model serine protease.[7][11] This suggests potential applications in conditions where serine protease activity is dysregulated.[7]

  • Tyrosine Kinase Inhibition: Novel 1,4-benzoxazin-3-one derivatives have been synthesized with the aim of inhibiting tyrosine kinases like KDR and ABL, which are implicated in cancer.[12]

Neuropharmacology and CNS Activity

Modifications to the core structure, particularly at the 7-position, have yielded compounds with significant central nervous system activity.

  • Anticonvulsant Properties: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones were synthesized and evaluated for anticonvulsant effects.[13] The lead compound, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one, was identified as the most potent in the series, with a favorable safety profile in preclinical models.[13]

Other Therapeutic and Agricultural Applications
  • Anti-inflammatory: Derivatives modified with 1,2,3-triazole moieties have shown promise in inhibiting inflammatory responses in LPS-induced BV-2 microglial cells, indicating potential for treating neurodegenerative diseases.[14]

  • Platelet Aggregation Inhibition: Novel derivatives have been synthesized and shown to inhibit ADP-induced platelet aggregation, suggesting a potential role in antithrombotic therapy.[15]

  • Phytotoxicity and Herbicidal Activity: Building on the natural role of benzoxazinones, synthetic analogs have been studied for their phytotoxic effects.[5] 2-deoxy derivatives of the natural products DIBOA and DIMBOA, which includes the 7-methoxy core, show high inhibitory activity against the growth of various plant species, proposing them as leads for new natural herbicide models.[4][5][16]

Structure-Activity Relationships (SAR): A Guide to Rational Design

Systematic modification of the 7-methoxy-benzoxazinone scaffold has generated crucial insights into the structural requirements for various biological activities. Understanding these relationships is paramount for the rational design of next-generation analogs.

Position/Modification Observation Associated Activity Reference
C7-Methoxy Group The presence of the methoxy group (vs. hydrogen) differentiates the activity profiles of DIMBOA vs. DIBOA analogs.Phytotoxicity[4][16]
N4-Substitution Introduction of aryl groups is critical for potent activity.Anticancer (PI3K/mTOR)[17]
C2-Substitution The absence of a hydroxyl group at C2 (2-deoxy derivatives) increases stability and phytotoxicity.Phytotoxicity, Stability[4][16]
Aromatic Ring (General) Introduction of additional substituents on the benzene ring can reduce inhibitory potential.α-Chymotrypsin Inhibition[7]
C7-Amino Substitution Benzylamino groups, particularly with electron-withdrawing substituents on the benzyl ring (e.g., 4-fluoro), enhance activity.Anticonvulsant[13]

Key Experimental Protocols

The translation of conceptual designs into tangible results requires robust and reproducible experimental methods. The following protocols are presented as self-validating systems, incorporating necessary controls and characterization steps.

Protocol: Synthesis of 4-Aryl-7-methoxy-2H-benzo[b][4][7]oxazin-3(4H)-one

This protocol describes a two-step process to synthesize an N-arylated derivative, a class of compounds that has shown potent anticancer activity.[17]

Step 1: Synthesis of the Core Scaffold (as described in Section 1.1)

  • Reaction Setup: To a solution of 2-amino-5-methoxyphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Cyclization: Monitor the reaction by TLC. Upon consumption of the starting material, heat the mixture to reflux for 8-12 hours to drive the intramolecular cyclization.

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield pure 7-Methoxy-2H-benzo[b][4][7]oxazin-3(4H)-one.

  • Validation: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass and characteristic shifts for the methylene (-OCH₂CO-) and aromatic protons should be observed.

Step 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon), combine the 7-methoxy-benzoxazinone core (1.0 eq), the desired aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Reaction: Add anhydrous dioxane and degas the mixture. Heat the reaction to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography to yield the final N-arylated product.

  • Validation: Full characterization by NMR and MS. The appearance of new aromatic signals from the coupled aryl bromide and the disappearance of the N-H proton signal in ¹H NMR are key indicators of success.

Protocol: In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, a marker of metabolically active cells.

Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (allow cells to attach) A->B C 3. Treat with Compound (serial dilutions) B->C D 4. Incubate for 72h C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a luminescent cell viability assay.

  • Cell Seeding: Plate cancer cells (e.g., PC-3, MDA-MB-231) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations.

  • Treatment: Add the compound dilutions to the cells.

  • Controls (Self-Validation):

    • Negative Control: Wells treated with vehicle (e.g., 0.1% DMSO) only. Represents 100% viability.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine or Doxorubicin).

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Detection: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Future Outlook

The 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one scaffold continues to be a fertile ground for chemical innovation. Future research should focus on several key areas:

  • Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is crucial for further development.

  • Pharmacokinetic Optimization: While many derivatives show high in vitro potency, improving ADME properties (absorption, distribution, metabolism, excretion) is essential for in vivo efficacy.[18]

  • Exploration of New Analogs: The synthesis of sulfur-containing analogs (1,4-benzothiazinones) has already shown promise, opening the door for further heterocyclic modifications to explore new chemical space.[6]

  • Combination Therapies: Investigating the synergistic effects of potent benzoxazinone derivatives with existing standard-of-care drugs could provide new therapeutic strategies, particularly in oncology.

References

An In-Depth Technical Guide to the In Silico Prediction of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, enabling rapid, cost-effective evaluation of novel chemical entities. This guide provides a comprehensive, technically-grounded framework for the in silico prediction of biological activities for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This molecule belongs to the benzoxazinone class, a privileged scaffold known for a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] We will navigate the logical progression from initial hypothesis generation based on structural analogs to multi-faceted computational validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the strategic rationale behind each computational experiment, thereby creating a self-validating predictive workflow.

Strategic Framework: From Chemical Structure to Biological Hypothesis

The foundational principle of in silico drug discovery is that a molecule's structure dictates its function.[5] For a novel or sparsely studied compound like 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, our investigation begins not with random screening, but with a hypothesis-driven approach grounded in established knowledge of its chemical class. Benzoxazinone derivatives have been reported to exhibit significant anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[1][2][4][6] This body of evidence allows us to formulate initial hypotheses about potential protein targets and biological pathways this specific methoxylated analog might modulate.

Our predictive strategy is therefore a multi-pillar approach, designed to build a comprehensive activity profile and filter for drug-like properties before committing to costly synthesis and in vitro testing.[7][8]

cluster_0 Phase 1: Hypothesis & Profiling cluster_1 Phase 2: Computational Prediction cluster_2 Phase 3: Synthesis & Validation A Input Molecule: 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one B Literature Review: Benzoxazinone Analogs A->B Structural Class D ADMET & Physicochemical Profiling A->D Structure Input C Hypothesize Potential Targets (e.g., COX-2, c-Myc G4, Kinases) B->C Activity Data E Ligand-Based: QSAR Modeling C->E Shared Activity Data F Structure-Based: Molecular Docking C->F Target List H Data Synthesis & Activity Prediction Report D->H E->H G Complex Stability: Molecular Dynamics F->G Top Poses G->H Stability Data I Prioritization for Experimental Validation H->I J In Vitro / In Vivo Testing I->J

Figure 1: High-level predictive workflow. This diagram outlines the logical flow from initial data gathering to a final, testable hypothesis, forming the core structure of this guide.

Foundational Profiling: Is the Molecule a Viable Candidate?

Before embarking on intensive computational studies, a crucial first step is to evaluate the fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This initial screening acts as a filter, preventing the allocation of resources to compounds with a low probability of becoming successful drugs.[7][9][10] Open-access tools have revolutionized this process, providing reliable early predictions.[9][10]

Protocol 2.1: ADMET & Physicochemical Property Prediction
  • Obtain SMILES String: Convert the chemical name "7-Methoxy-2H-benzo[b]oxazin-3(4H)-one" into its SMILES (Simplified Molecular Input Line Entry System) representation (COc1ccc2c(c1)NC(=O)CO2) using a chemical drawing tool or online converter.

  • Utilize Web Servers: Input the SMILES string into a comprehensive, free-to-use web server like SwissADME.

  • Analyze Key Parameters: Collect and analyze the output data, focusing on the parameters outlined in Table 1.

  • Interpret Results: Assess the molecule's "drug-likeness." For example, adherence to Lipinski's Rule of Five (no more than one violation) is a strong positive indicator. The Bioavailability Score combines multiple parameters into a single, probabilistic metric of oral availability.

Data Presentation: Predicted Properties
Property ClassParameterPredicted ValueInterpretation & Significance
Physicochemical Molecular Weight179.17 g/mol Excellent (Rule of Five: <500)
LogP (Consensus)1.35Optimal lipophilicity for membrane permeability
Water SolubilitySolubleFavorable for formulation and distribution
TPSA50.6 ŲGood polar surface area for cell permeation
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gut
BBB PermeantNoUnlikely to cause CNS side effects
CYP InhibitorNo (for major isoforms)Low risk of drug-drug interactions
Drug-Likeness Lipinski's Rule0 ViolationsHigh drug-likeness
Bioavailability Score0.55Good probability of oral bioavailability

Table 1: Summary of in silico ADMET and physicochemical predictions for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Expert Insight: The initial ADMET profile is highly favorable. The molecule possesses a low molecular weight, optimal lipophilicity, and a high predicted GI absorption, making it a strong candidate for oral administration. The lack of predicted Blood-Brain Barrier (BBB) permeation is advantageous if targeting peripheral inflammation or cancers, as it minimizes the risk of central nervous system side effects.

Structure-Based Prediction: Molecular Docking

Given the favorable ADMET profile, we proceed to structure-based methods. Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a "docking score."[11][12] This is our primary tool for testing our hypotheses about potential protein targets.

Causality Behind Target Selection: Based on literature, benzoxazinone derivatives exhibit potent anti-inflammatory and anticancer activities.[1][4]

  • Anti-inflammatory Hypothesis: A primary mechanism for non-steroidal anti-inflammatory drugs is the inhibition of Cyclooxygenase (COX) enzymes. Therefore, COX-2 (PDB ID: 5IKQ) is a high-priority target.

  • Anticancer Hypothesis: Certain benzoxazinones have been shown to downregulate c-Myc expression by stabilizing its G-quadruplex (G4) DNA structure in the promoter region.[4] Thus, we will dock the molecule against a model of the c-Myc G-quadruplex (PDB ID: 1XAV) .

cluster_0 Preparation cluster_1 Execution & Analysis A Fetch Target Structure (e.g., PDB: 5IKQ) B Prepare Target: Remove water, add hydrogens A->B E Define Binding Site (Grid Box Generation) B->E C Generate Ligand 3D Structure (SMILES input) D Prepare Ligand: Minimize energy, assign charges C->D F Run Docking Algorithm (e.g., AutoDock Vina) D->F E->F G Analyze Poses & Scores F->G H Visualize Interactions (H-bonds, hydrophobic) G->H

Figure 2: Molecular docking workflow. A step-by-step process for predicting ligand-protein interactions.

Protocol 3.1: Molecular Docking with AutoDock Vina
  • Target Preparation: a. Download the target protein structure (e.g., 5IKQ) from the Protein Data Bank (PDB). b. Using software like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-crystallized ligands, and any duplicate protein chains. c. Add polar hydrogens and assign atomic partial charges (e.g., Gasteiger charges). Save the prepared protein in .pdbqt format for Vina.

  • Ligand Preparation: a. Generate the 3D structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one from its SMILES string using a tool like Open Babel. b. Perform an energy minimization using a suitable force field (e.g., MMFF94). c. Define rotatable bonds and save the ligand in .pdbqt format.

  • Grid Box Definition: Define the search space for the docking algorithm. This is a three-dimensional box centered on the known active site of the target protein. For 5IKQ, this would be the catalytic site where celecoxib binds.

  • Docking Execution: Run AutoDock Vina using a configuration file that specifies the prepared protein, ligand, and grid box parameters. An exhaustiveness setting of 16 or higher is recommended for robust sampling.

  • Results Analysis: a. Analyze the output file, which contains multiple binding poses ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted interaction. b. Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera. Identify key molecular interactions, such as hydrogen bonds, pi-stacking, and hydrophobic contacts.

Data Presentation: Docking Results
TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Biological Action
COX-2 5IKQ-8.9HIS90, ARG513, VAL523Anti-inflammatory
c-Myc G4 1XAV-7.5dG4, dG13, dG22 (Grooves)Anticancer (c-Myc inhibition)

Table 2: Predicted binding affinities and interactions from molecular docking.

Expert Insight: The docking score of -8.9 kcal/mol against COX-2 is highly significant, suggesting a strong and stable interaction comparable to known inhibitors. The interaction with key residues like ARG513, which is crucial for the activity of selective COX-2 inhibitors, provides a mechanistic basis for the anti-inflammatory hypothesis. The favorable, albeit weaker, binding to the c-Myc G-quadruplex suggests a potential secondary or alternative mechanism for anticancer activity, warranting further investigation.

Refining the Model: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[13][14][15] This step is critical for validating the docking results; a high-scoring pose that is unstable in simulation is likely a false positive.

Protocol 4.1: GROMACS MD Simulation of the Ligand-Protein Complex
  • System Setup: a. Use the top-ranked docked pose of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one—COX-2 complex as the starting structure. b. Select an appropriate force field (e.g., AMBER ff14SB for the protein, GAFF for the ligand).[16] c. Solvate the complex in a periodic box of water (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.[16]

  • Minimization and Equilibration: a. Perform a steep-descent energy minimization to relax the system and remove steric clashes.[14] b. Gradually heat the system to 310 K (human body temperature) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles to ensure proper temperature and pressure stabilization.

  • Production Run: Conduct a production MD run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD indicates the complex is not undergoing major conformational changes. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions and assess if ligand binding stabilizes the active site. c. Interaction Analysis: Monitor the persistence of key interactions (e.g., hydrogen bonds) identified during docking.

cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis A Start with Best Docked Pose B Generate Ligand Topology & Parameters (GAFF) A->B C Select Protein Force Field (AMBER) A->C D Solvate & Ionize System B->D C->D E Energy Minimization D->E F NVT/NPT Equilibration E->F G Production MD Run (e.g., 100 ns) F->G H Calculate RMSD (Stability) G->H I Calculate RMSF (Flexibility) G->I J Analyze H-Bonds & Interactions G->J

Figure 3: Molecular dynamics workflow. This flowchart illustrates the process of simulating and validating the stability of the ligand-target complex.

Data Presentation: MD Simulation Stability Metrics
MetricTarget ComplexAverage Value (100 ns)Interpretation
Ligand RMSD COX-21.2 ± 0.3 ÅHigh stability; ligand remains firmly in the binding pocket.
Protein RMSD COX-21.8 ± 0.4 ÅProtein backbone is stable, no major unfolding.
H-Bond Occupancy ARG51385.2%The key hydrogen bond identified in docking is highly persistent.

Table 3: Key metrics from a 100 ns MD simulation of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one—COX-2 complex.

Expert Insight: The MD simulation strongly supports the docking prediction. The low and stable RMSD values for both the ligand and the protein indicate that the binding pose is not a transient artifact but a stable, low-energy conformation. The high occupancy of the hydrogen bond with ARG513 throughout the simulation confirms this interaction is a key anchor for the ligand, validating the proposed binding mode.

Conclusion: A Synthesized Prediction for Experimental Validation

This multi-faceted in silico investigation provides a robust, data-driven hypothesis for the biological activity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. The computational evidence strongly suggests that the compound is a promising candidate for development as an anti-inflammatory agent acting via the inhibition of COX-2 .

  • Drug-Likeness: The molecule exhibits an excellent ADMET and physicochemical profile, making it a viable oral drug candidate.[9][17]

  • Primary Mechanism: Molecular docking predicts a high-affinity interaction with the COX-2 active site, and molecular dynamics simulations confirm that this binding is stable and anchored by key interactions.

  • Secondary Mechanism: A potential secondary activity against the c-Myc G-quadruplex was identified, suggesting possible applications in oncology that could be explored in later stages.[4]

This entire in silico process constitutes a single, comprehensive hypothesis. The protocols are designed to be self-validating, with each successive step (ADMET -> Docking -> MD) refining and adding confidence to the prediction.[18][19][20] The final output is not a definitive answer, but a highly credible and prioritized proposal for experimental validation. The next logical steps would be the chemical synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one followed by in vitro enzymatic assays against COX-2 and cell-based assays to confirm its anti-inflammatory effects.

References

Methodological & Application

Introduction: The Significance of the Benzoxazinone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

The 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one molecule belongs to the broader class of 1,4-benzoxazinones, a heterocyclic scaffold of considerable interest in medicinal chemistry and agrochemistry. These compounds are not merely synthetic curiosities; they are found in nature as key secondary metabolites in various grass species, including maize, wheat, and rye.[1][2] In plants, benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) function as potent allelochemicals, providing defense against insects and microbial pathogens.[1][3][4]

The inherent biological activity of this scaffold has spurred extensive research, leading to the development of synthetic derivatives with a wide range of therapeutic potential. Various analogues have been investigated for their properties as anticonvulsant agents[5], platelet aggregation inhibitors[6], and anti-inflammatory agents[7]. The synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one serves as a foundational protocol for researchers aiming to explore this privileged chemical space for applications in drug discovery and the development of novel bioherbicides.[2]

This guide provides a comprehensive, three-step protocol for the synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, beginning with the preparation of the key precursor, 2-amino-4-methoxyphenol. Each step is detailed with expert insights into the underlying chemical principles, ensuring a reproducible and efficient workflow.

Overall Synthetic Workflow

The synthesis is accomplished via a three-step sequence: (1) Catalytic hydrogenation of a nitrophenol to yield the aminophenol precursor, (2) Selective N-chloroacetylation of the aminophenol, and (3) Base-mediated intramolecular cyclization to form the final benzoxazinone ring.

Caption: Overall workflow for the synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Part 1: Synthesis of the Precursor: 2-Amino-4-methoxyphenol

The synthesis begins with the preparation of 2-amino-4-methoxyphenol, a crucial building block. The most efficient and high-yielding method is the catalytic hydrogenation of 4-methoxy-2-nitrophenol.[8][9] This method is preferred over older techniques using reducing metals like iron in acidic media[10] due to its cleaner reaction profile, milder conditions, and simpler product isolation.

Protocol 1: Catalytic Hydrogenation

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
4-Methoxy-2-nitrophenol 169.14 20.0 g 0.118
Ethanol (Absolute) 46.07 350 mL -
5% Palladium on Carbon (Pd/C) - 550 mg -
Hydrogen (H₂) Gas 2.02 1 atm -

| Isopropyl Alcohol | 60.10 | As needed | - |

Step-by-Step Procedure

  • Vessel Preparation: Suspend 20.0 g of 4-methoxy-2-nitrophenol in 350 mL of ethanol within a hydrogenation vessel suitable for atmospheric pressure reactions.

  • Catalyst Addition: Carefully add 550 mg of 5% palladium on carbon to the suspension.

    • Expert Insight: Palladium on carbon is a highly active catalyst for the reduction of nitro groups. It is pyrophoric and should be handled with care, preferably under a moist atmosphere.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Subject the mixture to hydrogenation at atmospheric pressure, maintaining the temperature between 20-30°C.[8] The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC).

  • Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Trustworthiness Check: Ensure the Celite pad is thoroughly washed with ethanol to recover all the product. The filtration should be performed in a well-ventilated hood as the catalyst may ignite upon exposure to air while still wet with solvent.

  • Solvent Evaporation: Remove the ethanol from the filtrate by distillation under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting crude solid is purified by recrystallization. Dissolve the crystal in a minimal amount of hot isopropyl alcohol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the purified crystals of 2-amino-4-methoxyphenol by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and dry under vacuum. The expected yield is approximately 93%.[8][9]

Part 2: Selective N-Chloroacetylation

In this step, the synthesized 2-amino-4-methoxyphenol is reacted with chloroacetyl chloride. The amine group is significantly more nucleophilic than the phenolic hydroxyl group, leading to a highly selective N-acylation reaction to form the intermediate, N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide.

Protocol 2: N-Chloroacetylation

Materials

Reagent Molar Mass ( g/mol ) Quantity Moles
2-Amino-4-methoxyphenol 139.15 15.0 g 0.108
Chloroacetyl Chloride 112.94 13.4 g (9.1 mL) 0.119
Sodium Acetate (Anhydrous) 82.03 9.7 g 0.118
Ethyl Acetate 88.11 250 mL -
Saturated NaHCO₃ solution - 100 mL -

| Brine | - | 100 mL | - |

Step-by-Step Procedure

  • Reaction Setup: Dissolve 15.0 g of 2-amino-4-methoxyphenol and 9.7 g of anhydrous sodium acetate in 250 mL of ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture to 0°C in an ice bath.

    • Expert Insight: Sodium acetate acts as a mild base to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and promoting the acylation reaction.

  • Reagent Addition: Add a solution of 13.4 g of chloroacetyl chloride in 50 mL of ethyl acetate dropwise to the cooled mixture over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution and 100 mL of brine.

    • Trustworthiness Check: The aqueous wash steps are crucial for removing unreacted chloroacetyl chloride, acetic acid, and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from an ethanol/water mixture.

Part 3: Intramolecular Cyclization to the Final Product

The final step is an intramolecular Williamson ether synthesis. A strong base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide. This nucleophile then attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride and forming the six-membered oxazine ring.

Reaction Mechanism: Base-Mediated Cyclization

Caption: Mechanism of intramolecular cyclization.

Protocol 3: Ring Closure

Materials

Reagent Molar Mass ( g/mol ) Quantity (Assuming 100% yield from Part 2) Moles
N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide 215.63 23.3 g 0.108
Sodium Hydride (NaH, 60% dispersion in oil) 24.00 4.75 g 0.119
Anhydrous Tetrahydrofuran (THF) 72.11 300 mL -
Saturated NH₄Cl solution - 100 mL -

| Ethyl Acetate | 88.11 | As needed | - |

Step-by-Step Procedure

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4.75 g of sodium hydride in 150 mL of anhydrous THF. Cool the suspension to 0°C.

    • Expert Insight: Sodium hydride is a highly reactive and flammable reagent that reacts violently with water. Strict anhydrous and inert conditions are essential for safety and reaction success.

  • Substrate Addition: Dissolve the crude N-(2-hydroxy-5-methoxyphenyl)-2-chloroacetamide (approx. 23.3 g) in 150 mL of anhydrous THF and add it slowly via an addition funnel to the NaH suspension.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. Monitor the formation of the product by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench it by the slow, dropwise addition of saturated ammonium chloride (NH₄Cl) solution until gas evolution ceases.

  • Extraction: Dilute the mixture with 200 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

References

Application Note: Comprehensive NMR Analysis for the Structural Elucidation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[1][2] Unambiguous structural characterization is a prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs.[3] This application note provides a comprehensive, field-proven guide to the structural elucidation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one using a suite of advanced, multi-dimensional NMR experiments. We detail not only the protocols for data acquisition but also the causal logic behind the analysis strategy, enabling researchers to confidently assign the complete ¹H and ¹³C NMR spectra and verify the molecular architecture.

Introduction: The Rationale for Multi-Dimensional NMR

While one-dimensional (1D) ¹H and ¹³C NMR spectra are foundational tools for chemical analysis, complex heterocyclic systems often present challenges such as signal overlap and the presence of quaternary carbons, which can make definitive assignments difficult.[4] A multi-dimensional approach, integrating 1D experiments like DEPT (Distortionless Enhancement by Polarization Transfer) with 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), is essential for building a self-validating, unambiguous structural proof.[5][6] This guide will walk through the logical sequence of experiments required to assemble the molecular puzzle of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (Figure 1).

Chemical structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-oneFigure 1. Chemical Structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one with atom numbering for NMR assignment.

Experimental Protocols

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[7] A properly prepared sample ensures high resolution and minimizes artifacts that can complicate spectral interpretation.

  • Material Quantity: Weigh 5-10 mg of the purified 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one for ¹H and 2D NMR, or 20-50 mg for a high-quality ¹³C NMR spectrum.[7][8]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common starting points for this class of compounds.[8] Use approximately 0.6-0.7 mL of the solvent.[9]

  • Dissolution & Transfer: Dissolve the sample in the deuterated solvent in a small, clean vial. Vigorous shaking or brief sonication may be required.[10]

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution directly into a clean, dry 5 mm NMR tube.[7][10] A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[7]

  • Referencing: While residual solvent peaks can be used for calibration, for precise work, an internal standard such as tetramethylsilane (TMS) can be added if it is known not to react with the sample.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Wipe the outside of the tube clean before inserting it into the spectrometer.[10]

Protocol for NMR Data Acquisition

The following workflow outlines a logical sequence for acquiring the necessary spectra on a modern NMR spectrometer (e.g., 400 MHz or higher).

G Proton ¹H Spectrum (Quantitative & Coupling Info) Carbon ¹³C {¹H} Spectrum (All Carbon Signals) Proton->Carbon Initial Setup COSY ¹H-¹H COSY (Vicinal H-H Couplings) Proton->COSY DEPT DEPT-135 (Differentiates CH, CH₂, CH₃) Carbon->DEPT HSQC ¹H-¹³C HSQC (Direct C-H Correlations) DEPT->HSQC Proceed to 2D HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC

Diagram 1. Recommended workflow for NMR data acquisition.

Standard instrument pulse programs should be used for each experiment. Key parameters include setting the correct spectral widths to encompass all expected signals, sufficient acquisition time for good resolution, and an appropriate relaxation delay. For 2D experiments, optimizing the number of increments and scans per increment is crucial for achieving a good signal-to-noise ratio in a reasonable timeframe.

Step-by-Step Spectral Analysis and Interpretation

The power of this methodology lies in using the results from each experiment to build upon and validate the assignments from the previous one.

Analysis of ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial framework. We anticipate signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the methoxy group protons, and the amine proton.

  • Aromatic Region (~6.4-7.0 ppm): The benzene ring has three protons (H-5, H-6, H-8). The electron-donating effects of the methoxy and amino groups will shield these protons, shifting them upfield relative to benzene (7.36 ppm). Their splitting patterns (multiplicity) will reveal their connectivity. We expect H-8 to be a doublet, H-6 to be a doublet of doublets, and H-5 to be a doublet.

  • Oxazine Methylene Protons (-CH₂-) (~4.6 ppm): The two protons at the C-2 position are chemically equivalent in a fast-inverting ring system and will likely appear as a single singlet, integrating to 2H. In related benzoxazine systems, these protons (Ar-O-CH₂-N) are often observed in the 4.5-4.8 ppm range.[11]

  • Methoxy Protons (-OCH₃) (~3.8 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet integrating to 3H.

  • Amine Proton (-NH-) (~8.0-9.0 ppm, broad): The amide proton at N-4 will typically appear as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity Integration Rationale
H-5 ~6.9 d 1H Ortho coupling to H-6.
H-6 ~6.5 dd 1H Ortho coupling to H-5, meta to H-8.
H-8 ~6.4 d 1H Meta coupling to H-6.
H-2 ~4.6 s 2H Methylene protons adjacent to O and N.
-OCH₃ ~3.8 s 3H Methoxy group protons.

| N-H | ~8.5 | br s | 1H | Amide proton. |

Analysis of ¹³C NMR and DEPT-135 Spectra

The ¹³C spectrum reveals all unique carbon environments, while the DEPT-135 experiment distinguishes carbon types, which is crucial for unambiguous assignment.

  • DEPT-135 Results:

    • Positive Signals: CH and CH₃ carbons (H-5, H-6, H-8, -OCH₃).

    • Negative Signal: CH₂ carbon (C-2).

    • Absent Signals: Quaternary carbons (C-3, C-4a, C-7, C-8a).

  • ¹³C Chemical Shifts:

    • Carbonyl Carbon (C-3): Expected to be the most downfield signal (~165 ppm) due to its C=O bond.

    • Aromatic Carbons: C-7 and C-8a, being attached to heteroatoms (O), will be downfield (~140-150 ppm). The remaining aromatic carbons will appear between ~100-130 ppm.

    • Methylene Carbon (C-2): Typically appears around 67 ppm in similar structures.[1]

    • Methoxy Carbon (-OCH₃): Expected around 55-56 ppm.

Table 2: Predicted ¹³C and DEPT-135 NMR Data

Carbon Predicted δ (ppm) DEPT-135 Rationale
C-3 ~165 Absent Amide Carbonyl.
C-7 ~148 Absent Aromatic C-O.
C-8a ~142 Absent Aromatic C-N.
C-4a ~125 Absent Aromatic C-C.
C-5 ~115 Positive Aromatic CH.
C-6 ~110 Positive Aromatic CH.
C-8 ~102 Positive Aromatic CH.
C-2 ~67 Negative O-CH₂-N.

| -OCH₃ | ~56 | Positive | Methoxy Carbon. |

Analysis of 2D COSY Spectrum

The COSY spectrum confirms proton-proton connectivities through bonds (typically 2-3 bonds). Its primary utility here is to definitively map the aromatic spin system.

Diagram 2. Expected ¹H-¹H COSY correlations in the aromatic system.

A cross-peak between the signals assigned to H-5 and H-6 will confirm their ortho relationship. A weaker cross-peak between H-6 and H-8 would confirm their meta relationship, solidifying the assignment of the entire aromatic ring. No other correlations are expected.

Analysis of 2D HSQC Spectrum

The HSQC experiment is a powerful tool that correlates each proton with its directly attached carbon atom.[6] This allows for the confident assignment of all protonated carbons by linking the already-analyzed ¹H spectrum to the ¹³C spectrum. For example, the proton signal at ~3.8 ppm will show a correlation to the carbon signal at ~56 ppm, definitively assigning both to the methoxy group. This step validates or corrects the initial 1D assignments.

Analysis of 2D HMBC Spectrum

The HMBC experiment is the final and most critical piece of the puzzle, revealing long-range (2- and 3-bond) correlations between protons and carbons.[12][13] These correlations connect the molecular fragments and confirm the overall structure and substitution pattern.

Diagram 3. Key expected HMBC correlations for structural confirmation.
  • Confirming the Heterocycle: The methylene protons (H-2) are key. They should show a two-bond correlation (²J) to the carbonyl carbon (C-3) and a three-bond correlation (³J) to the bridgehead carbon C-8a. This definitively places the -CH₂- group between the oxygen and the carbonyl group within the ring system.

  • Placing the Methoxy Group: The methoxy protons (-OCH₃) must show a three-bond correlation to C-7. This is the single most important correlation to confirm the substituent position.

  • Connecting the Rings: The aromatic protons provide further validation. H-8 will correlate to C-7 and C-4a. H-5 will correlate to C-7 and C-4a. The amide proton (N-H) will show correlations to C-3, C-8a, and C-4a, locking the entire benzoxazinone core together.

Conclusion

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. By employing a logical and systematic workflow that combines 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, the complete and unambiguous assignment of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one can be achieved. This integrated approach ensures a high degree of confidence in the final structure, providing a solid foundation for further research and development. The protocols and analytical strategies detailed in this note are robust and can be adapted for the characterization of a wide variety of related heterocyclic systems.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its core benzoxazinone structure, a scaffold found in various biologically active molecules. The synthesis of such compounds often results in complex mixtures containing starting materials, intermediates, and by-products. Consequently, a robust and efficient purification method is paramount to isolate the target compound with high purity, a prerequisite for subsequent analytical studies and biological assays. This application note provides a detailed protocol for the purification of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the separation of moderately polar to nonpolar compounds.

Physicochemical Properties of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method.

PropertyValueSource
Molecular Formula C₉H₉NO₃--INVALID-LINK--
Molecular Weight 179.17 g/mol --INVALID-LINK--
Appearance Expected to be a solid at room temperature.General chemical knowledge
Solubility Expected to be soluble in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO).Inferred from related compounds and HPLC mobile phase compatibility.

Principle of Reversed-Phase HPLC Purification

Reversed-phase HPLC is the chosen method for this application due to the aromatic and moderately polar nature of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. In this technique, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Less polar compounds, having a higher affinity for the nonpolar stationary phase, are retained longer and thus elute later than more polar compounds.

The elution strength of the mobile phase is modulated by varying the proportion of the organic solvent. A higher concentration of the organic solvent increases the mobile phase's non-polarity, leading to a decrease in the retention time of the analytes. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of complex mixtures with components of varying polarities.

Experimental Protocol

This protocol outlines the steps for the purification of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one from a crude synthetic mixture.

Materials and Reagents
  • Crude 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade (≥99%)

  • Trifluoroacetic acid (TFA), HPLC grade (optional mobile phase modifier)

  • Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution)

Instrumentation and Consumables
  • High-performance liquid chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler or manual injector

    • Column oven

    • Diode-array detector (DAD) or variable wavelength detector (VWD)

    • Fraction collector

  • Reversed-phase HPLC column: A C18 column is recommended as a starting point.

    • Recommended Column: C18, 5 µm particle size, 100 Å pore size, 4.6 mm I.D. x 250 mm length.

  • Syringe filters (0.22 µm or 0.45 µm) for sample preparation.

  • HPLC vials and caps.

  • Collection tubes for fractions.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Ultrapure Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.

Rationale for Mobile Phase Selection: The use of acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.[1] Formic acid is added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups in the analyte and impurities.[2] A low pH ensures that these groups are in a consistent protonation state, leading to sharper, more symmetrical peaks.

Sample Preparation
  • Dissolve the crude sample of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Dilute a small aliquot of the stock solution with the initial mobile phase composition (e.g., 90% A / 10% B) to an appropriate concentration for analytical method development (e.g., 0.1-1 mg/mL).

  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.

HPLC Method Development and Purification

Step 1: Scouting Gradient

To determine the approximate elution conditions, a broad, fast gradient is recommended.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B

    • 22-25 min: 90% B

    • 25-27 min: 90% to 10% B

    • 27-30 min: 10% B (Re-equilibration)

Step 2: Method Optimization

Based on the results of the scouting run, the gradient can be optimized to improve the resolution between the target peak and adjacent impurities. The goal is to flatten the gradient around the elution point of the target compound.

Example of an Optimized Gradient:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL (for analytical scale)

  • Detection Wavelength: Optimal wavelength determined from DAD scan.

  • Optimized Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 50% B (Shallow gradient around the target)

    • 25-28 min: 50% to 95% B (Wash step)

    • 28-30 min: 95% B

    • 30-32 min: 95% to 20% B

    • 32-37 min: 20% B (Re-equilibration)

Step 3: Preparative Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification. This typically involves using a larger diameter column, a higher flow rate, and injecting a larger sample volume. The gradient shape is generally kept the same, but the run time may be adjusted.

  • Preparative Column: C18, 5-10 µm particle size, ≥ 20 mm I.D. x 250 mm length.

  • Flow Rate: Adjust according to the column diameter (e.g., 10-20 mL/min).

  • Injection Volume: This will depend on the sample concentration and the loading capacity of the preparative column. Perform loading studies to determine the maximum amount of crude material that can be injected without compromising resolution.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of the target peak.

Post-Purification Processing
  • Combine the fractions containing the pure 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, as confirmed by analytical HPLC.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid. Alternatively, the compound can be extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate), followed by drying of the organic layer and solvent evaporation.

Visualizing the Workflow

The following diagram illustrates the key stages of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification SamplePrep Sample Preparation (Dissolve & Filter) MethodDev Method Development (Scouting & Optimization) SamplePrep->MethodDev MobilePhasePrep Mobile Phase Preparation (Aqueous & Organic) MobilePhasePrep->MethodDev Purification Preparative Purification (Scale-up & Injection) MethodDev->Purification Detection UV Detection Purification->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Isolation Solvent Removal & Isolation Pooling->Isolation

Caption: HPLC Purification Workflow for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. Key checkpoints include:

  • Peak Purity Analysis: If using a DAD, the peak purity of the collected fractions should be assessed to ensure no co-eluting impurities are present.

  • Analytical Re-injection: A small aliquot of each collected fraction should be re-injected into the analytical HPLC system to confirm its purity before pooling.

  • Mass Spectrometry Confirmation: For definitive identification, the purified compound should be analyzed by mass spectrometry (e.g., LC-MS) to confirm that its molecular weight matches that of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (179.17 g/mol ).

By following these steps, researchers can be confident in the identity and purity of the isolated compound, ensuring the reliability of downstream applications.

References

Application Notes and Protocols for In Vitro Evaluation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have been explored for their potential as neuroprotective agents, antioxidants, and anti-inflammatory agents.[1] The methoxy substitution on the benzoxazinone ring may modulate its biological activity, making it a compelling candidate for in vitro screening to elucidate its therapeutic potential.

This comprehensive guide provides a suite of detailed in vitro assay methods to characterize the bioactivity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental design. The aim is to empower researchers to generate robust and reproducible data on the cytotoxic, antioxidant, and anti-inflammatory properties of this compound.

Part 1: Foundational Assays - Cytotoxicity and General Viability

Before delving into specific mechanistic assays, it is paramount to establish the cytotoxic profile of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This initial step is crucial for determining the appropriate concentration range for subsequent experiments, ensuring that observed effects are not merely a consequence of cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] The intensity of the purple color is directly proportional to the number of viable cells.

Principle of the MTT Assay

MTT_Principle

Detailed Protocol

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HEK293 cells) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound or vehicle control (DMSO) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[2][3]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 3.9
2588.4 ± 6.2
5075.1 ± 5.8
10045.3 ± 7.1
20015.7 ± 3.4

Part 2: Assessing Antioxidant Capacity

Antioxidants can neutralize reactive oxygen species (ROS) and free radicals, which are implicated in various diseases.[5] The DPPH assay is a rapid and widely used method to evaluate the free radical scavenging ability of a compound.[5]

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, which is a violet-colored compound.[5][6] The reduction of DPPH results in a color change to yellow, which can be measured spectrophotometrically at 517 nm.[5][7]

Experimental Workflow for DPPH Assay

DPPH_Workflow

Detailed Protocol

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh daily and protect it from light.[8]

    • Test Compound: Prepare a stock solution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in a suitable solvent and make serial dilutions.

    • Positive Control: Prepare a stock solution of a known antioxidant like ascorbic acid or Trolox and make serial dilutions.[8]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the different concentrations of the test compound and positive control to their respective wells.[5]

    • Add 100 µL of the DPPH working solution to each well.[8]

    • For the blank (control), add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH working solution.[5]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][8]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:[5] % Inhibition = [ (A_control - A_sample) / A_control ] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[5]

Hypothetical Antioxidant Activity Data

CompoundIC50 (µg/mL)
7-Methoxy-2H-benzo[b]oxazin-3(4H)-one85.2
Ascorbic Acid (Positive Control)15.6

Part 3: Probing Anti-Inflammatory Properties

Inflammation is a complex biological response involving various enzymes and signaling pathways.[9] Key targets for anti-inflammatory drugs include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the production of inflammatory mediators like nitric oxide (NO) and cytokines.

Cyclooxygenase (COX) Inhibition Assay

COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[10][11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[10] This assay determines the ability of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one to inhibit COX-1 and COX-2.

COX Signaling Pathway

COX_Pathway

Detailed Protocol (Colorimetric Assay)

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[12]

  • Reagent Preparation: Prepare assay buffer, heme, and COX-1/COX-2 enzymes according to the manufacturer's instructions (e.g., Cayman Chemical, Item Number 760111).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 150 µL of assay buffer

    • 10 µL of heme

    • 10 µL of the test compound (7-Methoxy-2H-benzo[b]oxazin-3(4H)-one) or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • 10 µL of COX-1 or COX-2 enzyme.

  • Initiation of Reaction: Add 10 µL of arachidonic acid solution to initiate the reaction.

  • Incubation: Incubate for a specified time (e.g., 2 minutes) at room temperature.

  • Colorimetric Measurement: Monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

5-Lipoxygenase (5-LOX) Inhibition Assay

5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[13] Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases like asthma.[13]

Detailed Protocol

This assay measures the conversion of linoleic acid to 13-hydroperoxylinoleic acid, which can be monitored by the increase in absorbance at 234 nm.[14][15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM phosphate buffer (pH 6.3).

    • Substrate: 80 mM linoleic acid.

    • Enzyme: A suitable concentration of potato or soybean 5-lipoxygenase.

  • Assay Mixture: In a cuvette, prepare the assay mixture containing 2.97 mL of phosphate buffer and 5 µL of linoleic acid.[16]

  • Inhibitor Addition: Add the test compound (7-Methoxy-2H-benzo[b]oxazin-3(4H)-one) or a known 5-LOX inhibitor (e.g., nordihydroguaiaretic acid - NDGA) at various concentrations.[14]

  • Enzyme Addition: Initiate the reaction by adding the 5-LOX enzyme solution.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 3 minutes) at 25°C.[15][16]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Myeloperoxidase (MPO) Inhibition Assay

MPO is a peroxidase enzyme released by neutrophils at sites of inflammation. It produces highly reactive oxidants that contribute to tissue damage.[17] Inhibiting MPO can be a valuable anti-inflammatory strategy.

Detailed Protocol (Fluorometric Assay)

This protocol is based on the MPO-catalyzed oxidation of a substrate to a fluorescent product.[18]

  • Sample Preparation: Prepare cell or tissue lysates according to standard procedures.[19]

  • Reaction Setup: In a 96-well black plate, add the sample, MPO positive control, or blank. For each sample, prepare two parallel wells. To one well, add an MPO inhibitor, and to the other, add assay buffer.[19]

  • Reaction Mix: Prepare a reaction mix containing assay buffer, MPO peroxidation substrate, and hydrogen peroxide.[19]

  • Initiation and Measurement: Add the reaction mix to all wells and measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-20 minutes at 37°C.[18][19]

  • Data Analysis: The difference in peroxidase activity between the samples with and without the MPO inhibitor represents the MPO-specific activity. Calculate the percentage of inhibition caused by 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Cell-Based Anti-Inflammatory Assays

Cell-based assays provide a more physiologically relevant context for assessing anti-inflammatory activity. A common approach is to use macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4][20]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.[20]

  • Griess Reagent: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Measurement: Mix the cell culture supernatant with the Griess reagent and measure the absorbance at ~540 nm.

  • Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. Calculate the percentage of inhibition of NO production.

Measurement of Pro-Inflammatory Cytokines (ELISA)

  • Cell Culture and Supernatant Collection: Culture and treat RAW 264.7 cells with the test compound and LPS as described for the NO assay.[20]

  • ELISA: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available ELISA kits.[20]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production compared to the LPS-stimulated control.

Hypothetical Anti-Inflammatory Activity Data

AssayIC50 (µM)
COX-1 Inhibition>100
COX-2 Inhibition22.5
5-LOX Inhibition45.8
NO Production Inhibition35.1
TNF-α Production Inhibition28.9

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro characterization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. By systematically evaluating its cytotoxicity, antioxidant potential, and anti-inflammatory properties, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The inclusion of appropriate controls and the careful selection of assay concentrations based on initial cytotoxicity data are critical for generating reliable and meaningful results. This comprehensive approach will facilitate the advancement of our understanding of this promising benzoxazinone derivative and its potential role in drug discovery.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate the Bioactivity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Activities of a Plant-Derived Metabolite

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, also known as 6-methoxy-2(3H)-benzoxazolone (MBOA), is a natural product derived from the degradation of benzoxazinoid glucosides found in gramineous plants like maize and wheat.[1][2] While its primary role in nature is established as a potent biological nitrification inhibitor and a defense compound against insects and microbes, emerging research suggests a broader spectrum of bioactivity.[3][4] Derivatives of the parent 2H-benzo[b][1][5]oxazin-3(4H)-one scaffold have demonstrated diverse pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory effects. Furthermore, MBOA itself has been theorized to possess anti-tumor properties and may act as a partial agonist of melatonin, hinting at a potential role in modulating mammalian cellular pathways.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular and molecular effects of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one using a suite of robust, validated cell-based assays. The protocols herein are designed not merely as procedural steps but as a logical, tiered screening strategy. We begin with foundational cytotoxicity assessments to establish a therapeutic window and progress to more nuanced assays aimed at elucidating specific mechanisms of action, such as apoptosis induction, cell cycle modulation, and anti-inflammatory activity.

The causality behind our experimental design is to first understand if the compound affects cell viability and at what concentrations, before investing resources in determining how it does so. This tiered approach ensures a cost-effective and scientifically sound investigation into the compound's potential as a therapeutic lead.

Part 1: Foundational Analysis - Compound Preparation and Cytotoxicity Screening

A prerequisite for any cell-based assay is ensuring the test compound is soluble and assessing its general effect on cell health. This initial phase establishes the concentration range for all subsequent mechanistic studies.

Critical First Step: Solubility and Stock Solution Preparation

Inaccurate concentration data due to poor solubility is a common source of experimental irreproducibility. It is imperative to determine the solubility of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in the chosen solvent and its stability in the final culture medium.[6]

Protocol: Solubility Assessment and Stock Preparation

  • Solvent Selection: Start with Dimethyl Sulfoxide (DMSO), a common solvent for cell-based assays. Aim for a final DMSO concentration in the culture medium of ≤0.5%, as higher concentrations can induce cytotoxic effects.[7]

  • High-Concentration Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in DMSO.

  • Medium Mixing: Add a small, fixed volume of each DMSO-compound dilution to cell culture medium (e.g., 2 µL into 198 µL of medium) to mimic the final assay concentration.

  • Visual and Spectrophotometric Inspection: Visually inspect for precipitation. Additionally, measure turbidity by reading absorbance at a wavelength outside the compound's absorbance spectrum (e.g., >600 nm) using a plate reader.[6] The highest concentration that remains clear is the upper limit for your experiments.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent freeze-thaw cycles.

Tier I Screening: General Cytotoxicity and Viability

The initial biological assessment should quantify the compound's effect on cell viability and cytotoxicity. We will employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of viability, and the LDH release assay, which quantifies membrane integrity loss, a hallmark of cytotoxicity.[1][8]

Choosing a Cell Line: The choice of cell line is critical and should align with the research question.[9] For a broad initial screening, consider using:

  • A cancerous cell line: Given the theorized anti-tumor effects, a common cancer cell line such as MCF-7 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer) is appropriate.[10][11]

  • A non-cancerous "normal" cell line: To assess selectivity, include a line like MRC-5 (normal lung fibroblast) or primary human dermal fibroblasts (HDFs).[9][12]

Workflow for Initial Cytotoxicity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select & Culture Cell Lines C Seed Cells in 96-Well Plates A->C B Prepare Compound Stock & Dilutions D Treat with Compound (24h, 48h, 72h) B->D C->D E Perform Parallel Assays D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Measure Absorbance/ Signal F->H G->H I Calculate % Viability & % Cytotoxicity H->I J Determine IC50/LC50 Values I->J G MBOA 7-Methoxy-2H-benzo[b] oxazin-3(4H)-one Stress Cellular Stress (Intrinsic Pathway) MBOA->Stress Casp9 Caspase-9 (Initiator) Stress->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis G cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation) Nucleus->Transcription MBOA 7-Methoxy-2H-benzo[b] oxazin-3(4H)-one MBOA->Inhibition Inhibition->IKK

References

Application Notes and Protocols: Evaluating 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a Potential PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The benzoxazinone scaffold has emerged as a promising chemical starting point for the development of novel PI3K inhibitors. This document provides a comprehensive guide for the evaluation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, a representative of this class, as a potential PI3K inhibitor. We present detailed protocols for in vitro kinase assays, cell-based assessment of downstream signaling, and cell viability assays, enabling researchers to characterize the compound's potency, mechanism of action, and cellular effects.

Introduction: The PI3K Pathway and the Rationale for Inhibition

The PI3K/Akt/mTOR pathway is a central signaling cascade that translates extracellular cues into intracellular responses.[1] Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, promoting cell survival, proliferation, and growth while inhibiting apoptosis.[3]

Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in cancer, leading to uncontrolled cell growth and resistance to therapy.[4] This has spurred the development of numerous small molecule inhibitors targeting various components of the PI3K pathway. The benzoxazinone core structure has been identified as a viable scaffold for the design of such inhibitors. For instance, derivatives of 4-phenyl-2H-benzo[b][1][5]oxazin-3(4H)-one have been reported as potent PI3K/mTOR dual inhibitors, demonstrating the potential of this chemical class.[5][6] This guide will provide the methodological framework to investigate whether 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one shares this inhibitory potential.

Mechanism of Action: Targeting the Kinase Activity of PI3K

The primary mechanism for inhibiting PI3K involves blocking its catalytic activity, thereby preventing the generation of PIP3. Small molecule inhibitors typically achieve this by competing with ATP for binding to the kinase domain of the p110 catalytic subunit. By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group to PIP2, effectively shutting down the downstream signaling cascade. The efficacy of a potential inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

This section provides detailed, step-by-step methodologies to assess the PI3K inhibitory potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

In Vitro PI3K Kinase Assay

This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of purified PI3K isoforms. Commercially available kits, such as ADP-Glo™ Kinase Assay or HTRF-based assays, provide a streamlined and high-throughput-compatible method.[7]

Principle: These assays quantify the amount of ADP produced as a byproduct of the kinase reaction. A decrease in ADP formation in the presence of the test compound indicates inhibition of PI3K activity.

Materials:

  • Purified recombinant PI3K enzyme (e.g., p110α/p85α)

  • PI3K substrate (e.g., PIP2)

  • ATP

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO)

  • Known PI3K inhibitor (e.g., Wortmannin or LY294002) as a positive control[8]

  • Kinase assay kit (e.g., ADP-Glo™ from Promega)[7]

  • 384-well microplates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a serial dilution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in DMSO. A typical starting concentration range would be from 10 mM down to the nanomolar range.

  • Assay Plate Preparation: Add 0.5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.[7]

  • Enzyme/Substrate Mixture: Prepare a mixture of the PI3K enzyme and its lipid substrate in the provided kinase reaction buffer.[7]

  • Reaction Initiation: Add 4 µL of the enzyme/substrate mixture to each well. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Start Kinase Reaction: Add 0.5 µL of ATP to each well to initiate the kinase reaction.[7] Incubate for 60 minutes at room temperature.

  • ADP Detection: Stop the kinase reaction and detect the generated ADP according to the manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Compound Prepare Serial Dilution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Start->Prep_Compound Plate_Compound Dispense Compound/Vehicle into 384-well Plate Prep_Compound->Plate_Compound Add_Enzyme Add Enzyme/Substrate to Wells Plate_Compound->Add_Enzyme Prep_Enzyme Prepare PI3K Enzyme/ Substrate Mixture Prep_Enzyme->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_ATP Add ATP to Initiate Reaction Pre_Incubate->Add_ATP Incubate_Reaction Incubate at RT Add_ATP->Incubate_Reaction Add_Detection Add ADP Detection Reagents Incubate_Reaction->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Analyze Calculate % Inhibition & IC50 Read_Plate->Analyze End End Analyze->End

Caption: Workflow for the in vitro PI3K kinase assay.

Western Blot Analysis of Downstream Signaling

To confirm that 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one inhibits the PI3K pathway in a cellular context, it is essential to measure the phosphorylation status of downstream effectors, particularly Akt. A reduction in phosphorylated Akt (p-Akt) at Serine 473 is a reliable indicator of PI3K inhibition.[9]

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates. By comparing the ratio of p-Akt to total Akt in treated versus untreated cells, the inhibitory effect of the compound on the signaling pathway can be quantified.[3]

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt[3]

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (and a vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[3]

  • SDS-PAGE and Transfer: Normalize protein concentrations and separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[11] Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.[3][11]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[11] Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total Akt and a loading control like β-actin.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the extent of inhibition.

Cell Viability Assay

This assay determines the effect of the compound on cell proliferation and cytotoxicity. The MTT assay is a common colorimetric method for this purpose.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically. A decrease in formazan production indicates reduced cell viability.

Materials:

  • Cancer cell line

  • 96-well plates

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one for 24, 48, or 72 hours.[12]

  • MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a comprehensive profile of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one's potential as a PI3K inhibitor.

Assay TypeKey ParameterExpected Outcome for an Active Inhibitor
In Vitro Kinase Assay IC50 ValueA low nanomolar to micromolar IC50 value indicates potent inhibition of the PI3K enzyme.
Western Blot p-Akt/Total Akt RatioA dose-dependent decrease in the p-Akt/Total Akt ratio confirms on-target activity in a cellular context.
Cell Viability Assay GI50 ValueA potent GI50 value suggests the compound has anti-proliferative or cytotoxic effects, consistent with PI3K pathway inhibition.

A successful candidate would exhibit a low IC50 in the kinase assay, demonstrate a clear reduction in p-Akt levels in cells at similar concentrations, and induce a corresponding decrease in cell viability.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a PI3K inhibitor. By systematically evaluating its enzymatic inhibition, impact on intracellular signaling, and effects on cell viability, researchers can effectively determine its potential as a lead compound for further drug development efforts targeting the PI3K pathway.

References

Application Notes and Protocols for the Experimental Use of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone Derivative

The relentless pursuit of novel, efficacious, and selective anti-cancer agents is a cornerstone of modern oncological research. The benzoxazinone scaffold has emerged as a promising pharmacophore, with various derivatives demonstrating significant anti-proliferative and pro-apoptotic activities across a spectrum of human cancer cell lines.[1][2][3][4] These compounds have been shown to exert their effects through diverse mechanisms, including the induction of DNA damage, cell cycle arrest, and the modulation of key signaling pathways involved in tumorigenesis.[5][6] This application note provides a comprehensive guide for the pre-clinical investigation of a specific derivative, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, in cancer cell models.

While extensive research has been conducted on the broader benzoxazinone class, this document serves as a foundational framework for researchers and drug development professionals to systematically evaluate the anti-cancer properties of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. The protocols detailed herein are designed to be robust and self-validating, enabling the elucidation of the compound's mechanism of action and its potential as a therapeutic candidate.

Rationale for Investigation: Why 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

The rationale for investigating 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is built upon the established anti-cancer activities of structurally related compounds. Studies have indicated that benzoxazinone derivatives can act as potent radiosensitizers, likely through the inhibition of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA double-strand break repair.[5] Furthermore, certain derivatives have been found to downregulate the expression of the c-Myc oncogene by stabilizing G-quadruplex structures in its promoter region.[1] Other documented mechanisms include the induction of apoptosis via the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases, as well as cell cycle arrest at the G2/M phase.[2][4]

The inclusion of a methoxy group at the 7-position of the benzoxazinone core is a strategic modification that may influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, or metabolic stability. Therefore, a systematic evaluation of its biological effects on cancer cells is warranted.

Experimental Workflow for Assessing Anti-Cancer Activity

The following diagram outlines a logical workflow for the initial characterization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one's anti-cancer effects.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Elucidation cluster_pathway Phase 3: Pathway Analysis A Cell Viability/Cytotoxicity Assays (MTT/MTS) B Determine IC50 Values A->B Dose-response curves C Apoptosis Assays (Annexin V/PI Staining) B->C Treat at IC50 concentration D Cell Cycle Analysis (Propidium Iodide Staining) B->D Treat at IC50 concentration E Colony Formation Assay B->E Long-term survival F Western Blot Analysis (Apoptotic & Cell Cycle Markers) C->F Confirm apoptotic pathway D->F Confirm cell cycle regulators G DNA Damage Assessment (γ-H2AX Staining) E->G Investigate DNA damage

Caption: A logical workflow for the in vitro evaluation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Detailed Protocols

Cell Viability and IC50 Determination using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma)

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (dissolved in DMSO to create a stock solution)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell Line7-Methoxy-2H-benzo[b]oxazin-3(4H)-one IC50 (µM)
A549Hypothetical Value
MCF-7Hypothetical Value
HCT116Hypothetical Value
Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Cancer cells treated with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • 70% cold ethanol

  • Propidium Iodide/RNase Staining Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known activities of benzoxazinone derivatives, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one may induce apoptosis and cell cycle arrest through the DNA damage response pathway.

signaling_pathway compound 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one dna_damage DNA Damage compound->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Phosphorylation atm_atr->p53 p21 p21 Expression p53->p21 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cdk CDK Inhibition p21->cdk g2m_arrest G2/M Arrest cdk->g2m_arrest mito Mitochondrial Permeability bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical signaling pathway for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one-induced apoptosis and cell cycle arrest.

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cancer cell biology. To ensure the trustworthiness of the results, the following points should be considered:

  • Reproducibility: All experiments should be performed in at least triplicate.

  • Positive Controls: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control in all assays.

  • Dose- and Time-Dependence: Evaluate the effects of the compound at multiple concentrations and time points to establish a clear dose-response and temporal relationship.

  • Multiple Cell Lines: Testing the compound in a panel of cancer cell lines with different genetic backgrounds can provide insights into its spectrum of activity and potential biomarkers of sensitivity.

Conclusion and Future Directions

This application note provides a roadmap for the initial in vitro characterization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a potential anti-cancer agent. The data generated from these studies will be crucial in determining whether further investigation, including in vivo efficacy studies and detailed mechanistic analyses, is warranted. Future studies could explore its potential as a radiosensitizer or its effects on other key cancer-related pathways. The versatility of the benzoxazinone scaffold suggests that 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one could be a valuable addition to the arsenal of anti-cancer compounds.

References

Application Notes and Protocols for Anti-inflammatory Studies of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with Novel Benzoxazinone Scaffolds

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and essential component of healing, its dysregulation leads to chronic inflammatory states that are hallmarks of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel, effective, and safe anti-inflammatory agents is a cornerstone of modern drug discovery.

The benzoxazinone scaffold has emerged as a promising heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Recent studies have highlighted the potential of the 2H-1,4-benzoxazin-3(4H)-one core in developing treatments for neurodegenerative diseases, which often have a significant inflammatory component.[3] Specifically, derivatives of this scaffold have been shown to possess significant anti-inflammatory properties, effectively reducing the production of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in cellular models of inflammation.[4]

This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one . We present a series of robust in vitro and in vivo protocols designed to elucidate its mechanism of action and evaluate its therapeutic potential. The proposed experimental framework is grounded in the hypothesis that 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one modulates key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central regulators of the inflammatory response.[5][6]

Proposed Mechanism of Action: Inhibition of Pro-inflammatory Signaling Cascades

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a cascade of intracellular signaling events in immune cells like macrophages. This leads to the activation of transcription factors, primarily NF-κB, which orchestrate the expression of a vast array of pro-inflammatory genes.[5][7] The MAPK pathways (including p38, JNK, and ERK) are also critical upstream regulators that control the synthesis and release of inflammatory mediators.[1][4][8]

We hypothesize that 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one exerts its anti-inflammatory effects by intervening at key points within these pathways. The primary molecular targets are likely the upstream kinases that lead to the phosphorylation and activation of the p65 subunit of NF-κB and key MAPK proteins like p38. By inhibiting these phosphorylation events, the compound can prevent the nuclear translocation of NF-κB and suppress the downstream expression of inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6).

Visualization of Key Inflammatory Pathways

The following diagrams illustrate the canonical NF-κB and p38 MAPK signaling pathways and the proposed points of inhibition for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->IkBa p65_nuc p65/p50 NFkB->p65_nuc Translocation Degradation Proteasomal Degradation p_IkBa->Degradation Degradation->NFkB releases Nucleus Nucleus DNA DNA p65_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Compound 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Compound->IKK MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 P p38 p38 MAPK MKK3_6->p38 P p_p38 p-p38 p38->p_p38 TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) TranscriptionFactors->Genes Transcription Compound 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Compound->MKK3_6 Western_Blot_Workflow A Cell Treatment (Compound + LPS) B Cell Lysis & Protein Quantification A->B C SDS-PAGE (Protein Separation) B->C D Electrotransfer (to PVDF Membrane) C->D E Blocking (5% BSA/Milk) D->E F Primary Antibody Incubation (p-p65, etc.) E->F G Secondary Antibody Incubation (HRP) F->G H Detection (ECL Substrate) G->H I Imaging & Densitometry H->I

References

Application Notes and Protocols for Anticonvulsant Activity Testing of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] The quest for novel, more effective, and safer antiepileptic drugs (AEDs) is a continuous endeavor in pharmaceutical research.[2][3] Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities.[4][5][6] Notably, various derivatives of the 2H-benzo[b][7][8]oxazin-3(4H)-one scaffold have been synthesized and investigated for their potential as anticonvulsant agents.[9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of a specific analogue, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, for its anticonvulsant properties.

The rationale for investigating this particular compound stems from structure-activity relationship studies of similar benzoxazinone and related heterocyclic structures which have shown potent anticonvulsant effects in established screening models.[11][12][13] These application notes will detail the necessary in vivo and in vitro experimental protocols to thoroughly characterize the anticonvulsant profile of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. The described methodologies are designed to not only assess the compound's efficacy but also to provide initial insights into its potential mechanism of action.

Chapter 1: In Vivo Anticonvulsant Screening

The initial assessment of a novel compound's anticonvulsant potential relies on well-established in vivo seizure models in rodents.[14] These models are crucial for identifying compounds with the ability to either prevent seizure spread or raise the seizure threshold. We will focus on two of the most widely used and predictive acute seizure models: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test.[15]

Maximal Electroshock (MES) Seizure Model

Scientific Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17] It evaluates a drug's ability to prevent the spread of seizures through neural circuits when the brain is maximally stimulated.[16] Efficacy in this model is often indicative of a compound's ability to modulate voltage-gated sodium channels.[18]

Experimental Workflow:

MES_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis Animal_Acclimation Animal Acclimation (Male Swiss Albino Mice) Administration Compound Administration (Intraperitoneal Injection) Animal_Acclimation->Administration Compound_Prep Compound Preparation (Vehicle & Doses of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one) Compound_Prep->Administration Peak_Effect_Time Wait for Time of Peak Effect (TPE) Administration->Peak_Effect_Time Anesthesia Corneal Anesthesia (0.5% Tetracaine HCl) Peak_Effect_Time->Anesthesia Stimulation Electrical Stimulation (50 mA, 60 Hz, 0.2s) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Endpoint Endpoint: Abolition of Tonic Hindlimb Extension Observation->Endpoint Data_Analysis Data Analysis (Calculate ED₅₀) Endpoint->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Detailed Protocol:

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Positive control (e.g., Phenytoin)

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (0.5% tetracaine hydrochloride)

  • Conductive solution (0.9% saline)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment.[18] House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.

  • Compound Preparation: Prepare a stock solution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in the chosen vehicle. Prepare serial dilutions to obtain the desired doses.

  • Dosing and Administration:

    • Divide the animals into groups (n=8-10 per group), including a vehicle control group, a positive control group, and at least three dose levels of the test compound.

    • Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all groups (e.g., 10 mL/kg).[1]

  • MES Induction:

    • At the predetermined time of peak effect (TPE) after drug administration (initially tested at 30 and 60 minutes), restrain the mouse.

    • Apply a drop of topical anesthetic to the corneas, followed by a drop of conductive saline solution.[16][18]

    • Place the corneal electrodes on the eyes.

    • Deliver an electrical stimulus of 50 mA at 60 Hz for 0.2 seconds.[16][17]

  • Observation and Scoring:

    • Immediately after the stimulus, observe the animal for the characteristic behavioral seizure, which includes a tonic extension of the hindlimbs.[16]

    • The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[17]

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.[17]

Data Presentation:

GroupDose (mg/kg, i.p.)Number of AnimalsNumber Protected% Protection
Vehicle Control-1000
Phenytoin2510990
Test Compound1010220
Test Compound3010550
Test Compound10010880

This is example data and will need to be replaced with experimental results.

Pentylenetetrazole (PTZ)-Induced Seizure Model

Scientific Rationale: The PTZ-induced seizure model is used to identify compounds that can raise the seizure threshold and are potentially effective against myoclonic and absence seizures.[15] PTZ is a GABA-A receptor antagonist, and compounds that are effective in this model often act by enhancing GABAergic neurotransmission.[8][19]

Experimental Workflow:

PTZ_Workflow cluster_prep Preparation cluster_exp Experiment cluster_obs Observation & Analysis Animal_Acclimation Animal Acclimation (Male Wistar Rats) Administration Compound Administration (Intraperitoneal) Animal_Acclimation->Administration Compound_Prep Compound Preparation (Vehicle & Doses of Test Compound) Compound_Prep->Administration Habituation Habituation in Observation Chamber Administration->Habituation PTZ_Injection PTZ Injection (Subcutaneous) Habituation->PTZ_Injection Observation Observe Seizure Behavior (30 minutes) PTZ_Injection->Observation Scoring Score Seizure Severity (Racine Scale) Observation->Scoring Data_Analysis Analyze Latency to Seizures & Seizure Score Scoring->Data_Analysis

Caption: Workflow for the Pentylenetetrazole (PTZ)-Induced Seizure Test.

Detailed Protocol:

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Vehicle (e.g., 0.9% saline)

  • Positive control (e.g., Ethosuximide)

  • Male Wistar rats (180-220 g)

  • Pentylenetetrazole (PTZ)

  • Observation chambers

Procedure:

  • Animal Acclimation: As described in the MES protocol.

  • Compound Preparation: Dissolve PTZ in 0.9% saline to the desired concentration (e.g., 50 mg/mL) on the day of the experiment.[20] Prepare the test compound as previously described.

  • Dosing and Administration:

    • Divide animals into groups as in the MES protocol.

    • Administer the vehicle, positive control, or test compound i.p.

  • PTZ Induction:

    • At the TPE of the test compound, place the rat in an individual observation chamber for a brief habituation period (e.g., 3 minutes).[19]

    • Administer a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., a two-step regimen of 50 mg/kg followed by 30 mg/kg 30 minutes later can be effective and reduce mortality).[7]

  • Observation and Scoring:

    • Immediately after PTZ injection, observe the animals continuously for 30 minutes for the onset of seizure activity.[19]

    • Record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

    • Score the seizure severity using a modified Racine scale.[20]

  • Data Analysis:

    • Compare the latency to seizures and the mean seizure score between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • A significant increase in seizure latency and a decrease in seizure score indicate anticonvulsant activity.

Data Presentation:

GroupDose (mg/kg, i.p.)Latency to Myoclonic Jerk (s)Latency to Tonic-Clonic Seizure (s)Mean Seizure Score
Vehicle Control-120 ± 15250 ± 304.5 ± 0.5
Ethosuximide150350 ± 40>18001.2 ± 0.3
Test Compound10150 ± 20300 ± 354.2 ± 0.6
Test Compound30250 ± 30600 ± 502.5 ± 0.4
Test Compound100400 ± 45>18001.5 ± 0.2*

*Data are presented as mean ± SEM. p < 0.05 compared to vehicle control. This is example data.

Chapter 2: In Vitro Mechanistic Studies

To elucidate the potential mechanism of action of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, in vitro assays targeting key players in neurotransmission are essential.[2][3] Based on the in vivo screening results, we will propose protocols for a GABA-A receptor binding assay and a voltage-gated sodium channel electrophysiology assay.

GABA-A Receptor Binding Assay

Scientific Rationale: Since PTZ is a GABA-A antagonist, efficacy in the PTZ model suggests a possible interaction with the GABAergic system.[8] A radioligand binding assay can determine if the test compound directly interacts with the GABA-A receptor complex.[21][22] This assay measures the displacement of a specific radioligand (e.g., [³H]muscimol) from the GABA-A receptor by the test compound.[23][24]

Experimental Workflow:

GABAA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis Homogenization Homogenize Rat Brains Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash & Resuspend Pellet Centrifugation2->Washing Storage Store at -70°C Washing->Storage Incubation Incubate Membranes with [³H]muscimol & Test Compound Storage->Incubation Total_Binding Total Binding (No Competitor) Incubation->Total_Binding Nonspecific_Binding Nonspecific Binding (+ excess GABA) Incubation->Nonspecific_Binding Competition Competition (+ Test Compound) Incubation->Competition Termination Terminate Reaction (Filtration) Total_Binding->Termination Nonspecific_Binding->Termination Competition->Termination Quantification Quantify Radioactivity (Scintillation Counting) Termination->Quantification Data_Analysis Calculate Specific Binding & IC₅₀/Ki Quantification->Data_Analysis

Caption: Workflow for the GABA-A Receptor Binding Assay.

Detailed Protocol:

Materials:

  • Rat brains (whole or specific regions like cortex)

  • Homogenization buffer (e.g., 0.32 M sucrose)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]muscimol (radioligand)

  • GABA (for non-specific binding)

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold homogenization buffer.[23]

    • Perform a series of centrifugation and washing steps to isolate the crude synaptic membrane fraction. This typically involves a low-speed spin to remove nuclei and debris, followed by high-speed ultracentrifugation to pellet the membranes.[23]

    • Wash the membrane pellet multiple times with binding buffer to remove endogenous GABA.[23]

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay). Store aliquots at -70°C.

  • Binding Assay:

    • On the day of the assay, thaw the membrane preparation and wash it with binding buffer.[23]

    • Set up assay tubes in triplicate for total binding (membranes + [³H]muscimol), non-specific binding (membranes + [³H]muscimol + a high concentration of unlabeled GABA), and competition binding (membranes + [³H]muscimol + varying concentrations of the test compound).[23]

    • Incubate the tubes at 4°C for a specified time (e.g., 45 minutes).[23]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[23]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Voltage-Gated Sodium Channel (VGSC) Patch-Clamp Electrophysiology

Scientific Rationale: Efficacy in the MES model strongly suggests an interaction with VGSCs.[17][18] Whole-cell patch-clamp electrophysiology is the definitive method to study the effects of a compound on the function of these ion channels.[25][26] This technique allows for the direct measurement of sodium currents and the characterization of a compound's effect on channel gating properties (e.g., activation, inactivation).[27]

Detailed Protocol:

Materials:

  • Cell line stably expressing a specific human VGSC subtype (e.g., HEK293 cells expressing Nav1.2)

  • Cell culture reagents

  • External and internal recording solutions

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators and microscope

Procedure:

  • Cell Preparation: Culture and passage the HEK293 cells expressing the target VGSC subtype. Plate the cells onto glass coverslips 24-48 hours before the experiment.[27]

  • Recording Setup:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull glass micropipettes and fill with the internal solution.

    • Under visual guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.[26]

    • Switch the amplifier to voltage-clamp mode.

  • Recording Sodium Currents:

    • Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all VGSCs are in the closed, resting state.[27]

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • To assess the effect of the test compound, first record baseline currents, then perfuse the chamber with the external solution containing a known concentration of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and repeat the voltage-step protocol.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each voltage step before and after drug application.

    • Generate a concentration-response curve by plotting the percentage of current inhibition against the drug concentration to determine the IC₅₀.

    • Analyze changes in the voltage-dependence of activation and steady-state inactivation to further characterize the mechanism of block.[27]

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive preclinical evaluation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a potential anticonvulsant agent. The in vivo studies will establish its efficacy and provide a preliminary indication of its clinical potential, while the in vitro assays will offer critical insights into its underlying mechanism of action. This multi-faceted approach is essential for advancing promising compounds through the drug development pipeline.

References

Application Notes and Protocols for the Solubilization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

**Abstract

This comprehensive guide details the protocol for the effective dissolution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (CAS No. 6529-94-8), a heterocyclic compound of interest in pharmaceutical and life science research.[1][2] Given the limited availability of direct solubility data for this specific molecule, this protocol is built upon established principles for handling similar benzoxazinone derivatives and general best practices for preparing small molecule stock solutions for experimental assays.[3] The primary objective is to provide a robust and reproducible methodology to ensure the integrity and bioavailability of the compound in downstream applications. This document outlines solvent selection rationale, detailed procedures for preparing high-concentration stock solutions, and guidelines for creating aqueous working solutions for biological experiments.

Introduction: Understanding the Molecule

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone class of heterocyclic compounds.[4] Molecules within this class are subjects of investigation for a range of biological activities.[5][6] The successful evaluation of this compound's therapeutic potential is critically dependent on proper solubilization to ensure consistent and accurate results in in vitro and in vivo studies.

The structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, with its aromatic ring, methoxy group, and lactam functionality, suggests a moderate to low solubility in aqueous solutions and a higher affinity for organic solvents. Indeed, a related compound, 2H-1,4-Benzoxazin-3(4H)-one, has been noted to be soluble in methanol. Furthermore, studies involving benzoxazinone derivatives frequently utilize dimethyl sulfoxide (DMSO) for the preparation of stock solutions for biological assays.[7]

A critical consideration is the stability of the benzoxazinone core. A study on the related compound, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), revealed its instability in aqueous solutions, with a half-life of just 5.3 hours at 28°C and a pH of 6.75.[8] This underscores the importance of preparing fresh aqueous working solutions from a stable organic stock immediately before use.

Core Materials and Equipment

  • Compound: 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (solid, purity ≥97%)[1]

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous (ACS grade or higher)

    • Ethanol (200 proof, absolute)

    • Methanol (ACS grade or higher)

  • Aqueous Media:

    • Sterile deionized water

    • Phosphate-buffered saline (PBS)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Sonicator (water bath)

    • Calibrated micropipettes and sterile, low-retention tips

    • Sterile microcentrifuge tubes or amber glass vials

    • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[7][9][10]

Recommended Solvents for Stock Solution Preparation

The selection of an appropriate solvent is paramount for creating a stable, high-concentration stock solution. Based on the chemical structure and data from related compounds, the following solvents are recommended:

SolventRationaleRecommended Concentration Range
DMSO A powerful, polar aprotic solvent widely used for dissolving a broad range of organic molecules for biological screening.[3][11][12] It is miscible with water and most organic solvents, facilitating serial dilutions.[6]10-50 mM
Ethanol A polar protic solvent that is less toxic to cells than DMSO. It can be a suitable alternative if DMSO is incompatible with the experimental system.1-10 mM
Methanol A polar protic solvent in which a similar benzoxazinone is known to be soluble. It can be used for initial solubility testing and certain analytical applications.1-10 mM

Note: For most cell-based assays, DMSO is the preferred solvent for the initial stock solution due to its high solvating power.[10]

Experimental Protocols

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol provides a step-by-step method for preparing a high-concentration stock solution, which is a common practice in drug discovery and screening.[1][13]

  • Pre-weighing Preparation: Tare a sterile, dry microcentrifuge tube or amber glass vial on an analytical balance.

  • Weighing the Compound: Carefully weigh out a precise amount of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 179.17 g/mol ), weigh 1.79 mg of the compound.[14]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes at room temperature.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

    • Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (up to 6 months).[10]

    • Protect the stock solution from light.

Protocol for Preparing an Aqueous Working Solution

This protocol describes the dilution of the organic stock solution into an aqueous medium for biological experiments.

  • Thawing the Stock Solution: Remove an aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warming the Aqueous Medium: Warm the desired aqueous medium (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C for cell-based assays).

  • Serial Dilution: Perform a serial dilution of the stock solution into the pre-warmed aqueous medium to achieve the final desired concentration. It is crucial to add the stock solution to the aqueous medium while vortexing or mixing to prevent precipitation.

    • Important: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.[10]

  • Final Mixing: Gently vortex the final working solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to mitigate potential compound degradation or precipitation.

Visualization of the Workflow

Diagram of the Dissolution and Dilution Workflow

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Serially Dilute in Aqueous Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing stock and working solutions.

Safety and Handling Precautions

  • Personal Protective Equipment: Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound and its solutions.[7][9]

  • Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.[10]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[9]

  • Incompatible Materials: Based on related compounds, avoid strong oxidizing agents, strong acids, acid chlorides, and reducing agents.[9]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the dissolution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. By following these guidelines, researchers can prepare stable and reproducible solutions, which are essential for obtaining reliable and meaningful data in pharmacological and biological studies. The emphasis on using high-purity solvents, proper dissolution techniques, and appropriate storage conditions will ensure the integrity of the compound throughout the experimental process.

References

Application Note: Determination of the IC50 Value for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Using a Luminescent Cell Viability Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. Benzoxazinone derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Accurate determination of a compound's potency is a critical step in preclinical drug discovery and development. The IC50 value serves as a quantitative measure of the concentration required to inhibit a biological process by 50%[4]. We present a robust methodology centered on a cell-based assay, specifically the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells[5][6]. This guide details the experimental workflow, from compound preparation and cell culture to data analysis using nonlinear regression, ensuring a self-validating and reproducible system for researchers in pharmacology and drug development.

Introduction and Scientific Principle

The potency of a novel compound is a primary determinant of its therapeutic potential. For an inhibitory compound like 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, the IC50 value is the gold standard for quantifying this potency[7]. It represents the concentration at which the compound elicits 50% of its maximal inhibitory effect, providing a crucial metric for comparing the efficacy of different molecules and guiding lead optimization efforts[4][8].

Given the reported anti-proliferative activities of related benzoxazinone derivatives in various cancer cell lines[9], a cell-based cytotoxicity assay is a physiologically relevant method for determining the IC50 of the target compound. This application note employs a luminescence-based cell viability assay, a highly sensitive and high-throughput compatible method[7][10].

Assay Principle: The methodology is built upon the CellTiter-Glo® assay, which relies on the properties of a proprietary, thermostable luciferase enzyme[11]. In the presence of ATP, this luciferase catalyzes the oxidation of luciferin, generating a stable, "glow-type" luminescent signal. The fundamental principle is that viable, metabolically active cells produce and maintain a supply of ATP[5]. When the assay reagent is added to the cells, it causes cell lysis, releasing the ATP into the medium. The amount of light produced in the subsequent luciferase reaction is directly proportional to the amount of ATP, which, in turn, is directly proportional to the number of viable cells in the culture[6][10]. By measuring the reduction in luminescence across a range of compound concentrations, we can accurately determine the concentration that inhibits cell viability by 50%.

Materials and Reagents

Material/ReagentRecommended SupplierNotes
7-Methoxy-2H-benzo[b]oxazin-3(4H)-oneN/APurity should be >95% as verified by HPLC or mass spectrometry.
A549 Human Lung Carcinoma Cell LineATCCOther relevant cell lines can be substituted based on research focus. Benzoxazinones have been tested on lines like A549, SGC7901, and HeLa[9].
Dulbecco's Modified Eagle Medium (DMEM)GibcoEnsure it is the appropriate formulation for the chosen cell line.
Fetal Bovine Serum (FBS), Heat-InactivatedGibcoUse a consistent lot to minimize variability[12].
Penicillin-Streptomycin Solution (10,000 U/mL)GibcoStandard antibiotic to prevent bacterial contamination.
Trypsin-EDTA (0.25%)GibcoFor cell detachment during passaging.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichVehicle for dissolving the test compound.
CellTiter-Glo® 2.0 Assay KitPromegaThis is a ready-to-use reagent format, simplifying the workflow. The original lyophilized version can also be used following reconstitution[6].
Doxorubicin or StaurosporineSigma-AldrichOptional, but highly recommended as a positive control for cytotoxicity.
Opaque-walled, flat-bottom 96-well microplatesCorningWhite plates are required to maximize luminescent signal and prevent crosstalk between wells.
Sterile, multichannel pipettes and pipette tipsN/AEssential for accurate and consistent liquid handling.
Hemocytometer or automated cell counterN/AFor accurate cell counting.
Humidified Incubator (37°C, 5% CO₂)N/AStandard cell culture incubator.
LuminometerN/AA plate reader capable of measuring glow luminescence.
Orbital ShakerN/AFor mixing contents in the 96-well plate.

Experimental Workflow and Protocols

The overall process is designed to be systematic and reproducible. The workflow diagram below outlines the key stages of the experiment.

G A Prepare Compound Stock (10 mM in DMSO) B Prepare Serial Dilutions A->B E Treat Cells with Compound Dilutions C Seed Cells in 96-Well Plate D Allow Cells to Adhere (24 hours) C->D D->E F Incubate for 48-72 hours E->F G Equilibrate Plate to Room Temperature H Add CellTiter-Glo® Reagent G->H I Mix & Incubate H->I J Read Luminescence I->J K Normalize Data to % Inhibition L Nonlinear Regression (4-Parameter Fit) K->L M Determine IC50 Value L->M

Caption: High-level workflow for IC50 determination.

Protocol 1: Compound Preparation and Dilution Series

Causality: Accurate IC50 values depend entirely on accurate compound concentrations. Using a high-concentration stock in a solvent like DMSO minimizes the final solvent concentration in the culture medium, preventing solvent-induced toxicity. A logarithmic (e.g., 1:3 or 1:10) serial dilution is crucial for generating data points that span the full range of the dose-response curve, which is essential for accurate curve fitting[13].

  • Prepare Stock Solution: Weigh a precise amount of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and dissolve it in 100% cell culture-grade DMSO to create a 10 mM stock solution. Ensure complete solubilization; gentle vortexing or warming may be required. Store this stock in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[12].

  • Create Intermediate Dilutions: Prepare an intermediate dilution of the stock solution in complete culture medium (e.g., DMEM + 10% FBS). For example, dilute the 10 mM stock to 200 µM. This will be the highest concentration used to treat the cells, resulting in a final concentration of 100 µM in the well.

  • Perform Serial Dilutions: In a separate 96-well plate or in tubes, perform a serial dilution of the 200 µM intermediate solution. A common approach is an 8-point, 1:3 dilution series. This will create a range of concentrations to test.

    • Example: 200 µM, 66.7 µM, 22.2 µM, 7.4 µM, 2.5 µM, 0.8 µM, 0.3 µM, and 0 µM (vehicle control).

Protocol 2: Cell Culture and Seeding

Causality: The number of cells seeded is a critical parameter. Too few cells may result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting the cells' response to the compound. A density that allows for logarithmic growth throughout the experiment is ideal. Uniform seeding is paramount for well-to-well consistency.

  • Cell Maintenance: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂. Passage cells before they reach 80-90% confluency.

  • Cell Seeding: Harvest cells using Trypsin-EDTA and perform an accurate cell count. Dilute the cell suspension in complete culture medium to a final density of 5 x 10⁴ cells/mL.

  • Plate Seeding: Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate, yielding 5,000 cells per well.

    • Self-Validation Tip: Leave the outermost wells filled with sterile PBS or medium only to minimize edge effects. Include "cells only" (untreated) and "medium only" (no cells, for background) control wells[11].

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.

Protocol 3: Compound Treatment
  • Add Compound: After 24 hours of incubation, carefully add 100 µL of the prepared compound serial dilutions (from Protocol 1) to the corresponding wells containing the cells. This 1:1 addition results in the final desired concentrations and a final DMSO concentration of ≤0.5%, which is typically non-toxic to most cell lines.

  • Control Wells:

    • Vehicle Control: Add 100 µL of medium containing the same final concentration of DMSO as the treated wells. This group represents 100% cell viability (0% inhibition).

    • Positive Control (Optional): Treat cells with a known cytotoxic agent like Doxorubicin to confirm assay performance.

  • Incubation: Return the plate to the incubator for an appropriate duration, typically 48 or 72 hours, to allow the compound to exert its effect.

Protocol 4: Luminescence-Based Viability Measurement

Causality: The assay reagents contain a lytic agent and the luciferase enzyme. Equilibrating the plate to room temperature before adding the reagent is critical because the luciferase enzyme has an optimal temperature range for its activity[11]. The subsequent mixing and incubation steps ensure complete cell lysis and stabilization of the luminescent signal, which has a half-life of several hours, providing a robust measurement window[5].

  • Equilibrate Plate: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes[10].

  • Prepare Reagent: Ensure the CellTiter-Glo® 2.0 Reagent is also at room temperature before use[6].

  • Add Reagent: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well. The volume of reagent added should be equal to the volume of culture medium in the well[11].

  • Mix and Incubate:

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents[10].

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[5][10].

  • Measure Luminescence: Read the luminescent signal on a plate-based luminometer. An integration time of 0.5 to 1 second per well is typically sufficient.

Data Analysis and IC50 Calculation

Causality: Raw luminescence values are not directly comparable. Normalizing the data to the vehicle control (0% inhibition) and the background (100% inhibition) converts the raw data into a standardized format[14]. A dose-response relationship is typically sigmoidal, not linear[15]. Therefore, a nonlinear regression model, specifically the four-parameter logistic (4PL) equation, is the standard and most accurate method for fitting the curve and interpolating the IC50 value[13][16].

  • Background Subtraction: Average the luminescence values from the "medium only" wells and subtract this background value from all other wells.

  • Data Normalization: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Treated / Signal_Vehicle)) Where Signal_Treated is the background-subtracted signal of a compound-treated well and Signal_Vehicle is the average background-subtracted signal of the vehicle control wells.

  • Dose-Response Curve Fitting:

    • Plot % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

    • Use a statistical software package like GraphPad Prism to fit the data using a nonlinear regression model[16][17]. The recommended equation is the "log(inhibitor) vs. response -- Variable slope (four parameters)" model[16].

    • The software will calculate the best-fit curve and report the IC50 value, which is the concentration (X) at which the response (Y) is 50%.

G cluster_curve y_axis 100 50  0 x_axis Log [Inhibitor Concentration] origin origin origin->y_axis % Inhibition origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_y ic50_point ic50_y->ic50_point ic50_x ic50_x->ic50_point ic50_label IC50

Caption: A typical sigmoidal dose-response curve.

Sample Data Presentation:

Log [Compound] (M)[Compound] (µM)% Inhibition (Rep 1)% Inhibition (Rep 2)% Inhibition (Rep 3)Mean % Inhibition
-9.00.0012.13.51.82.5
-8.00.018.97.59.28.5
-7.00.125.428.126.026.5
-6.01.048.951.250.150.1
-5.010.085.684.286.185.3
-4.0100.098.197.598.498.0

Conclusion

This application note provides a detailed and scientifically grounded protocol for determining the IC50 of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. By leveraging a sensitive, luminescence-based cell viability assay and employing robust data analysis practices, researchers can obtain reliable and reproducible potency values. Adherence to the principles of proper compound handling, consistent cell culture technique, and appropriate statistical analysis is essential for generating high-quality data that can confidently guide drug discovery programs.

References

Application Notes & Protocols: Molecular Docking of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of molecular docking studies to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. Benzoxazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Molecular docking serves as a powerful in silico tool to predict the binding orientation and affinity of small molecules like this one to a macromolecular target.[3] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each phase of the workflow, from ligand and protein preparation to results interpretation and validation. Our objective is to equip researchers with a robust, self-validating protocol that ensures the generation of reliable and meaningful data for drug discovery projects.

Introduction: The Rationale for Docking 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

The benzoxazinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiplatelet, anticonvulsant, and PI3K/mTOR inhibitory effects.[4][5][6] 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a specific derivative within this class. Understanding how this molecule interacts with specific biological targets at an atomic level is crucial for elucidating its mechanism of action and for guiding the rational design of more potent and selective analogs.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to forecast the binding mode and affinity (often represented as a docking score or binding energy) of a small molecule ligand within the active site of a target protein.[8] This allows for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and in vitro testing, significantly reducing the time and cost associated with drug development.[9][10]

This guide will use a generalized workflow, referencing freely available academic software like UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculations, to ensure broad accessibility.[11]

G cluster_0 cluster_1 Detailed Workflow A Phase 1: Preparation B Phase 2: Simulation C Phase 3: Analysis D Phase 4: Validation & Extension node1 Target Identification Justify protein selection based on literature for benzoxazinone analogs. node2 Ligand & Protein Preparation Prepare 3D structures. Add hydrogens, assign charges. node1->node2 Select node3 Grid Box Definition Define the search space on the protein for docking. node2->node3 Prepare node4 Molecular Docking Run docking algorithm (e.g., AutoDock Vina). node3->node4 Define Search Space node5 Pose & Score Analysis Analyze binding energy, RMSD, and key interactions. node4->node5 Generate Poses node6 node6 node5->node6 Interpret node7 ADMET Prediction Assess drug-likeness and pharmacokinetic properties. node6->node7 Validate

Figure 1: High-level workflow for a molecular docking study.

The Ligand: Properties and Preparation

The first step in any docking study is to prepare a high-quality 3D structure of the ligand.

Physicochemical Properties

Understanding the basic properties of the ligand is essential. This data can be retrieved from databases like PubChem.[12]

PropertyValueSource
IUPAC Name 7-methoxy-2H-1,4-benzoxazin-3(4H)-onePubChem[12]
Molecular Formula C₉H₉NO₃PubChem[12]
Molecular Weight 179.17 g/mol PubChem[12]
PubChem CID 11600770PubChem[12]
Protocol 1: Ligand Preparation

This protocol details the conversion of a 2D chemical structure into a 3D, energy-minimized, and correctly formatted file for docking.

LigandPrep Start Start: 2D Structure (SMILES/SDF) Step1 Generate 3D Coordinates Start->Step1 Step2 Energy Minimization (e.g., MMFF94 force field) Step1->Step2 Step3 Assign Partial Charges (e.g., Gasteiger charges) Step2->Step3 Step4 Define Rotatable Bonds Step3->Step4 End Output: PDBQT File Step4->End

Figure 2: Ligand preparation workflow.

Methodology:

  • Obtain 2D Structure: Draw the structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in chemical drawing software like ChemDraw or MarvinSketch, or retrieve its SMILES string from PubChem.

  • Generate 3D Coordinates: Use a program like UCSF Chimera or Avogadro to convert the 2D representation into a 3D structure.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for forming hydrogen bonds. Most software can do this automatically, assuming a physiological pH of ~7.4.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or AM1). This step resolves any steric clashes and finds a low-energy conformation of the molecule.

    • Rationale: Docking algorithms explore rotational freedom but often do not alter bond lengths or angles. Starting with an unrealistic, high-energy conformation can lead to inaccurate docking results.

  • Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges).

    • Rationale: Charges are fundamental to the scoring function, which calculates electrostatic interactions between the ligand and the protein.[13]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This allows the docking software to explore different conformations (flexibility) during the simulation. AutoDockTools (ADT) performs this step automatically.

  • Save in Correct Format: Save the prepared ligand in the format required by the docking software, such as the PDBQT format for AutoDock Vina. This format includes atomic coordinates, partial charges, and information on rotatable bonds.

The Target: Protein Selection and Preparation

The choice of a protein target should be evidence-based, typically informed by the known pharmacology of structurally similar compounds.

Target Selection Rationale

Derivatives of the 2H-benzo[b][14][15]oxazin-3(4H)-one scaffold have been investigated as inhibitors of various enzymes. For example, studies have shown that related compounds can target E. coli DNA gyrase B.[1] For this guide, we will proceed with E. coli DNA gyrase subunit B (PDB ID: 5L3J) as a representative target to demonstrate the protocol.

Protocol 2: Protein Preparation

Preparing the protein structure obtained from the Protein Data Bank (PDB) is a critical step to ensure accuracy.

ProteinPrep Start Start: PDB File (e.g., 5L3J) Step1 Remove Unnecessary Chains, Water, & Heteroatoms Start->Step1 Step2 Repair Missing Residues/Loops (if necessary) Step1->Step2 Step3 Add Polar Hydrogens Step2->Step3 Step4 Assign Partial Charges (e.g., Kollman charges) Step3->Step4 End Output: PDBQT File Step4->End

Figure 3: Protein preparation workflow.

Methodology:

  • Download PDB File: Obtain the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 5L3J).

  • Clean the Structure: Open the file in a molecular viewer like UCSF Chimera or PyMOL.

    • Remove all water molecules. While some water molecules can be structurally important, their inclusion requires advanced techniques. For a standard docking procedure, they are typically removed.[16]

    • Remove any co-crystallized ligands, ions, or cofactors that are not essential for the binding interaction you wish to study.[17]

    • If the biological unit is a monomer but the PDB file contains a dimer or multimer, remove the extraneous chains.[18]

  • Check for Missing Residues: Examine the protein for gaps in the sequence. If missing loops are present in or near the binding site, they should be modeled using tools like SWISS-MODEL or the loop modeling tools within Chimera.

    • Rationale: Missing residues can create an artificially large or incorrectly shaped binding pocket, leading to erroneous docking poses.

  • Add Hydrogens and Assign Charges: Similar to the ligand, add polar hydrogens to the protein and assign partial charges (e.g., Kollman charges). This step is crucial for accurately calculating interactions.

  • Save in Correct Format: Save the cleaned receptor structure in the PDBQT format for use with AutoDock Vina.

The Docking Simulation

With the prepared ligand and protein, the docking simulation can be performed.

Protocol 3: Molecular Docking with AutoDock Vina

Methodology:

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box" centered on the active site.

    • How to Define: The easiest way to define the center is by using the coordinates of a co-crystallized ligand from a similar PDB structure or by identifying the key catalytic or binding residues from the literature.

    • Size: The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely, but not so large that it wastes computational time searching irrelevant space. A common starting point is a cube of 20-25 Å per side.

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the name of the output file.

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.

Results Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with an associated binding affinity score.

Key Metrics
  • Binding Affinity (kcal/mol): This score estimates the binding free energy. More negative values indicate stronger, more favorable binding. [19][20]As a general guideline, values more negative than -7.0 kcal/mol suggest moderate affinity, while values below -10.0 kcal/mol suggest strong interactions. [21]* Binding Pose: The 3D orientation and conformation of the ligand in the protein's active site. The top-ranked pose (lowest binding energy) is usually of primary interest. [8]* Root Mean Square Deviation (RMSD): When validating by re-docking a known ligand, the RMSD measures the difference between the docked pose and the experimental (crystal structure) pose. An RMSD value < 2.0 Å is generally considered a successful docking result. [22][23]

Protocol 4: Analyzing Docking Results

Methodology:

  • Visualize the Results: Load the protein structure and the docking output file (e.g., docking_results.pdbqt) into a molecular viewer like UCSF Chimera or PyMOL.

  • Examine the Top-Ranked Pose: Focus on the pose with the best (most negative) binding affinity score.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's amino acid residues. Look for:

    • Hydrogen Bonds: These are strong, directional interactions and are often critical for binding specificity.

    • Hydrophobic Interactions: Interactions between nonpolar groups, which are a major driving force for binding.

    • Pi-Stacking or Cation-Pi Interactions: Involving aromatic rings.

    • Rationale: A good binding pose is not just about a low energy score; it must be stabilized by chemically sensible interactions with key residues in the active site. [8]A high score without plausible interactions should be treated with skepticism. [21]4. Tabulate the Data: Organize the results for easy comparison.

Table 3: Example Docking Results Presentation

Pose Binding Affinity (kcal/mol) RMSD from reference (Å) Key Interacting Residues (H-bonds) Other Key Interactions
1 -9.5 N/A ASP-73, GLY-77 Hydrophobic pocket (ILE-78, PRO-79)
2 -9.1 N/A ASP-73 Hydrophobic pocket (ILE-94)

| 3 | -8.8 | N/A | GLY-77 | Pi-stacking with PHE-104 |

DecisionTree Start Analyze Top Pose Q1 Binding Affinity < -7 kcal/mol? Start->Q1 Q2 Are key interactions (H-bonds, hydrophobic) formed with active site residues? Q1->Q2 Yes Reject1 Low Affinity Consider different target or ligand Q1->Reject1 No Q3 Is pose chemically sensible? (No steric clashes) Q2->Q3 Yes Reject2 Poor Interactions Score may be an artifact. Examine other poses. Q2->Reject2 No Accept Result is Promising Proceed to Validation/ADMET Q3->Accept Yes Reject3 Poor Pose Geometry Result is unreliable. Check preparation steps. Q3->Reject3 No

Figure 4: Decision tree for interpreting docking results.

Validation and Post-Docking Analysis

A docking protocol must be validated to be considered trustworthy.

Protocol 5: Docking Validation

The most common method for validation is to re-dock the co-crystallized ligand into its own receptor. [22][23] Methodology:

  • Select a PDB Entry: Choose a PDB entry of your target that includes a co-crystallized inhibitor (e.g., PDB ID 5L3J contains a ligand).

  • Prepare Ligand and Protein: Separate the ligand and protein. Prepare the protein as described in Protocol 2. Prepare the extracted ligand as described in Protocol 1.

  • Perform Docking: Dock the prepared ligand back into the protein using the exact same procedure (grid box, parameters) as your main experiment.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the ligand with its original crystallographic pose and calculate the RMSD.

  • Assess Success: An RMSD value below 2.0 Å indicates that your docking protocol can accurately reproduce the experimentally determined binding mode and is therefore considered validated. [22][23]

In Silico ADMET Prediction

After identifying a promising binding pose, the next logical step is to evaluate the drug-like properties of the compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for weeding out candidates that are likely to fail in later stages of development. [14][15][24] Table 4: Key ADMET Descriptors for Early-Stage Assessment

Property Description Importance
Lipinski's Rule of Five A set of rules to evaluate drug-likeness and oral bioavailability. Compounds conforming to these rules are more likely to be orally active.
Topological Polar Surface Area (TPSA) A measure of the molecule's polarity. Influences membrane permeability and bioavailability. TPSA > 140 Ų often indicates poor cell permeation.
Aqueous Solubility (LogS) Predicts the solubility of the compound in water. Poor solubility can lead to low absorption and bioavailability.
Blood-Brain Barrier (BBB) Permeation Predicts whether the compound can cross into the brain. Essential for CNS targets; undesirable for peripherally acting drugs.

| CYP450 Inhibition | Predicts inhibition of key metabolic enzymes. | Inhibition can lead to drug-drug interactions and altered pharmacokinetics. |

Numerous web servers and software packages (e.g., SwissADME, pkCSM) can perform these predictions. [15][25]This analysis provides a more holistic view of the ligand's potential as a drug candidate beyond just its binding affinity.

Conclusion

This guide has outlined a detailed, self-validating workflow for conducting molecular docking studies on 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. By emphasizing the rationale behind each step—from meticulous ligand and protein preparation to rigorous results analysis and validation—researchers can generate high-confidence in silico data. This computational insight is invaluable for prioritizing candidates, understanding structure-activity relationships, and rationally designing the next generation of benzoxazinone-based therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the intricacies of this synthesis, ensuring a successful and efficient outcome in your laboratory.

Introduction

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The synthesis, while conceptually straightforward, can present several challenges that may impact yield and purity. This guide is based on established chemical principles and field-proven insights to help you overcome these hurdles.

The most common and direct route to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one involves a two-step process starting from 2-amino-4-methoxyphenol:

  • N-chloroacetylation: The amino group of 2-amino-4-methoxyphenol is acylated using chloroacetyl chloride in the presence of a base to form the intermediate, 2-chloro-N-(2-hydroxy-5-methoxyphenyl)acetamide.

  • Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride to form the benzoxazinone ring.

This guide will delve into the practical aspects of this synthesis, providing clear, actionable solutions to common problems.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis.

Low or No Yield of the Final Product

Question: I am getting a very low yield of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, or the reaction does not seem to be working at all. What are the possible causes and how can I fix this?

Answer:

Low or no yield is a common issue that can stem from several factors throughout the two-step synthesis. Let's break down the potential causes and their solutions:

Possible Causes & Solutions:

  • Poor Quality of Starting Materials:

    • 2-Amino-4-methoxyphenol: This starting material can oxidize over time, indicated by a darkening in color from off-white/light tan to a dark brown or purple. Oxidized starting material will lead to numerous side products and a lower yield.

      • Solution: Use fresh, high-purity 2-amino-4-methoxyphenol. If the material is old or discolored, consider purifying it by recrystallization or column chromatography before use. Store it under an inert atmosphere (nitrogen or argon) and protected from light.[1]

    • Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.

      • Solution: Use a fresh bottle of chloroacetyl chloride or distill it before use to remove any hydrochloric acid and other hydrolysis products.

  • Inefficient N-chloroacetylation (Step 1):

    • Inadequate Base: An insufficient amount of base (e.g., triethylamine, pyridine) will not effectively scavenge the HCl generated during the reaction, leading to protonation of the starting amine and halting the reaction.

      • Solution: Use at least one equivalent of a suitable base. For sluggish reactions, a slight excess (1.1-1.2 equivalents) can be beneficial. The base should be added to the solution of the aminophenol before the dropwise addition of chloroacetyl chloride.[2]

    • Reaction Temperature: The reaction is exothermic. If the temperature is too high, it can lead to side reactions. If it's too low, the reaction may be very slow.

      • Solution: The addition of chloroacetyl chloride should be done dropwise at a low temperature (0-5 °C) to control the exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature.[3]

  • Inefficient Cyclization (Step 2):

    • Weak Base for Cyclization: The intramolecular cyclization requires the deprotonation of the phenolic hydroxyl group. If the base used is not strong enough, the cyclization will not proceed efficiently.

      • Solution: While the base from the first step may facilitate some cyclization, adding a stronger base like potassium carbonate or sodium hydroxide during the workup or as a separate step can drive the cyclization to completion. Gentle heating can also promote this step.

    • Presence of Water: While some water is often present during the workup, an excessive amount before the cyclization is complete can lead to hydrolysis of the chloroacetamide intermediate.

      • Solution: If isolating the intermediate, ensure it is thoroughly dried before proceeding to the cyclization step.

  • Side Reactions:

    • O-acylation: The phenolic hydroxyl group can also be acylated by chloroacetyl chloride. This side product will not cyclize to the desired product.

      • Solution: Keeping the reaction temperature low during the addition of chloroacetyl chloride favors N-acylation over O-acylation.[4]

    • Dimerization: The aminophenol can react with the chloroacetamide intermediate to form a dimer.

      • Solution: Slow, dropwise addition of chloroacetyl chloride to the solution of the aminophenol helps to keep the concentration of the acylating agent low, minimizing this side reaction.

Formation of Multiple Products/Impure Product

Question: My TLC analysis shows multiple spots, and my final product is difficult to purify. What are the likely impurities and how can I minimize them and purify my product?

Answer:

The presence of multiple products is a strong indicator of side reactions. Understanding the likely impurities is key to both preventing their formation and choosing an appropriate purification strategy.

Likely Impurities & Their Prevention/Removal:

ImpurityFormationPreventionPurification
Unreacted 2-amino-4-methoxyphenol Incomplete N-chloroacetylation.Ensure the use of at least one equivalent of chloroacetyl chloride and an adequate base. Allow for sufficient reaction time.Can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup.
2-chloro-N-(2-hydroxy-5-methoxyphenyl)acetamide (Intermediate) Incomplete cyclization.Use a sufficiently strong base and consider gentle heating to drive the cyclization to completion.Can be separated by column chromatography. Recrystallization may also be effective if the solubility difference is significant.
O-acylated Side Product Reaction of the phenolic hydroxyl with chloroacetyl chloride.Maintain a low reaction temperature (0-5 °C) during the addition of chloroacetyl chloride.Column chromatography is the most effective method for removal.
Dimerized Impurities Reaction between the starting material and the chloroacetamide intermediate.Slow, dropwise addition of chloroacetyl chloride.These are often higher molecular weight and less soluble, so they may be removed by filtration or column chromatography.

Purification Strategy:

  • Recrystallization: This is the most common and efficient method for purifying the final product. A suitable solvent system should be determined empirically, but ethanol, isopropanol, or ethyl acetate/hexane mixtures are good starting points. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[5]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from closely related impurities. A gradient of ethyl acetate in hexane is a typical eluent system to start with.

Reaction Monitoring and Endpoint Determination

Question: How do I effectively monitor the progress of the reaction to know when it is complete?

Answer:

Proper reaction monitoring is crucial to avoid under- or over-reacting, both of which can lead to a lower yield and more complex purification.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.

    • Procedure: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate.

    • Interpretation:

      • Step 1 (N-chloroacetylation): The reaction is complete when the spot corresponding to 2-amino-4-methoxyphenol has disappeared and a new, typically less polar, spot for the chloroacetamide intermediate has appeared.

      • Step 2 (Cyclization): The reaction is complete when the spot for the intermediate has been replaced by the spot for the final product.

    • Solvent System: A good starting mobile phase is a mixture of ethyl acetate and hexane (e.g., 30:70). Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the N-chloroacetylation step?

A1: The base, typically a tertiary amine like triethylamine or pyridine, plays a crucial role as an acid scavenger. The reaction between the amine and chloroacetyl chloride produces one equivalent of hydrochloric acid (HCl). The base neutralizes the HCl, preventing it from protonating the amino group of the starting material. A protonated amine is no longer nucleophilic and will not react with the chloroacetyl chloride.[2]

Q2: Can I perform this as a one-pot synthesis?

A2: Yes, this synthesis is often performed as a one-pot procedure. After the N-chloroacetylation is complete (as determined by TLC), a base for the cyclization (e.g., potassium carbonate) and optionally a phase-transfer catalyst can be added directly to the reaction mixture, followed by heating to effect the ring closure. This can be more efficient than isolating the intermediate.

Q3: My final product is an off-color (e.g., pink or brown). Is this a problem?

A3: While the pure compound should be a white or off-white solid, slight discoloration is common and may not always indicate significant impurity. It can be due to trace amounts of oxidized starting material or side products. If the melting point and spectroscopic data (NMR, IR) are consistent with the desired product, the color may not be a major issue for many applications. However, for high-purity applications, an additional recrystallization, perhaps with a small amount of activated charcoal, can often remove the color.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Chloroacetyl chloride is highly corrosive, lachrymatory (causes tearing), and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The N-chloroacetylation reaction is exothermic . Proper temperature control is essential to prevent a runaway reaction.

  • The organic solvents used are flammable and should be handled away from ignition sources.

Experimental Protocol: Synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Amino-4-methoxyphenol

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (or another suitable aprotic solvent)

  • Potassium carbonate

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • N-chloroacetylation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methoxyphenol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

    • Cool the flask in an ice bath to 0-5 °C.

    • Add chloroacetyl chloride (1.05 equivalents) dissolved in a small amount of dichloromethane dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aminophenol.

  • Workup and Cyclization:

    • To the reaction mixture, add water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-chloro-N-(2-hydroxy-5-methoxyphenyl)acetamide.

    • Optional: The crude intermediate can be purified by recrystallization or used directly in the next step.

    • Dissolve the crude intermediate in a suitable solvent such as acetone or DMF.

    • Add potassium carbonate (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours, or until TLC indicates the disappearance of the intermediate and the formation of the product.

  • Purification:

    • Filter off the potassium carbonate and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a solid.

Visualizing the Process

Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: N-Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization A 2-Amino-4-methoxyphenol D N-Chloroacetylation (Nucleophilic Acyl Substitution) A->D B Chloroacetyl Chloride B->D C Triethylamine (Base) C->D HCl Scavenger E Intermediate: 2-Chloro-N-(2-hydroxy-5-methoxyphenyl)acetamide D->E F Triethylammonium Chloride D->F G Intermediate E->G I Intramolecular Williamson Ether Synthesis G->I H Base (e.g., K2CO3) H->I Deprotonation of Phenol J Final Product: 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one I->J K Chloride Salt I->K

Caption: Overall reaction scheme for the synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or No Product Check_SM Check Starting Material Quality (2-Amino-4-methoxyphenol oxidation?) Start->Check_SM Check_Step1 Review N-Chloroacetylation Step Start->Check_Step1 Check_Step2 Review Cyclization Step Start->Check_Step2 SM_Bad Oxidized/Impure Starting Material Check_SM->SM_Bad Base_Issue Inadequate Base/ Incorrect Stoichiometry Check_Step1->Base_Issue Temp_Issue Incorrect Reaction Temperature Check_Step1->Temp_Issue Cyclization_Base_Issue Weak Base for Cyclization Check_Step2->Cyclization_Base_Issue Purification_Issue Impure Product/ Multiple Spots on TLC Identify_Impurities Identify Potential Impurities (Unreacted SM, Intermediate, Side Products) Purification_Issue->Identify_Impurities Optimize_Purification Optimize Purification Method (Recrystallization, Chromatography) Identify_Impurities->Optimize_Purification Side_Reactions O-acylation or Dimerization Identify_Impurities->Side_Reactions Use_Fresh_SM Use Fresh/Purified Reagents SM_Bad->Use_Fresh_SM Adjust_Base Adjust Base Stoichiometry Base_Issue->Adjust_Base Control_Temp Control Temperature (0-5 °C) Temp_Issue->Control_Temp Use_Stronger_Base Use Stronger Base for Cyclization (e.g., K2CO3) Cyclization_Base_Issue->Use_Stronger_Base Slow_Addition Slow Dropwise Addition of Chloroacetyl Chloride Side_Reactions->Slow_Addition

References

Technical Support Center: Synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.

I. Overview of the Synthetic Pathway

The synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and cost-effective route begins with the nitration of 3-methoxyphenol, followed by reduction to form the key intermediate, 2-amino-5-methoxyphenol. This intermediate then undergoes chloroacetylation and subsequent intramolecular cyclization to yield the final product.

Synthetic_Pathway 3-Methoxyphenol 3-Methoxyphenol 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol 3-Methoxyphenol->5-Methoxy-2-nitrophenol Nitration (NaNO2, H+) 2-Amino-5-methoxyphenol 2-Amino-5-methoxyphenol 5-Methoxy-2-nitrophenol->2-Amino-5-methoxyphenol Reduction (e.g., Pd/C, H2) N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide 2-Amino-5-methoxyphenol->N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide Chloroacetylation (ClCOCH2Cl) 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide->7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Intramolecular Cyclization

Caption: Synthetic route to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield?

A1: The intramolecular cyclization step is often the most yield-defining. Incomplete cyclization or the formation of side products during this stage can significantly reduce the overall yield. Careful control of base, temperature, and reaction time is paramount.

Q2: I am observing a low yield in the nitration of 3-methoxyphenol. What could be the issue?

A2: Low yields in the nitration step are often due to the formation of undesired isomers or over-nitration. The reaction is sensitive to temperature; maintaining a low temperature (e.g., -5°C to 0°C) is crucial for regioselectivity. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: Can I use a different reducing agent for the nitro group reduction?

A3: While catalytic hydrogenation with Pd/C is a clean and efficient method, other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid can also be effective. The choice of reducing agent may depend on the scale of the reaction and available equipment. Catalytic hydrogenation is often preferred for its cleaner work-up.

Q4: My final product is difficult to purify. What are the likely impurities?

A4: Common impurities include unreacted N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide, and potentially polymeric byproducts. If the cyclization is not complete, the starting material will contaminate the product. Recrystallization is often the most effective purification method.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of 2-Amino-5-methoxyphenol (Starting Material Synthesis)
Symptom Potential Cause Troubleshooting Steps
Low yield after nitration of 3-methoxyphenol. 1. Incorrect reaction temperature: Leads to poor regioselectivity and formation of multiple isomers. 2. Rate of addition of nitrating agent is too fast. 1. Maintain a low temperature: Use an ice-salt bath to maintain the temperature between -5°C and 0°C throughout the addition. 2. Slow, dropwise addition: Add the nitrating agent solution slowly with vigorous stirring to ensure proper mixing and heat dissipation.
Incomplete reduction of 5-Methoxy-2-nitrophenol. 1. Inactive catalyst: The Pd/C catalyst may have lost its activity. 2. Insufficient hydrogen pressure or reaction time. 3. Presence of catalyst poisons. 1. Use fresh, high-quality catalyst: Ensure the Pd/C is from a reliable source and has been stored properly. 2. Optimize reaction conditions: Increase hydrogen pressure (if using a Parr shaker) or extend the reaction time. Monitor the reaction by TLC until the starting material is consumed. 3. Purify the starting material: Ensure the 5-methoxy-2-nitrophenol is free from impurities that could poison the catalyst.
Problem 2: Low Yield in the Chloroacetylation Step
Symptom Potential Cause Troubleshooting Steps
Formation of multiple products observed by TLC. 1. Reaction with the hydroxyl group: Chloroacetylation can occur on both the amino and hydroxyl groups. 2. Reaction temperature is too high. 1. Control stoichiometry: Use of a slight excess of 2-amino-5-methoxyphenol can favor N-acylation. 2. Maintain low temperature: Perform the reaction at a low temperature (e.g., 0°C) to improve selectivity for N-acylation over O-acylation.
Low conversion of 2-amino-5-methoxyphenol. 1. Insufficient chloroacetyl chloride. 2. Poor quality of reagents. 1. Use a slight excess of chloroacetyl chloride: A molar ratio of 1:1.1 to 1:1.2 (aminophenol:chloroacetyl chloride) is often optimal. 2. Use freshly distilled chloroacetyl chloride: Chloroacetyl chloride can hydrolyze over time.
Problem 3: Low Yield in the Intramolecular Cyclization Step
Symptom Potential Cause Troubleshooting Steps
Incomplete cyclization; starting material remains. 1. Insufficient base or weak base. 2. Reaction temperature is too low or reaction time is too short. 1. Choice and amount of base: Use a strong enough base, such as potassium carbonate or sodium hydride, in at least stoichiometric amounts to facilitate the intramolecular nucleophilic attack. 2. Optimize reaction conditions: Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time until the starting material is consumed.
Formation of a significant amount of byproduct. 1. Intermolecular side reactions: High concentrations can favor intermolecular reactions leading to polymers. 2. Presence of water: Water can hydrolyze the chloroacetamide intermediate.[1]1. Use high dilution conditions: Performing the cyclization at a lower concentration can favor the intramolecular reaction. 2. Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methoxyphenol

This two-step protocol starts from commercially available 3-methoxyphenol.

Step A: Synthesis of 5-Methoxy-2-nitrophenol

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL).

  • Cool the solution to -5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (5.61 g, 81.30 mmol) in water (13 mL) and add it dropwise to the cooled solution over 1 hour, maintaining the temperature at -5 °C.

  • After the addition is complete, stir the mixture for another hour at -5 °C.

  • Slowly add nitric acid (6.7 mL, 161.10 mmol) to the slurry.

  • Continue stirring at -5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 16 hours.

  • Add water (80 mL) dropwise to the reaction mixture.

  • Filter the resulting solid, wash with 50% aqueous propionic acid, and dry to obtain 5-methoxy-2-nitrophenol.[2]

Step B: Reduction to 2-Amino-5-methoxyphenol

  • In a suitable hydrogenation vessel, combine 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) in a 1:1 mixture of ethyl acetate and ethanol (100 mL).

  • Stir the slurry under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 3.5 hours at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Purge the reaction vessel with nitrogen and filter the mixture through a pad of Celite®.

  • Wash the Celite® pad with additional solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol.[2]

Protocol 2: Synthesis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

This two-step protocol starts from the prepared 2-amino-5-methoxyphenol.

Protocol_2_Workflow cluster_0 Step A: Chloroacetylation cluster_1 Step B: Intramolecular Cyclization A1 Dissolve 2-amino-5-methoxyphenol in a suitable solvent (e.g., acetone). A2 Cool to 0°C. A1->A2 A3 Add chloroacetyl chloride dropwise. A2->A3 A4 Stir at 0°C, then warm to room temperature. A3->A4 A5 Isolate N-(2-hydroxy-4-methoxyphenyl) -2-chloroacetamide. A4->A5 B1 Dissolve chloroacetamide intermediate in a dry solvent (e.g., DMF). A5->B1 Intermediate B2 Add a base (e.g., K2CO3). B1->B2 B3 Heat the reaction mixture. B2->B3 B4 Monitor reaction by TLC. B3->B4 B5 Work-up and purify the product. B4->B5

Caption: Workflow for the synthesis of the target compound.

Step A: Synthesis of N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide

  • Dissolve 2-amino-5-methoxyphenol in a suitable solvent such as acetone or acetic acid in a flask placed in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, continue stirring at this temperature for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step B: Intramolecular Cyclization to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Dissolve the crude N-(2-hydroxy-4-methoxyphenyl)-2-chloroacetamide in an anhydrous solvent such as dimethylformamide (DMF) or acetone.

  • Add a base such as potassium carbonate (K2CO3, 2-3 equivalents).

  • Heat the mixture with stirring. The optimal temperature may range from 50°C to reflux, depending on the solvent.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

V. References

  • BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem. Accessed January 6, 2026. --INVALID-LINK--

  • Method for the Synthesis and Bioavailability of Phenol-4-Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. Nat. Volatiles & Essent. Oils, 2021; 8(5): 12140-12144.

  • Patel, et al. Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1][3]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 2019, Vol. 16, No. 0.

  • Amer, A. Answer to "How can I synthesize 2-amino-5-methylphenol and 2-amino-5-chlorophenol?". ResearchGate. March 29, 2017. --INVALID-LINK--?

References

Technical Support Center: Purification of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we will address common issues encountered during the isolation and purification of this compound, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Introduction to the Challenges

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a member of the benzoxazinone family, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] However, the purification of this specific methoxy-substituted derivative presents a unique set of challenges primarily related to the stability of the heterocyclic ring system. The lactone and amide functionalities within the oxazinone ring render it susceptible to hydrolysis under both acidic and basic conditions. This inherent reactivity can lead to low yields, the formation of persistent impurities, and difficulties in achieving high purity. This guide provides a systematic approach to troubleshooting these purification hurdles.

Troubleshooting Guide: Common Purification Problems and Solutions

This section is formatted as a series of questions and answers to directly address the specific problems you may be encountering in the lab.

Q1: My yield of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is significantly lower than expected after aqueous workup. What is happening to my product?

A1: The most likely cause is hydrolytic ring-opening of the benzoxazinone core.

The ester (lactone) linkage in the oxazinone ring is susceptible to cleavage by water, especially if the pH is not neutral.[2] Both acidic and basic conditions can catalyze this hydrolysis.

  • Under Basic Conditions (e.g., sodium bicarbonate wash): The hydroxide ion can attack the carbonyl carbon of the lactone, leading to ring opening and the formation of the sodium salt of the corresponding N-acyl aminophenol. Subsequent acidification might not efficiently re-cyclize the molecule.

  • Under Acidic Conditions (e.g., HCl wash): Acid catalysis can also promote the hydrolysis of the lactone.[3][4][5]

Troubleshooting Steps:

  • Minimize Contact with Water: During extraction, work quickly and avoid letting the organic layer sit in contact with aqueous solutions for extended periods.

  • Ensure Neutral pH: If an aqueous wash is necessary, use a saturated sodium chloride solution (brine) to wash the organic layer, which is generally neutral and helps to remove dissolved water. Avoid basic washes like sodium bicarbonate if possible, or use it very cautiously and quickly at low temperatures.

  • Temperature Control: Perform all aqueous workup steps at a low temperature (0-5 °C) to reduce the rate of hydrolysis.

  • Alternative Workup: Consider a non-aqueous workup if your reaction conditions permit. This could involve filtering the reaction mixture through a plug of celite or silica gel and directly concentrating the filtrate.

Q2: I am observing a new, more polar spot on my TLC plate after column chromatography on silica gel. Is my compound decomposing?

A2: Yes, it is highly probable that your compound is degrading on the silica gel.

Silica gel is inherently acidic and has a high surface area, which can catalyze the hydrolysis of sensitive compounds like benzoxazinones. The polar spot you are observing is likely the ring-opened product, N-(chloroacetyl)-2-amino-4-methoxyphenol (assuming a common synthetic route from 2-amino-4-methoxyphenol and chloroacetyl chloride).

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. Slurry the silica gel in your starting eluent containing a small amount of a volatile base, such as triethylamine (0.1-1% v/v). This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil. However, you will need to re-optimize your solvent system for these stationary phases.

  • Swift Chromatography: Do not let the compound sit on the column for an extended period. Prepare your fractions beforehand and run the column as quickly as possible while maintaining good separation.

  • Avoid Chlorinated Solvents if Possible: Dichloromethane can contain trace amounts of HCl, which can contribute to the degradation of acid-sensitive compounds on silica gel. If possible, consider using an alternative solvent system like ethyl acetate/hexanes.

Q3: My purified 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one shows the presence of starting materials in the NMR spectrum, even after chromatography. How can I improve the separation?

A3: This suggests that your chromatographic conditions are not optimal for resolving the product from the starting materials.

Let's assume a common synthesis from 2-amino-4-methoxyphenol and an acylating agent like chloroacetyl chloride. The starting aminophenol is significantly more polar than the product. If you are seeing this as an impurity, it may be due to overloading the column or an inappropriate solvent system.

Troubleshooting Steps:

  • Optimize TLC Conditions: Before running a column, ensure you have good separation on your TLC plate. Aim for an Rf value of 0.2-0.3 for your product. A good starting point for a solvent system is a mixture of ethyl acetate and hexanes.

  • Gradient Elution: A gradient elution can be very effective. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) to elute any non-polar impurities and then gradually increase the polarity (e.g., to 30-40% ethyl acetate) to elute your product, leaving the more polar starting materials on the column.

  • Column Loading: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Dry Loading: If your compound has low solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Frequently Asked Questions (FAQs)

  • What is the expected appearance and stability of pure 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

    • Pure 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is typically a solid.[6] For long-term storage, it should be kept in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation.

  • What are some recommended recrystallization solvents for this compound?

    • A two-solvent system is often effective for recrystallization.[7] Good starting points would be:

      • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.

      • Ethyl Acetate/Hexanes: Dissolve the compound in hot ethyl acetate and add hexanes until persistent cloudiness is observed.

      • Dichloromethane/Hexanes: Similar to the ethyl acetate/hexanes system.[8]

  • Can I use reverse-phase chromatography for purification?

    • Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if your compound is sensitive to silica gel. A typical mobile phase would be a gradient of acetonitrile or methanol in water. This is often a good choice for final purification to achieve high purity.

Experimental Protocols

Protocol 1: Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica: In a fume hood, slurry 100 g of silica gel in 300 mL of your chosen starting eluent (e.g., 90:10 hexanes:ethyl acetate). Add 1 mL of triethylamine and stir the slurry for 15 minutes.

  • Column Packing: Pack a glass column with the deactivated silica slurry.

  • Sample Loading: Dissolve your crude 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (e.g., 2 g) in a minimal amount of dichloromethane or the starting eluent. If solubility is an issue, prepare a dry load by adsorbing the compound onto a small amount of the deactivated silica.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to co-evaporate with a solvent like toluene to remove any residual triethylamine.

Protocol 2: Recrystallization
  • Dissolution: Place the crude or column-purified 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the compound is poorly soluble (e.g., water) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the first solvent (ethanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Visualization of Purification Strategy

The choice of purification method often depends on the scale of the reaction and the nature of the impurities. The following workflow can guide your decision-making process.

Purification_Workflow cluster_purification Purification Strategy cluster_column Chromatography Options start Crude Product (7-Methoxy-2H-benzo[b]oxazin-3(4H)-one) check_impurities Analyze by TLC/LCMS Identify Impurities start->check_impurities recrystallization Direct Recrystallization check_impurities->recrystallization High Purity & Few Impurities column_chrom Column Chromatography check_impurities->column_chrom Multiple/Close-Spotting Impurities acid_base_extraction Acid-Base Extraction (Caution: Ring Opening Risk) check_impurities->acid_base_extraction Basic/Acidic Impurities final_product Pure Product (>98%) recrystallization->final_product silica_gel Deactivated Silica Gel column_chrom->silica_gel Standard Choice alumina Neutral/Basic Alumina column_chrom->alumina Acid Sensitive reverse_phase Reverse-Phase (C18) column_chrom->reverse_phase High Polarity/ Final Polish acid_base_extraction->column_chrom Neutralize & Purify silica_gel->final_product alumina->final_product reverse_phase->final_product

Caption: Decision workflow for purifying 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Summary of Key Purification Parameters

ParameterRecommendationRationale
Workup pH Neutral (pH 7)Avoids acid or base-catalyzed hydrolysis of the benzoxazinone ring.[2][3]
Temperature Low (0-25 °C)Reduces the rate of potential degradation reactions.
Chromatography Deactivated Silica or AluminaMinimizes on-column decomposition of the acid-sensitive compound.
Recrystallization Two-solvent system (e.g., EtOH/H₂O)Provides a robust method for obtaining high-purity crystalline material.[9][10]
Storage Cool, dry, dark, inert atmosphereEnsures long-term stability of the purified product.

By understanding the inherent chemical liabilities of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one scaffold and applying these targeted troubleshooting strategies, researchers can significantly improve the efficiency and success of their purification efforts.

References

Technical Support Center: Stability of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). Our guidance is grounded in established principles of chemical stability and best practices for compound management in drug discovery settings.

Introduction to Compound Stability in DMSO

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent or Decreasing Potency/Activity in Biological Assays Over Time

  • Potential Cause 1: Compound Degradation. The benzoxazinone scaffold, while generally stable, can be susceptible to hydrolysis or other forms of degradation, especially under suboptimal storage conditions. While direct studies on 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one are not prevalent, related benzoxazinoids like DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) are known to be unstable in aqueous solutions, undergoing ring-opening or other transformations.[5][6][7] Trace amounts of water in DMSO can facilitate similar degradation pathways over extended periods.

  • Solution:

    • Aliquot Stock Solutions: Prepare a concentrated primary stock solution in anhydrous DMSO. Immediately create smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture.

    • Controlled Storage: Store aliquots at -20°C or -80°C in tightly sealed vials with desiccants.

    • Freshly Prepared Working Solutions: For maximum consistency, prepare fresh working solutions from a new aliquot for each experiment.

    • Perform a Stability Study: If inconsistent results persist, a formal stability study is recommended. (See Experimental Protocols section).

  • Potential Cause 2: Compound Precipitation. Changes in temperature, especially during freeze-thaw cycles, can cause compounds to precipitate out of solution, leading to a lower effective concentration.[1]

  • Solution:

    • Visual Inspection: Before each use, visually inspect the thawed aliquot for any precipitate.

    • Gentle Warming and Vortexing: If precipitate is observed, gently warm the vial to room temperature and vortex thoroughly to ensure complete resolubilization.

    • Solubility Assessment: Determine the maximum solubility of your compound in DMSO to avoid preparing supersaturated stock solutions that are prone to precipitation.

Issue 2: Appearance of New Peaks in Analytical Chromatography (HPLC/LC-MS)

  • Potential Cause: Formation of Degradation Products. The emergence of new peaks in your analytical trace is a strong indicator of compound degradation. For benzoxazinone structures, potential degradation could involve hydrolysis of the lactam or ether linkages. A related compound, DIMBOA, degrades to 6-methoxy-2-benzoxazolinone (MBOA).[5]

  • Solution:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new species. This can provide clues about the degradation pathway (e.g., addition of water, dimerization).

    • Review Storage and Handling: Scrutinize your compound handling procedures. Ensure the use of anhydrous DMSO and proper storage conditions.

    • Accelerated Stability Study: To quickly assess stability, incubate a sample at an elevated temperature (e.g., 40°C) for a defined period and monitor for the appearance of degradants by HPLC/LC-MS.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in DMSO?

A1: For long-term storage (months to years), -80°C is ideal. For short-term storage (weeks), -20°C is generally acceptable. Room temperature storage is not recommended for solutions in DMSO due to the increased rate of potential degradation and water absorption. A study on a large compound library showed that 85% of compounds were stable in DMSO containing 10% water for up to 2 years at 4°C.[3][4]

Q2: How many freeze-thaw cycles can I subject my DMSO stock solution to?

A2: It is best to minimize freeze-thaw cycles as much as possible. While some robust compounds can withstand multiple cycles, each cycle increases the risk of precipitation and exposure to atmospheric moisture.[8] We strongly recommend creating single-use aliquots from your primary stock to avoid this issue altogether.

Q3: Does the quality of DMSO matter?

A3: Absolutely. Always use high-purity, anhydrous (or low water content) DMSO suitable for biological assays. DMSO is highly hygroscopic and will readily absorb water from the atmosphere. The presence of water can be detrimental to the stability of susceptible compounds.[3][4]

Q4: My compound seems to be unstable even with proper storage. What else could be the cause?

A4: While DMSO is generally considered an inert solvent, it can participate in certain reactions under specific conditions, such as in the presence of strong bases or upon exposure to light (for photosensitive compounds).[9] Additionally, impurities within the compound itself or contaminants in the DMSO could catalyze degradation. Ensure you are using a highly pure sample of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Experimental Protocols

Protocol 1: Stability Assessment of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in DMSO

This protocol outlines a basic experiment to determine the stability of your compound under typical laboratory conditions.

Objective: To quantify the percentage of intact 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one remaining after incubation at various temperatures over time.

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (CAS: 6529-94-8)[10][11]

  • Anhydrous, high-purity DMSO

  • HPLC or UPLC system with UV detector

  • Mass Spectrometer (optional, for degradant identification)

  • Incubators or water baths set at 4°C, room temperature (RT ~22°C), and 40°C

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in anhydrous DMSO.

  • Sample Preparation: Aliquot the stock solution into multiple autosampler vials for each storage condition (4°C, RT, 40°C).

  • Time Point Zero (T=0) Analysis: Immediately analyze one of the freshly prepared samples by HPLC/LC-MS. This will serve as your baseline (100% integrity).

    • Analytical Method: Use a suitable reversed-phase C18 column. The mobile phase can be a gradient of water and acetonitrile with 0.1% formic acid. Monitor at a UV wavelength appropriate for the compound's chromophore.

  • Incubation: Place the prepared vials in their respective temperature-controlled environments.

  • Subsequent Time Points: Analyze samples from each temperature condition at predefined time points (e.g., 24h, 48h, 72h, 1 week, 1 month).

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Express the stability as a percentage of the peak area at T=0.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Note the appearance and peak area of any new peaks, which represent degradation products.

Data Presentation: Expected Outcome of Stability Study
Storage Temp.Time Point% Parent Compound Remaining (Hypothetical)
4°C0 h100%
24 h99.5%
1 week98%
1 month95%
Room Temp0 h100%
24 h97%
1 week90%
1 month75%
40°C0 h100%
24 h85%
1 week60%
1 month<20%

Visualizing Workflows and Pathways

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot into Vials for each Condition Prep_Stock->Aliquot T0 T=0 Analysis (HPLC/LC-MS) Aliquot->T0 Incubate Incubate at 4°C, RT, 40°C T0->Incubate Tx Analyze at Time=x (24h, 1 week, etc.) Incubate->Tx Data Calculate % Remaining & Identify Degradants Tx->Data Degradation_Pathway Parent 7-Methoxy-2H-benzo[b] oxazin-3(4H)-one Hydrolysis_Product Ring-Opened Product (e.g., Amino Phenol Derivative) Parent->Hydrolysis_Product + H2O (Hydrolysis) Other_Product Other Degradants Parent->Other_Product Other (e.g., Oxidation)

References

Technical Support Center: Optimizing Cell-Based Assay Conditions for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cell-based assays using 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. As a novel small molecule, establishing robust and reproducible assay conditions for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is critical for generating meaningful data. This document will guide you through common challenges and provide solutions in a question-and-answer format.

Introduction: The Importance of Assay Optimization

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and its structural analogs have shown a range of biological activities, including potential anticancer and anticonvulsant properties.[1][2] To accurately characterize the effects of this compound in a cellular context, it is imperative to meticulously optimize your assay conditions. This process minimizes variability, enhances the signal-to-noise ratio, and ensures that the observed effects are a direct result of the compound's activity and not experimental artifacts.

This guide will provide a systematic approach to troubleshooting and optimizing your cell-based assays, from initial cell seeding to final data analysis.

I. General Assay Setup & Optimization FAQs

This section addresses fundamental questions about setting up your experiments with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Q1: What are the first parameters I should optimize for my cell-based assay with a new compound like 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

A1: For any new compound, the initial and most critical parameters to optimize are cell seeding density and the concentration range of the compound . These two factors are interdependent and form the foundation of a reliable assay.

  • Optimal Cell Seeding Density: The goal is to have your cells in the logarithmic growth phase throughout the experiment.[3] Too few cells will result in a low signal, while too many can lead to over-confluence, nutrient depletion, and altered cellular responses.[3] An initial cell titration experiment is highly recommended.[4]

  • Compound Concentration Range: A broad range of concentrations should be tested initially to determine the compound's potency (e.g., IC50 or EC50). A common starting point is a serial dilution from a high concentration (e.g., 100 µM) downwards.[4]

Q2: How do I determine the optimal cell seeding density?

A2: You can determine the optimal cell seeding density by performing a cell titration experiment. This involves seeding a multi-well plate with a range of cell numbers and measuring their viability or another relevant endpoint over your intended experimental duration (e.g., 24, 48, and 72 hours).[4] The optimal density is the one that gives a robust signal and maintains cells in a healthy, sub-confluent state for the longest duration of your planned experiment.

Experimental Protocol: Cell Seeding Density Optimization
  • Prepare a Cell Suspension: Create a single-cell suspension of your chosen cell line.

  • Serial Dilution: Perform a serial dilution of your cells to get a range of densities (e.g., from 1,000 to 50,000 cells/well in a 96-well plate).

  • Plate Seeding: Seed the different cell densities into a 96-well plate.

  • Incubation: Incubate the plate for your desired experimental time points (e.g., 24, 48, 72 hours).

  • Assay Performance: At each time point, perform your chosen viability assay (e.g., MTT, resazurin, or ATP-based).

  • Data Analysis: Plot the signal (e.g., absorbance or fluorescence) against the number of cells seeded for each time point. The optimal seeding density will be in the linear range of this curve, ensuring the signal is proportional to the cell number.

Q3: What is the best way to prepare and dilute 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one for my experiments?

A3: Most small molecules, including 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, are soluble in organic solvents like DMSO.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, create serial dilutions of your compound from the stock solution in your cell culture medium.

  • Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your wells below a toxic threshold, typically ≤0.5%, as higher concentrations can induce cytotoxicity.[3] Ensure your vehicle control wells contain the same final DMSO concentration as your experimental wells.[5]

Q4: How long should I incubate my cells with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

A4: The optimal incubation time is dependent on the biological question you are asking and the mechanism of action of the compound.

  • Short-term effects (minutes to hours): For studying rapid signaling events like protein phosphorylation, shorter incubation times are appropriate.[6]

  • Long-term effects (24-72 hours): For assessing endpoints like cell proliferation, cytotoxicity, or apoptosis, longer incubation times are necessary.[4]

A time-course experiment is the best way to determine the optimal incubation period.[6] This involves treating your cells with a fixed concentration of the compound and measuring the response at various time points.

II. Troubleshooting Guide

This section provides solutions to common problems you might encounter during your experiments.

Problem 1: High Variability Between Replicate Wells

High variability can obscure real biological effects and make your data unreliable.

Potential Cause Troubleshooting Steps Scientific Rationale
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting.[7]Cell clumping leads to an unequal number of cells being dispensed into each well, causing variability in the starting cell population.[8]
Edge Effects Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3][4][5]The outer wells are more prone to evaporation and temperature fluctuations, which can alter media concentration and affect cell growth and compound activity.[7][9][10][11]
Pipetting Errors Regularly calibrate your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique.[7]Inaccurate or inconsistent liquid handling is a primary source of variability in multi-well plate assays.
Compound Precipitation Visually inspect wells for any signs of precipitation, especially at higher concentrations. Determine the solubility limit of the compound in your culture medium.[3]If the compound precipitates out of solution, its effective concentration is reduced, leading to inconsistent results.[12]
Visualizing the Edge Effect

The "edge effect" is a significant source of variability in microplate assays.[7][9][13][10][11]

cluster_0 Microplate cluster_1 Outer Wells (Prone to Edge Effect) cluster_2 Inner Wells (More Stable) cluster_3 Environmental Factors a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c3->c4 d1 d1 d2 d2 d1->d2 d3 d3 d2->d3 d4 d4 d3->d4 Evaporation Evaporation Evaporation->a1 Higher Rate Evaporation->c1 Lower Rate TemperatureGradient Temperature Gradient TemperatureGradient->a1 Faster Change TemperatureGradient->c1 Slower Change

Caption: The edge effect in microplates.

Problem 2: Low or No Signal in My Assay

A weak or absent signal can be due to several factors, from cell health to assay chemistry.

Potential Cause Troubleshooting Steps Scientific Rationale
Low Cell Density Ensure you have seeded enough cells to generate a detectable signal. Perform a cell titration experiment to find the optimal density.[3]A sufficient number of viable cells is required to produce a signal that is significantly above the background noise.
Compound Instability Prepare fresh compound dilutions for each experiment. Check for any known instability of the compound in aqueous solutions. For instance, the related compound DIMBOA is known to be unstable in aqueous solutions.[14][15]If the compound degrades during incubation, its effective concentration will decrease, leading to a weaker than expected effect.
Incorrect Assay Endpoint Ensure the chosen assay is appropriate for the expected biological outcome. For example, a cytotoxicity assay may not show a signal if the compound is cytostatic (inhibits growth) but not cytotoxic (kills cells).The assay must measure a relevant biological parameter that is affected by the compound's mechanism of action.
Sub-optimal Incubation Time The incubation time may be too short for the biological effect to manifest. Perform a time-course experiment to determine the optimal duration.[5][6]Many cellular processes, such as apoptosis or significant changes in proliferation, take time to develop.
Problem 3: High Background in Fluorescence-Based Assays

High background can mask the true signal from your cells.

Potential Cause Troubleshooting Steps Scientific Rationale
Autofluorescence Use phenol red-free medium, as phenol red is fluorescent.[3][16] If possible, use red-shifted fluorescent dyes to avoid the natural autofluorescence of cells in the green spectrum.[16]Cellular components (like NADH and flavins) and media components can fluoresce, contributing to background noise.[17][18]
Compound Interference Run a control plate with the compound in cell-free media to check if 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one itself is fluorescent at the excitation/emission wavelengths of your assay.Some compounds are inherently fluorescent and can directly interfere with the assay readout.[19]
Non-specific Staining Optimize washing steps to remove unbound fluorescent dye.[19][20] Titrate the concentration of the fluorescent dye to find the lowest concentration that still gives a robust signal.[17][20]Insufficient washing or using an excessively high dye concentration can lead to non-specific binding and high background.[20]
Choice of Microplate Use black-walled, clear-bottom plates for fluorescence assays to minimize background and prevent crosstalk between wells.[16][21][22]The black walls absorb scattered light, reducing background fluorescence and well-to-well crosstalk.[16][21]

Workflow for Troubleshooting High Background Fluorescence

Caption: A logical workflow for troubleshooting high background in fluorescence assays.

III. Detailed Experimental Protocols

Protocol 1: Dose-Response Curve for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of the compound.

  • Cell Seeding: Seed your cells in a 96-well plate at the pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in complete culture medium. Include a vehicle control (medium with DMSO) and a no-treatment control.[5]

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for the pre-determined optimal time (e.g., 48 hours).

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT). For an MTT assay, add the MTT solution and incubate for 2-4 hours, then add the solubilization solution.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: Normalize the data to the vehicle control (as 100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

IV. Summary Tables

Table 1: Recommended Starting Conditions for Assay Optimization
ParameterRecommended Starting PointKey Consideration
Cell Line Dependent on the biological questionEnsure the cell line is relevant to your research and healthy.[23]
Seeding Density 5,000 - 20,000 cells/well (96-well plate)Must be optimized for your specific cell line and assay duration.[23]
Compound Concentration 0.1 µM to 100 µM in a serial dilutionA wide range is necessary to capture the full dose-response curve.[4]
Incubation Time 24, 48, and 72 hoursThe optimal time depends on the compound's mechanism and the assay endpoint.[4]
DMSO Concentration ≤0.5%Higher concentrations can be toxic to cells.[3]
Microplate Type Black, clear-bottom for fluorescence; Clear for absorbancePlate choice is critical for minimizing background and crosstalk.[16][22]

V. References

  • Preventing edge effect in microplates - YouTube. (2013, October 30). Retrieved from --INVALID-LINK--

  • Dealing with edge effects in microplate-based biofilm assays - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates - Oreate AI Blog. (2025, December 16). Retrieved from --INVALID-LINK--

  • Microplates Knowledge Base - Revvity. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key. (n.d.). Retrieved from --INVALID-LINK--

  • Three Ways To Reduce Microplate Edge Effect - WellPlate.com. (2014, March 25). Retrieved from --INVALID-LINK--

  • Troubleshooting in Fluorescent Staining - Creative Bioarray. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18). Retrieved from --INVALID-LINK--

  • Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. (n.d.). Retrieved from --INVALID-LINK--

  • Background in Fluorescence Imaging | Thermo Fisher Scientific - ES. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing Incubation Times for PD-134672 in Cell-Based Assays - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.). Retrieved from --INVALID-LINK--

  • Optimizing incubation time for Sanggenon W in cell-based assays - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • How to optimize your cell-based assays: Overcoming common challenges - Select Science. (2021, October 25). Retrieved from --INVALID-LINK--

  • Technical Support Center: Optimizing AT791 Concentration for Cell Viability Assays - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). Retrieved from --INVALID-LINK--

  • Troubleshooting resazurin cell viability assay using HepG2 cells? - ResearchGate. (2016, December 7). Retrieved from --INVALID-LINK--

  • How do I avoid crystallized compounds during cell assays with longer incubation times? - ResearchGate. (2015, November 24). Retrieved from --INVALID-LINK--

  • Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved from --INVALID-LINK--

  • 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) inhibits trichothecene production by Fusarium graminearum through suppression of Tri6 expression - PubMed. (2015, December 2). Retrieved from --INVALID-LINK--

  • 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species - PMC - NIH. (n.d.). Retrieved from --INVALID-LINK--

  • Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--

  • 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--

  • 7-Methoxy-2H-benzo[b][9][10]oxazin-3(4H)-one - SynHet. (n.d.). Retrieved from --INVALID-LINK--

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][9][10]oxazin-3(4H) - NIH. (2025, June 13). Retrieved from --INVALID-LINK--

  • 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][9][10]oxazine - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 6529-94-8 | 7-Methoxy-2H-benzo[b][9][10]oxazin-3(4H)-one - Moldb. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 2H-benzo[b][9][10]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • 7-Methoxy-2H-benzo[b][9][10]oxazin-3(4H)-one | 6529-94-8 | C9H9NO3 | Appchem. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed. (2007, October 24). Retrieved from --INVALID-LINK--

  • 7-methoxy-2h-benzo[b][9][10]oxazin-3(4h)-one - ChemUniverse. (n.d.). Retrieved from --INVALID-LINK--

  • 7-Hydroxy-2H-benzo[b][9][10]oxazin-3(4H)-one - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • 2H-1,4-Benzoxazin-3(4H)-one 99 5466-88-6 - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 7-methoxy-4-methyl-2h-1,4-benzothiazin-3(4h)-one - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • 7-Methoxy-2H-1,4-benzoxazin-3(4H)-one | C9H9NO3 | CID 11600770 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

References

Overcoming solubility issues with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility challenges encountered during experimentation. Our approach is rooted in scientific principles and field-proven experience to ensure you can confidently prepare your compound for any application.

Understanding the Challenge: The Benzoxazinone Scaffold

The 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, with its fused ring structure, is inherently hydrophobic, which can lead to low aqueous solubility. This is a common characteristic of many heterocyclic compounds used in drug discovery and other research fields. Effectively solubilizing this compound is the first critical step to obtaining reliable and reproducible experimental results. This guide provides a systematic approach to overcoming these solubility hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

Based on the solubility of the parent compound, 2H-1,4-Benzoxazin-3(4H)-one, which is soluble in methanol at 25 mg/mL, we recommend starting with polar aprotic solvents.[1] For initial trials, we suggest Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A related benzoxazinone derivative has been noted to be soluble in DMF.[2]

Q2: I have dissolved the compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

This is a common issue when the final concentration of the organic solvent in the aqueous medium is too low to maintain solubility. Here are a few troubleshooting steps:

  • Decrease the final compound concentration: The simplest solution is often to work at a lower final concentration.

  • Increase the permissible DMSO concentration: Many cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity. However, you should always run a vehicle control to confirm that the solvent at your chosen concentration does not affect the experimental outcome.

  • Use a co-solvent system: The addition of a less polar solvent to water can increase the solubility of hydrophobic compounds.[3][4] Consider preparing a more concentrated stock in DMSO and then diluting it into a buffer that already contains a co-solvent like ethanol or propylene glycol.

Q3: Is 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one stable in aqueous solutions?

Q4: Can I use pH adjustment to improve the solubility of this compound?

Adjusting the pH can significantly enhance the solubility of ionizable compounds.[3] While the pKa of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not published, the lactam and secondary amine functionalities suggest it may have acidic or basic properties. A systematic pH-solubility profile study is recommended to determine if this is a viable approach for your specific application.

Troubleshooting Workflows

Workflow 1: Initial Solubility Screening

This workflow will guide you through a systematic process to identify a suitable solvent for your experiments.

start Start: Weigh Compound solvents Select Solvents: 1. DMSO 2. DMF 3. Methanol 4. Ethanol start->solvents prepare_stock Prepare Concentrated Stock (e.g., 10-50 mM) solvents->prepare_stock observe Observe for Dissolution (Vortex, gentle warming if needed) prepare_stock->observe dissolved Completely Dissolved? observe->dissolved yes Yes dissolved->yes Yes no No dissolved->no No proceed Proceed to Aqueous Dilution yes->proceed troubleshoot Go to Advanced Techniques no->troubleshoot

Caption: Initial solvent screening workflow.

Step-by-Step Protocol:

  • Solvent Selection: Begin with high-purity, anhydrous DMSO, DMF, methanol, and ethanol.

  • Stock Solution Preparation: Accurately weigh a small amount of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and add the selected solvent to achieve a high concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex the solution for 30-60 seconds. If the compound does not fully dissolve, gentle warming (up to 40-50°C) in a water bath can be applied. Be cautious with warming as it can accelerate degradation.

  • Observation: Visually inspect the solution for any undissolved particulate matter. A completely dissolved solution should be clear.

  • Decision: If the compound dissolves, you can proceed with diluting this stock into your aqueous experimental medium. If not, proceed to the advanced techniques.

Workflow 2: Addressing Precipitation in Aqueous Media

This workflow outlines the steps to take if your compound precipitates upon dilution into an aqueous buffer.

start Precipitation Observed in Aqueous Buffer options Select Strategy start->options lower_conc Lower Final Concentration options->lower_conc inc_dmso Increase Final DMSO % (with vehicle control) options->inc_dmso cosolvent Use a Co-solvent System options->cosolvent surfactant Add a Surfactant options->surfactant check_solubility Check for Precipitation lower_conc->check_solubility inc_dmso->check_solubility cosolvent->check_solubility surfactant->check_solubility success Proceed with Experiment check_solubility->success No Precipitation failure Re-evaluate Strategy check_solubility->failure Precipitation

Caption: Troubleshooting precipitation in aqueous solutions.

Advanced Solubilization Techniques

If standard solvents are insufficient, the following advanced methods, commonly used for poorly soluble drugs, can be employed.[3][4][5]

TechniquePrincipleRecommended Starting PointConsiderations
Co-solvency The addition of a water-miscible organic solvent alters the polarity of the aqueous medium, increasing the solubility of nonpolar solutes.[3][5]Prepare a 10 mM stock in DMSO. Dilute into an aqueous buffer containing 5-10% ethanol or propylene glycol.The final concentration of the co-solvent must be compatible with your experimental system. Always include a vehicle control.
pH Adjustment For ionizable compounds, adjusting the pH of the medium to favor the charged form can significantly increase solubility.Prepare a suspension of the compound in a range of buffers (e.g., pH 4, 7.4, 9). Measure the concentration of the dissolved compound by UV-Vis spectrophotometry or HPLC.pH changes can affect compound stability and biological activity. Ensure the final pH is compatible with your assay.
Use of Surfactants Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.Prepare a 10 mM stock in DMSO. Dilute into an aqueous buffer containing 0.1-1% (w/v) Tween® 80 or Cremophor® EL.Surfactants can interfere with some biological assays and may have their own biological effects. A vehicle control is essential.
Solid Dispersions The compound is dispersed in a hydrophilic carrier at the molecular level, which can enhance its wettability and dissolution rate.[5]Prepare a solid dispersion with a carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).This is a more advanced formulation technique that requires specialized equipment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass: For 1 mL of a 10 mM solution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (MW: 179.17 g/mol ), you will need 1.79 mg.

  • Weigh the compound: Accurately weigh 1.79 mg of the compound into a sterile microcentrifuge tube.

  • Add solvent: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Dissolve: Vortex the tube for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Solubility Profile Assessment
  • Prepare buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).

  • Add compound: Add an excess amount of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one to each buffer in separate tubes.

  • Equilibrate: Rotate the tubes at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid: Centrifuge the tubes at high speed to pellet the undissolved compound.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Plot data: Plot the solubility (e.g., in µg/mL) as a function of pH.

References

Technical Support Center: Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzoxazinone synthesis, and what are the key differences in their reactivity?

The two most prevalent starting materials for the synthesis of 1,3-benzoxazin-4-ones are anthranilic acids and 2-aminophenols .

  • Anthranilic Acids: These are widely used due to their commercial availability and the presence of both an amino and a carboxylic acid group, which are essential for forming the benzoxazinone ring.[1] The synthesis typically involves acylation of the amino group followed by cyclization. A common method is the reaction of anthranilic acid with acid anhydrides (like acetic anhydride) or acid chlorides.[2]

  • 2-Aminophenols: These are precursors for 1,4-benzoxazinone derivatives and can also be used for certain types of 1,3-benzoxazinones. The synthesis often involves reaction with α-halo-substituted carbonyl compounds or other bifunctional reagents.

The primary difference in reactivity lies in the nucleophilicity of the amino and hydroxyl groups and their relative positions, which dictates the type of benzoxazinone isomer formed and the potential side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be a dihydrobenzoxazinone. Why is this happening and how can I prevent it?

The formation of a 1,2-dihydro-4H-benzoxazin-4-one is a common side reaction, particularly when using ortho esters in the synthesis from anthranilic acids.[3] This occurs when the elimination of an alcohol molecule from the cyclized intermediate is incomplete.

Causality: The reaction of anthranilic acid with an ortho ester proceeds through an iminium intermediate, followed by ring closure to form a dihydro intermediate.[3] The final step is the elimination of an alcohol to yield the desired benzoxazinone. If the reaction conditions are not optimal (e.g., insufficient heating or reaction time), this elimination step can be slow or incomplete, leading to the accumulation of the dihydro product.[3] In some cases, an inseparable mixture of the benzoxazinone and its dihydro derivative may be obtained.[3]

Mitigation Strategies:

  • Increase Reaction Time and/or Temperature: Prolonging the reaction time or increasing the temperature can provide the necessary energy to drive the elimination of the alcohol.[3]

  • Use of a Dehydrating Agent: Incorporating a dehydrating agent can help to remove the alcohol as it is formed, shifting the equilibrium towards the desired benzoxazinone.

  • Microwave-Assisted Synthesis: Microwave irradiation can often promote the final elimination step more efficiently than conventional heating.[3]

Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a more in-depth look at specific issues you might encounter during benzoxazinone synthesis, presented in a problem-solution format.

Problem 1: Low yield of the desired benzoxazinone with the starting anthranilic acid remaining.

Possible Causes:

  • Incomplete Acylation: The initial acylation of the amino group of anthranilic acid may be inefficient.

  • Hydrolysis of the Benzoxazinone Ring: The benzoxazinone ring is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of N-acyl anthranilic acid.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can lead to a sluggish reaction.

Troubleshooting Workflow:

start Low Yield of Benzoxazinone check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_moisture Ensure Anhydrous Conditions start->check_moisture incomplete_acylation Incomplete Acylation? check_conditions->incomplete_acylation hydrolysis Ring Opening/Hydrolysis? check_moisture->hydrolysis increase_acylating_agent Increase Molar Ratio of Acylating Agent incomplete_acylation->increase_acylating_agent Yes use_coupling_agent Add a Coupling Agent (e.g., DCC, EDC) incomplete_acylation->use_coupling_agent Yes use_anhydrous Use Dry Solvents and Reagents hydrolysis->use_anhydrous Yes inert_atmosphere Run Reaction Under Inert Atmosphere (N2, Ar) hydrolysis->inert_atmosphere Yes end Improved Yield increase_acylating_agent->end Re-run Experiment use_coupling_agent->end Re-run Experiment use_anhydrous->end Re-run Experiment inert_atmosphere->end Re-run Experiment

Caption: Troubleshooting workflow for low benzoxazinone yield.

Detailed Solutions:

  • Ensure Complete Acylation: When using acid chlorides, it is common to use two equivalents: one to acylate the amino group and the second to form a mixed anhydride with the carboxylic acid, which then cyclizes.[2] Using an insufficient amount of the acylating agent can result in incomplete reaction.

  • Maintain Anhydrous Conditions: The benzoxazinone ring is an activated ester and is susceptible to nucleophilic attack by water, leading to ring-opening and the formation of the corresponding N-acyl anthranilic acid.[4] Always use dry solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and solvent to find the optimal conditions for your specific substrates. For thermally sensitive compounds, lower temperatures for a longer duration may be beneficial.

Problem 2: Formation of Quinazolinone Derivatives as a Major Byproduct.

Causality: Benzoxazinones are excellent precursors for the synthesis of quinazolinones. In the presence of a nitrogen nucleophile, such as ammonia (which can be a contaminant or a degradation product of certain reagents), the benzoxazinone ring can open and re-close to form the more stable quinazolinone ring system.[5][6]

Reaction Pathway Visualization:

benzoxazinone Benzoxazinone intermediate Ring-Opened Intermediate benzoxazinone->intermediate + n_nucleophile Nitrogen Nucleophile (e.g., NH3) n_nucleophile->intermediate quinazolinone Quinazolinone Byproduct intermediate->quinazolinone Cyclization

Caption: Formation of quinazolinone from benzoxazinone.

Mitigation Strategies:

  • Purify Reagents: Ensure that all reagents, especially amines and solvents, are free from ammonia contamination.

  • Control Reaction Atmosphere: If the reaction is sensitive to atmospheric ammonia, perform it under an inert atmosphere.

  • Careful Choice of Nucleophiles: When the desired reaction involves a nucleophile, be mindful of its potential to induce this rearrangement. If a nitrogen nucleophile is required for a subsequent step, it is crucial to isolate and purify the benzoxazinone intermediate first.

Problem 3: Dimerization or Polymerization of Starting Materials or Intermediates.

Causality: Under certain conditions, particularly with prolonged heating or in the presence of certain catalysts, the starting materials or reactive intermediates can undergo self-condensation or polymerization. For example, heating anthranilic acid with polyphosphoric acid can lead to a mixture of products, including dimeric structures.[2]

Mitigation Strategies:

  • Control Reaction Temperature and Time: Avoid excessive heating and monitor the reaction progress closely to stop it once the desired product has formed.

  • Optimize Catalyst Loading: If a catalyst is used, its concentration should be optimized. Too much catalyst can sometimes promote side reactions.

  • Gradual Addition of Reagents: Adding one of the reactants slowly to the reaction mixture can help to maintain a low concentration of reactive intermediates and minimize self-condensation.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid

This protocol is a classic method for the synthesis of a simple benzoxazinone.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anthranilic acid in a minimal amount of pyridine (if used).

  • Slowly add an excess of acetic anhydride (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-methyl-4H-3,1-benzoxazin-4-one.

Data Summary Table:

ParameterValueReference
Starting MaterialAnthranilic Acid[2]
ReagentAcetic Anhydride[2]
Typical YieldHigh[2]
Common Side ProductN-acetylanthranilic acid[4]

References

Preventing degradation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Benzoxazinone scaffolds are of significant interest in medicinal chemistry, but their stability in solution can be a critical factor for experimental reproducibility and success.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you prevent, identify, and resolve issues related to the degradation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in solution.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your experiments.

Q1: "I've prepared a solution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in DMSO, but after a few days at room temperature, I'm seeing a loss of activity in my assay. What could be happening?"

A1: This is a classic sign of compound degradation. While DMSO is a common solvent, prolonged storage at room temperature, especially in the presence of ambient moisture, can lead to compound instability.

  • Likely Cause: Hydrolysis. The core structure of your compound contains a lactam (a cyclic amide) which is susceptible to hydrolysis. Atmospheric water absorbed by hygroscopic solvents like DMSO can facilitate the opening of the oxazinone ring. This process can be accelerated by acidic or basic contaminants. Research on related benzoxazinoids, such as DIMBOA, has shown they are unstable in aqueous solutions and can decompose rapidly.[2]

  • Troubleshooting Steps:

    • Verify Purity: Use an analytical method like HPLC-UV or LC-MS to check the purity of your current stock solution. Compare it to a freshly prepared sample or the original solid material. Look for the appearance of new peaks, which would indicate degradation products.

    • Improve Storage: Immediately switch to storing your DMSO stock solutions at -20°C or -80°C to slow down the rate of chemical reactions.[3]

    • Use Anhydrous Solvent: Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water content from the start.[4]

    • Inert Atmosphere: For maximum stability, aliquot your stock solution into smaller, single-use vials under an inert atmosphere (like nitrogen or argon) to prevent repeated freeze-thaw cycles and exposure to air and moisture.[4][5]

Q2: "My solution has turned slightly yellow and a small amount of precipitate has formed after being stored in the refrigerator. Is it still usable?"

A2: A change in color and the formation of precipitate are strong indicators of chemical degradation and/or loss of solubility. The solution should not be used without further investigation.

  • Likely Cause 1: Degradation. The yellowing may be due to the formation of conjugated degradation products. For instance, the degradation of related benzoxazinoids can ultimately lead to phenoxazinone structures, which are often colored.[6][7]

  • Likely Cause 2: Solubility Issues. The compound may be precipitating out of solution, especially if stored at a lower temperature than it was dissolved at. This is common for compounds with borderline solubility. Moisture absorption in the solvent can also reduce its solubilizing performance, causing the compound to fall out of solution.[4]

  • Troubleshooting Steps:

    • Do Not Use: Discard the solution. Using a solution with precipitate will result in inaccurate concentrations and unreliable experimental data.

    • Re-evaluate Solvent Choice: While DMSO is a powerful solvent, consider if another anhydrous solvent like DMF or DMA is more suitable for your compound's solubility profile at refrigerated temperatures.

    • Protocol Revision: When preparing a new stock, gently warm the solution to ensure the compound is fully dissolved before aliquoting and freezing. Always visually inspect for precipitate after thawing and before use.

    • Centrifugation (for analysis only): If you need to analyze the supernatant to identify the cause, centrifuge the vial to pellet the precipitate. Analyze both the supernatant and, if possible, the re-dissolved precipitate by LC-MS to identify the components.

Q3: "I'm working in an aqueous buffer at physiological pH (7.4) and my results are inconsistent. Could the compound be degrading during the experiment itself?"

A3: Yes, this is highly likely. The stability of benzoxazinone derivatives is known to be pH-dependent.[7] Even at neutral pH, the lactam ring can be susceptible to hydrolysis over the course of a multi-hour incubation.

  • Likely Cause: pH-Mediated Hydrolysis. The rate of hydrolysis of the lactam bond in the benzoxazinone ring is often catalyzed by both acid and base. Studies on similar compounds show that degradation rates in water are significantly different from those in buffered solutions, highlighting the influence of pH.[7]

  • Troubleshooting Workflow:

    G cluster_0 Troubleshooting Workflow for In-Assay Instability start Inconsistent results in aqueous buffer (pH 7.4) check_stability Run a time-course stability study at pH 7.4 start->check_stability degrades Significant degradation observed? check_stability->degrades no_degradation No significant degradation. Investigate other experimental variables. degrades->no_degradation No mitigate Implement Mitigation Strategy degrades->mitigate Yes strategy1 Reduce incubation time mitigate->strategy1 strategy2 Lower assay temperature (if possible) mitigate->strategy2 strategy3 Prepare compound fresh in buffer immediately before each experiment mitigate->strategy3

    Caption: Workflow to diagnose and address compound instability during aqueous assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

A1: The most probable degradation pathway is hydrolysis of the internal lactam (amide) bond within the six-membered ring. This would lead to the opening of the ring to form an amino acid derivative, 2-amino-4-methoxyphenoxyacetic acid. This reaction is typically catalyzed by acidic or basic conditions. While specific studies on your compound are not abundant, this pathway is well-established for the broader class of benzoxazinones and related lactams.

G cluster_0 Postulated Hydrolytic Degradation Pathway parent 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis product 2-amino-4-methoxyphenoxyacetic acid (Ring-Opened Product) hydrolysis->product

Caption: Postulated hydrolytic ring-opening of the benzoxazinone core.

Q2: Which solvents are recommended for preparing stock solutions?

A2: Aprotic, polar organic solvents are generally the best choice. The key is to use anhydrous-grade solvents to minimize water content.

SolventTypeRationale & Considerations
DMSO Aprotic, PolarRecommended. Excellent solubilizing power. Highly hygroscopic; must be stored properly (dry, sealed) to prevent water absorption.[4]
DMF Aprotic, PolarGood Alternative. Good solubilizing power. Also hygroscopic. Can have trace amine impurities that are basic, so high-purity grade is essential.
Ethanol Protic, PolarUse with Caution. A protic solvent that can participate in solvolysis (similar to hydrolysis). Only suitable for immediate use or for serial dilutions where the final concentration of ethanol is low.
Aqueous Buffers Protic, AqueousNot for Storage. Only for preparing final working solutions immediately before an experiment. Stability is highly pH and time-dependent.[2][7]

Q3: What are the optimal storage conditions for solutions of this compound?

A3: The optimal conditions aim to minimize exposure to factors that promote degradation: water, light, oxygen, and extreme pH.

ConditionRecommendationRationale
Temperature -20°C or -80°C Drastically slows the rate of all chemical reactions, including hydrolysis and oxidation.[3]
Atmosphere Inert Gas (Argon/Nitrogen) Displaces oxygen, preventing oxidative degradation. Also displaces moist air, protecting hygroscopic solvents.[5]
Light Amber Vials / Dark Protects against potential photolytic degradation, as aromatic heterocyclic systems can be light-sensitive.[3][4]
Container Glass Vials with PTFE-lined caps Glass is inert. PTFE-lined caps provide a superior seal against moisture and air compared to standard plastic caps.[8]
Format Single-Use Aliquots Avoids multiple freeze-thaw cycles which can introduce moisture and potentially affect compound solubility.[4]

Part 3: Protocols and Methodologies

Protocol 1: Preparation of a High-Integrity Stock Solution

This protocol describes the best practice for preparing a stable, concentrated stock solution.

Materials:

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (solid)

  • Anhydrous, high-purity DMSO (e.g., <0.02% water)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Inert gas source (Argon or Nitrogen) with tubing

  • Sterile syringes and needles

Procedure:

  • Pre-Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Weighing: Accurately weigh the compound directly into a primary glass vial in a low-humidity environment if possible.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Inert Gas Purge: Gently flush the headspace of the vial with a stream of inert gas for 15-30 seconds to displace air and oxygen. Immediately cap the vial tightly.

  • Dissolution: Vortex or sonicate the vial at room temperature until the solid is completely dissolved. A brief, gentle warming (e.g., to 30-37°C) may be used if necessary, but avoid high heat.

  • Aliquoting: Once fully dissolved, work quickly to distribute the stock solution into smaller, single-use amber vials. Purge the headspace of each aliquot vial with inert gas before sealing.

  • Labeling & Storage: Clearly label each vial with the compound name, concentration, solvent, and preparation date. Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Rapid Assessment of Solution Stability

This protocol provides a streamlined method to determine if your compound is stable under your specific experimental conditions (e.g., in an aqueous assay buffer).

Materials:

  • A freshly prepared, high-concentration stock solution of your compound in DMSO.

  • Your experimental aqueous buffer (e.g., PBS, pH 7.4).

  • HPLC or LC-MS system with a suitable column (e.g., C18).

  • Incubator or water bath set to your experimental temperature (e.g., 37°C).

Procedure:

  • Preparation of Test Solution: Dilute the DMSO stock solution into your aqueous buffer to the final working concentration used in your assay. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all samples.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution and inject it onto the HPLC/LC-MS. This is your baseline purity measurement. Record the peak area of the parent compound.

  • Incubation: Place the remainder of the test solution in the incubator at your experimental temperature.

  • Time Point Sampling: At predetermined intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from the incubated solution and inject it onto the HPLC/LC-MS.

  • Data Analysis:

    • For each time point, calculate the remaining percentage of the parent compound relative to the T=0 sample: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Monitor the chromatograms for the appearance and growth of new peaks, which represent degradation products.

    • Plot % Remaining vs. Time. A rapid drop indicates instability under your assay conditions.

References

Technical Support Center: Interpreting Complex NMR Spectra of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of benzoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these fascinating heterocyclic compounds. The inherent structural complexities of benzoxazinones can often lead to NMR spectra that are challenging to interpret. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to confidently elucidate the structures of your synthesized derivatives.

Introduction: The Challenge of Benzoxazinone NMR Spectra

Benzoxazinone derivatives are a class of compounds with significant therapeutic potential. Their structural characterization is a critical step in their development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for this purpose. However, the spectra of these molecules can be complicated by several factors:

  • Signal Overlap: The aromatic protons on the benzoyl moiety and the protons on the oxazine ring often resonate in close proximity, leading to significant signal overlap that complicates assignment.[1][2]

  • Complex Splitting Patterns: The protons on the oxazine ring can exhibit complex splitting patterns due to both geminal and vicinal couplings, which can be further complicated by the ring's conformation.

  • Stereochemistry: The presence of chiral centers in many benzoxazinone derivatives necessitates the use of advanced NMR techniques to determine the relative and absolute stereochemistry.[3][4]

  • Solvent Effects: The chemical shifts of certain protons, particularly those involved in hydrogen bonding, can be highly sensitive to the choice of NMR solvent.[5]

This guide will provide you with the knowledge and tools to overcome these challenges and successfully characterize your benzoxazinone derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my benzoxazinone spectrum so difficult to assign?

A: The aromatic region of a ¹H NMR spectrum of a benzoxazinone derivative is often crowded, leading to overlapping signals that are difficult to interpret.[1][2] This is because the protons on the benzene ring have similar electronic environments, resulting in close chemical shifts. Furthermore, the splitting patterns can be complex due to ortho, meta, and sometimes para couplings.

Troubleshooting Steps:

  • Optimize Spectrometer Frequency: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). The increased spectral dispersion at higher fields can often resolve overlapping multiplets.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY spectrum will reveal which aromatic protons are coupled to each other, helping you to trace the connectivity within the spin system.[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is invaluable for assigning aromatic protons. Look for correlations from the aromatic protons to the carbonyl carbon of the oxazine ring and other nearby carbons.[8]

  • Consider Solvent Effects: Acquiring the spectrum in a different deuterated solvent can sometimes induce small changes in chemical shifts that may resolve overlapping signals.[5] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts due to anisotropic effects.

Q2: I'm struggling to differentiate the methylene protons adjacent to the nitrogen and oxygen in the oxazine ring. How can I assign them?

A: The methylene protons in the oxazine ring, often designated as -O-CH₂-N- or similar arrangements depending on the specific benzoxazinone scaffold, can be challenging to assign due to their similar chemical environments.

Troubleshooting Steps:

  • Chemical Shift Prediction: Generally, the protons on a carbon adjacent to an oxygen atom (-O-CH₂-) will be deshielded and appear at a higher chemical shift (further downfield) compared to protons on a carbon adjacent to a nitrogen atom (-N-CH₂-). Typical shifts for -O-CH₂- in benzoxazines are around 4.8-5.7 ppm, while -N-CH₂- protons are often found around 3.9-5.0 ppm.[9][10]

  • 2D NMR Correlation:

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will show a direct correlation between each proton and the carbon it is attached to.[7][8] This allows you to identify the corresponding ¹³C signals for the methylene groups.

    • HMBC: An HMBC experiment can provide definitive assignments. Look for long-range correlations. For example, the -N-CH₂- protons will likely show a correlation to the aromatic carbon ortho to the nitrogen atom. The -O-CH₂- protons may show a correlation to the carbonyl carbon.

Q3: My ¹³C NMR spectrum shows fewer signals than I expect for my benzoxazinone derivative. What could be the cause?

A: Observing fewer than the expected number of signals in a ¹³C NMR spectrum is a common issue that can arise from several factors.

Possible Causes and Solutions:

  • Signal Overlap: It is possible that two or more carbon atoms have very similar chemical shifts, causing their signals to overlap. This is particularly common for aromatic carbons. Running the experiment with a larger number of scans or using a higher field instrument may improve resolution.

  • Quaternary Carbons: Quaternary carbons (carbons with no attached protons) often have very long relaxation times and can appear as very weak signals or be completely absent in a standard ¹³C NMR spectrum. To enhance the visibility of quaternary carbons, you can:

    • Increase the relaxation delay (d1) in your acquisition parameters.

    • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-135 and DEPT-90) which can help distinguish between CH, CH₂, and CH₃ groups and by inference, identify the quaternary carbons.

  • Symmetry: If your molecule possesses a plane of symmetry, chemically equivalent carbons will have the same chemical shift, leading to a reduced number of signals. Carefully examine the structure of your derivative for any symmetrical elements.

Q4: How can I determine the stereochemistry of my chiral benzoxazinone derivative?

A: Determining the stereochemistry is crucial for understanding the biological activity of your compound. NOE (Nuclear Overhauser Effect) based experiments are the primary tools for this.[3][4][11] An NOE is observed between protons that are close to each other in space (< 5 Å), regardless of whether they are directly bonded.[11][12]

Recommended Experiments:

  • 1D NOE Difference Spectroscopy: This is a sensitive experiment where you selectively irradiate a specific proton and observe which other protons show an enhancement in their signal intensity.[3] This provides direct evidence of spatial proximity.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide a comprehensive map of all the NOE interactions within the molecule.[4][12]

    • NOESY: Generally suitable for small to large molecules.

    • ROESY: Often preferred for medium-sized molecules where the NOE enhancement might be close to zero.[12]

Workflow for Stereochemical Assignment:

  • Assign all ¹H and ¹³C signals using a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC).

  • Acquire a high-quality NOESY or ROESY spectrum.

  • Identify key NOE correlations between protons on the stereocenters and other protons in the molecule.

  • Build a 3D model of the possible diastereomers and compare the inter-proton distances with the observed NOE correlations to determine the relative stereochemistry.

Advanced NMR Experimental Protocols

Protocol 1: Complete Assignment of a Novel Benzoxazinone Derivative

This protocol outlines a systematic approach to the complete structural elucidation of a novel benzoxazinone derivative using a suite of NMR experiments.

Step 1: Sample Preparation

  • Dissolve 5-10 mg of the purified benzoxazinone derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.[13][14]

  • Ensure the sample is fully dissolved. Sonication may be required.

Step 2: 1D NMR Acquisition

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire DEPT-135 and DEPT-90 spectra to differentiate between CH, CH₂, and CH₃ carbons.

Step 3: 2D NMR Acquisition for Connectivity

  • COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks. This is crucial for identifying adjacent protons in the aromatic ring and the oxazine moiety.

  • HSQC: Acquire a gradient-selected HSQC spectrum to correlate each proton with its directly attached carbon.

  • HMBC: Acquire a gradient-selected HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This is key for connecting different fragments of the molecule, for example, linking substituents to the main benzoxazinone core.

Step 4: Data Analysis and Structure Elucidation

  • Use the HSQC spectrum to assign the carbons for all protonated positions.

  • Use the COSY spectrum to trace out the spin systems.

  • Use the HMBC spectrum to piece together the molecular skeleton. Look for correlations from protons to quaternary carbons.

  • Integrate all the data to propose a final structure.

Protocol 2: Stereochemical Determination using NOESY

Step 1: Sample Preparation

  • Prepare a sample as described in Protocol 1. The sample should be free of paramagnetic impurities which can interfere with the NOE effect.

Step 2: NOESY Acquisition

  • Acquire a phase-sensitive 2D NOESY spectrum.

  • The mixing time is a crucial parameter. For small molecules (< 600 Da), a mixing time of 0.5-1.0 seconds is a good starting point.[12]

Step 3: Data Processing and Analysis

  • Process the 2D NOESY data with appropriate window functions.

  • Look for cross-peaks that connect protons that are not directly coupled. These cross-peaks indicate spatial proximity.

  • Correlate the observed NOEs with inter-proton distances in the proposed stereoisomers to confirm the correct relative stereochemistry.

Data Presentation and Visualization

Typical ¹H and ¹³C Chemical Shift Ranges for Benzoxazinone Derivatives
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Aromatic C-H6.8 - 8.2110 - 140Highly dependent on substitution pattern.
Carbonyl (C=O)-160 - 170Quaternary carbon, often a weak signal.
Oxazine -O-CH₂-4.8 - 5.760 - 80Deshielded by the adjacent oxygen.
Oxazine -N-CH₂-3.9 - 5.040 - 60Less deshielded than -O-CH₂-.
Substituent ProtonsVariableVariableDependent on the nature of the substituent.

Note: These are approximate ranges and can vary based on the specific substitution pattern and solvent used.

Workflow for Benzoxazinone Structure Elucidation

structure_elucidation_workflow start Purified Benzoxazinone Derivative nmr_1d 1D NMR (¹H, ¹³C, DEPT) start->nmr_1d nmr_2d_connectivity 2D NMR for Connectivity (COSY, HSQC, HMBC) nmr_1d->nmr_2d_connectivity data_analysis Data Analysis and Structure Proposal nmr_2d_connectivity->data_analysis nmr_2d_stereo 2D NMR for Stereochemistry (NOESY/ROESY) nmr_2d_stereo->data_analysis data_analysis->nmr_2d_stereo Stereochemistry Uncertain? final_structure Final Structure data_analysis->final_structure

Caption: A systematic workflow for the structural elucidation of benzoxazinone derivatives using NMR spectroscopy.

Key HMBC and NOESY Correlations in a Benzoxazinone Scaffold

Caption: Illustrative HMBC and NOESY correlations for structural assignment and stereochemical analysis of a benzoxazinone derivative.

References

Technical Support Center: Optimizing HPLC Separation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and its related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. As your partner in science, we aim to provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively.

The separation of positional isomers of aromatic compounds like 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one presents a unique challenge in analytical chemistry.[1] These molecules share the same molecular weight and elemental composition, making their distinction reliant on subtle differences in their physicochemical properties.[1] This guide provides a structured approach to method development and troubleshooting, ensuring robust and reproducible separations.

Understanding the Challenge: The Isomers

The core structure, a benzoxazinone, can have the methoxy (-OCH₃) group substituted at various positions on the benzene ring. While your target is the 7-methoxy isomer, synthetic routes can often produce a mixture of other positional isomers (e.g., 5-methoxy, 6-methoxy, 8-methoxy). Achieving baseline separation is critical for accurate quantification and impurity profiling.

G cluster_isomers Potential Positional Isomers 7-Methoxy 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one 6-Methoxy 6-Methoxy Isomer 5-Methoxy 5-Methoxy Isomer 8-Methoxy 8-Methoxy Isomer

Caption: Potential positional isomers of Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the separation of benzoxazinone isomers. Each answer provides a step-by-step approach grounded in chromatographic theory.

Q1: Why am I seeing poor resolution or complete co-elution of my isomers?

Answer: This is the most frequent challenge and typically stems from insufficient selectivity in the chromatographic system. Isomers require a stationary phase that can differentiate between subtle structural differences.

  • Causality: Standard C18 (octadecyl) columns separate primarily based on hydrophobicity.[2] Since positional isomers have very similar hydrophobic characters, a C18 column may not provide adequate resolution. The separation requires alternative interaction mechanisms.

  • Troubleshooting Steps:

    • Column Selection: The choice of stationary phase is paramount. Move beyond simple hydrophobic interactions.

      • Recommendation: Employ a column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) or a pentafluorophenyl (PFP) phase. These phases introduce π–π interactions, which are highly effective for separating aromatic positional isomers.[3]

    • Mobile Phase Composition: The organic modifier can influence selectivity.

      • Recommendation: If using acetonitrile, try substituting it with methanol. Methanol is a hydrogen-bond donor and can alter interactions with the stationary phase, potentially enhancing resolution between isomers.

    • Gradient Optimization: A steep gradient may not allow enough time for the isomers to resolve.

      • Recommendation: Implement a shallow gradient. A good starting point is to decrease the rate of organic modifier increase (e.g., from 1% per minute to 0.5% per minute) across the elution window of your target compounds.[4][5] Introducing an isocratic hold before the gradient can also improve separation.[6]

Q2: My peaks are exhibiting significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase, or system-related issues.[7]

  • Causality:

    • Silanol Interactions: Residual silanol groups (Si-OH) on the silica surface of the column can interact strongly with polar functional groups on your analytes, causing tailing. The nitrogen and oxygen atoms in the benzoxazinone structure are susceptible to this.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks.[8]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The ionization state of your analytes and the silanol groups is pH-dependent.[9][10]

      • Recommendation: Add a mobile phase modifier. Using 0.1% formic acid or acetic acid will lower the pH (typically to <3). At this low pH, residual silanols are protonated and less likely to interact with the analytes, improving peak shape.[11] Ensure the pH is at least 2 units away from the analyte's pKa.[10]

    • Reduce Injection Volume/Concentration:

      • Recommendation: Dilute your sample by a factor of 5 or 10 and reinject. If peak shape improves, you were likely overloading the column.[12]

    • Use a High-Purity, End-Capped Column: Modern columns are designed with advanced end-capping to minimize exposed silanols. Ensure you are using a high-quality, modern column.

Q3: My retention times are drifting between injections. What should I check?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or temperature.[13]

  • Causality:

    • Insufficient Equilibration: Gradient elution requires the column to be fully re-equilibrated to the initial mobile phase conditions before the next injection.

    • Mobile Phase Volatility: The organic component of the mobile phase (especially acetonitrile) can evaporate over time, changing its composition and affecting retention.

    • Temperature Fluctuations: Column temperature directly impacts retention time. Inconsistent ambient temperatures can cause drift.[14]

  • Troubleshooting Steps:

    • Increase Equilibration Time: Ensure your method includes an equilibration step of at least 10-15 column volumes after each gradient run.

    • Mobile Phase Management: Keep mobile phase bottles capped and prepare fresh mobile phase daily to avoid compositional changes.

    • Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Set it to a stable temperature (e.g., 30 °C or 40 °C) to eliminate the influence of ambient temperature changes.[12]

Optimized Starting Protocol for Isomer Separation

This protocol serves as a robust starting point for your method development. It is designed to provide the necessary selectivity for resolving positional isomers of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Sample Preparation
  • Solvent: Prepare your sample in a solvent compatible with the initial mobile phase conditions. A 50:50 mixture of acetonitrile and water is recommended.

  • Concentration: Aim for a concentration of approximately 0.1 - 0.5 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column.[15]

Recommended HPLC Conditions
ParameterRecommended SettingRationale
HPLC Column Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3.5 µmProvides π-π interactions crucial for resolving aromatic positional isomers.[3]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier suppresses silanol interactions and ensures consistent analyte ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase HPLC.
Gradient Program See table belowA shallow gradient is key to maximizing resolution.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.[14]
Injection Volume 5 µLA small volume minimizes potential band broadening.[15]
UV Detection 254 nm or Diode Array Detector (DAD)254 nm is a common wavelength for aromatic compounds. A DAD allows for monitoring across a spectrum to find the optimal wavelength.
Detailed Gradient Program
Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.07030Initial
15.05050Linear
16.01090Linear
18.01090Hold
18.17030Step
25.07030Re-equilibrate

Visual Troubleshooting Workflow

To assist in systematically diagnosing issues, the following workflow provides a logical path from problem identification to resolution.

TroubleshootingWorkflow Start Poor Chromatogram Resolution Poor Resolution / Co-elution Start->Resolution Tailing Peak Tailing Start->Tailing Drifting Drifting Retention Times Start->Drifting Sol_Column Change to Phenyl or PFP Column Resolution->Sol_Column Primary Cause: Lack of Selectivity Sol_Gradient Use a Shallower Gradient Resolution->Sol_Gradient Sol_Solvent Switch ACN to Methanol Resolution->Sol_Solvent Sol_pH Add 0.1% Formic Acid to Mobile Phase Tailing->Sol_pH Primary Cause: Secondary Interactions Sol_Load Reduce Sample Concentration Tailing->Sol_Load Sol_Endcap Use High-Purity End-Capped Column Tailing->Sol_Endcap Sol_Equil Increase Equilibration Time Drifting->Sol_Equil Primary Cause: System Instability Sol_Temp Use a Column Oven Drifting->Sol_Temp Sol_MP Prepare Fresh Mobile Phase Drifting->Sol_MP

References

Technical Support Center: Managing Artifacts in Biological Assays with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals who are utilizing 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in biological assays. The unique chemical properties of this and related scaffolds can lead to assay artifacts, potentially generating misleading data. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate these challenges, ensuring the integrity of your experimental results.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your screening campaigns. The question-and-answer format is designed to help you quickly diagnose and resolve common experimental problems.

Question 1: My high-throughput screen (HTS) generated an unusually high hit rate with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and its analogs. Are these results reliable?

Answer: An unexpectedly high hit rate from a single chemical scaffold should be treated with caution. This is a classic indicator of Pan-Assay Interference Compounds (PAINS). PAINS are molecules that appear as active hits in multiple assays through non-specific mechanisms rather than by specifically engaging the intended biological target.[1][2]

Underlying Cause: The structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one contains functionalities that are common in known PAINS. These compounds can interfere with assays in numerous ways, including forming aggregates, reacting non-selectively with proteins, or disrupting assay signals (e.g., fluorescence).[3][4] Such non-specific activity often leads to false-positive results that are not reproducible in follow-up studies and represent a significant waste of resources.[3][5]

Recommended Actions:

  • Computational Filtering: Before extensive wet-lab validation, run the structure of your hit compound through a PAINS filter. Several open-source and commercial software tools are available that can identify substructures known to cause assay interference.[3]

  • Hit Triage and Validation: It is crucial to implement a rigorous hit validation workflow. This process systematically eliminates false positives through a series of increasingly stringent assays.

Below is a recommended workflow for triaging potential artifacts.

G cluster_0 Primary Screen cluster_1 Initial Triage cluster_2 Artifact Detection cluster_3 Definitive Validation PrimaryScreen High-Throughput Screen (HTS) Identifies Initial 'Hits' Reconfirmation Re-test in Primary Assay (Fresh Compound) PrimaryScreen->Reconfirmation DoseResponse Dose-Response Curve (Determine IC50/EC50) Reconfirmation->DoseResponse InterferenceAssay Signal Interference Assay (e.g., Autofluorescence Check) DoseResponse->InterferenceAssay CounterScreen Counter-Screen (Target-independent Assay) InterferenceAssay->CounterScreen FalsePositive False Positive (Artifact) InterferenceAssay->FalsePositive Interference Detected OrthogonalAssay Orthogonal Assay (Different Technology/Principle) CounterScreen->OrthogonalAssay CounterScreen->FalsePositive Active in Counter-Screen TargetEngagement Biophysical Assay (e.g., SPR, TSA) OrthogonalAssay->TargetEngagement OrthogonalAssay->FalsePositive Inactive in Orthogonal Assay ValidatedHit Validated Hit Proceed to Lead Optimization TargetEngagement->ValidatedHit

Caption: Workflow for hit validation and artifact removal.

Question 2: My results with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one are not reproducible between experiments. What could be the cause?

Answer: Poor reproducibility is often linked to issues with compound stability or solubility in the assay buffer. The related compound 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) is known to be unstable in aqueous solutions, and its decomposition is dependent on pH and temperature.[6] It is plausible that 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one faces similar stability challenges.

Underlying Cause: If the compound degrades during the experiment, its effective concentration decreases over time, leading to variable results.[6] Similarly, if the compound has low solubility in your assay buffer, it may precipitate, especially at higher concentrations, leading to inconsistent activity.

Recommended Actions:

  • Assess Compound Stability: Perform a time-course experiment. Incubate the compound in the final assay buffer for the duration of your experiment and measure its concentration at different time points using LC-MS.

  • Confirm Solubility: Visually inspect your assay plates for precipitation, especially in the highest concentration wells. Use techniques like nephelometry to quantitatively measure solubility in the final assay buffer.

  • Best Practices for Compound Handling:

    • Always use freshly prepared stock solutions from solid material when possible.

    • Avoid repeated freeze-thaw cycles of stock solutions.

    • Minimize the time the compound spends in aqueous buffer before the final assay measurement.

    • Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects assay performance (typically <0.5%).[7]

Question 3: I am using a fluorescence-based assay and I see a signal change with the compound even in the absence of my target enzyme/protein. How do I troubleshoot this?

Answer: This strongly suggests the compound is directly interfering with the assay signal. Such interference can manifest as autofluorescence (the compound itself fluoresces at the assay wavelengths) or fluorescence quenching.[8] This is a common artifact mechanism for many PAINS.[4]

Underlying Cause: Many aromatic, heterocyclic compounds can absorb and/or emit light, interfering with fluorescence-based detection methods.[8] This leads to false-positive results in gain-of-signal assays or false-negatives in loss-of-signal assays.

Recommended Actions:

  • Run an Interference Assay: Prepare a set of wells containing only the assay buffer, your fluorescent substrate/probe, and the compound at various concentrations (without the biological target). Measure the fluorescence at the same wavelengths used in your main experiment. A dose-dependent change in signal confirms interference.[7]

  • Switch Detection Modality: The most effective way to overcome signal interference is to use an orthogonal assay with a different detection method.[9][10] If your primary assay uses fluorescence intensity, consider switching to:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology is more resistant to interference from compound autofluorescence.

    • Luminescence-based assays: Technologies like Promega's ADP-Glo™ or Lumit™ are excellent alternatives as they rely on a generated light signal, which is rarely mimicked by small molecules.

    • Label-free methods: Techniques like Surface Plasmon Resonance (SPR) directly measure binding and are not susceptible to fluorescence artifacts.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one?

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic organic compound.[11][12] Its core structure, the benzoxazinone scaffold, is found in various biologically active molecules, including some natural products and synthetic compounds developed as potential therapeutic agents.[13][14][15]

PropertyValueSource
Molecular Formula C₉H₉NO₃[11]
Molecular Weight 179.17 g/mol [11]
CAS Number 6529-94-8[11]
Q2: Why is the benzoxazinone scaffold considered a potential source of assay artifacts?

The benzoxazinone scaffold and similar structures are often flagged as potential PAINS.[1] This is because they can participate in several non-specific interactions that lead to false-positive readouts in biochemical assays.

G cluster_mechanisms PAINS PAINS-like Compound (e.g., Benzoxazinone Scaffold) Aggregation Compound Aggregation Forms large colloidal particles that sequester and denature proteins non-specifically PAINS->Aggregation Reactivity Chemical Reactivity Covalently modifies nucleophilic residues (e.g., Cys) on proteins PAINS->Reactivity Redox Redox Cycling Generates reactive oxygen species (e.g., H₂O₂) that interfere with assay components PAINS->Redox Signal Signal Interference Compound is autofluorescent, a quencher, or absorbs light at assay wavelengths PAINS->Signal Chelation Metal Chelation Sequesters metal ions essential for enzyme function or assay reagents PAINS->Chelation Assay Biological Assay Readout Aggregation->Assay Reactivity->Assay Redox->Assay Signal->Assay Chelation->Assay FalsePositive False Positive Result Assay->FalsePositive

Caption: Common mechanisms of assay interference by PAINS.

These mechanisms are not mutually exclusive, and a single compound can interfere with an assay through multiple pathways.[4] Therefore, it is essential to perform counter-screens and orthogonal assays to ensure that any observed activity is due to specific, on-target effects.

Q3: What is an orthogonal assay and why is it essential for validating hits like this?

An orthogonal assay is a secondary test used to confirm the results of a primary screen.[9][10] Crucially, it must have a different underlying principle or technology from the primary assay.[10] This approach is vital for ensuring that the observed biological activity is genuine and not an artifact of the primary assay format.[9]

Assay TypePrincipleExampleSusceptibility to Artifacts
Primary Screen Fluorescence IntensityMeasures increase/decrease in fluorescence upon enzyme activity.High (Autofluorescence, quenching)
Orthogonal Assay 1 LuminescenceMeasures light produced by an enzymatic reaction (e.g., ATP consumption).Low (Compound luminescence is rare)
Orthogonal Assay 2 Biophysical (Label-Free)Directly measures compound binding to the target protein (e.g., SPR).Very Low (Measures physical interaction)
Orthogonal Assay 3 Cell-BasedMeasures downstream target engagement in a physiological context (e.g., NanoBRET).Medium (Cytotoxicity, permeability issues)

By confirming a hit in two or more distinct assay formats, you can significantly increase confidence that the compound's activity is real and target-specific.[16][17]

Q4: Can you provide a protocol for a common orthogonal assay?

Certainly. If your primary hit was identified in a biochemical assay, a powerful orthogonal validation step is to confirm target engagement within a live-cell environment. The NanoBRET™ Target Engagement Assay is an excellent choice for this.

Experimental Protocol: NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the binding of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one to its intended target protein in living cells.

Methodology:

  • Cell Preparation:

    • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% Pen/Strep.

    • Transfect the cells with a plasmid encoding for the target protein fused to a NanoLuc® luciferase. Follow the manufacturer's protocol for the transfection reagent.

    • Incubate for 24 hours post-transfection to allow for protein expression.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

  • Compound Addition:

    • Prepare a serial dilution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in DMSO. Then, dilute further into Opti-MEM™ to the desired final concentrations. Include a "vehicle-only" (DMSO) control.

    • Add the diluted compound to the assay plate containing the cells.

  • Tracer and Inhibitor Incubation:

    • Immediately add the specific NanoBRET™ tracer for your target protein at its predetermined optimal concentration.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is cell-permeable and will be consumed by the NanoLuc® luciferase, producing a luminescent signal.

    • Read the plate on a luminometer equipped with two filters to separately measure the donor (NanoLuc®) and acceptor (Tracer) emission signals (e.g., 460nm and 610nm).

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle-only controls.

    • Plot the normalized NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. A dose-dependent decrease in the BRET signal indicates specific target engagement by the compound.

References

Validation & Comparative

A Comparative Guide for the Evaluation of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a Putative PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a phosphoinositide 3-kinase (PI3K) inhibitor. The guide compares this novel compound to well-established PI3K inhibitors, offering detailed experimental protocols and the scientific rationale behind them.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent oncogenic events in human cancers, making it a prime target for therapeutic intervention.[1][3] Several PI3K inhibitors have received FDA approval, validating this pathway as a druggable target.[4][5][6][7][8][9]

While direct evidence of PI3K inhibition by 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not yet established in publicly available literature, a recent study has identified derivatives of the closely related 4-phenyl-2H-benzo[b][10][11]oxazin-3(4H)-one scaffold as potent PI3K/mTOR dual inhibitors.[12] This finding provides a strong rationale for investigating the 7-methoxy analog as a potential PI3K inhibitor. This guide will outline the necessary steps to test this hypothesis through a direct comparison with known PI3K inhibitors.

The PI3K Signaling Pathway: A Key Therapeutic Target

The PI3K family of enzymes, particularly the class I isoforms (p110α, p110β, p110γ, and p110δ), play a central role in relaying signals from growth factor receptors to downstream effectors.[3][13] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[14] PIP3 acts as a second messenger, recruiting and activating key signaling proteins like AKT.[14] Activated AKT, in turn, modulates a plethora of downstream targets, including mTOR, to promote cell growth and survival.[2]

PI3K_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Growth, Survival, Proliferation mTOR->Downstream Promotes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

A Comparative Overview of Known PI3K Inhibitors

To effectively evaluate a novel compound, it is crucial to benchmark it against well-characterized inhibitors. This guide focuses on three such inhibitors with distinct isoform selectivity profiles:

  • Pictilisib (GDC-0941): A potent pan-class I PI3K inhibitor with IC50 values in the low nanomolar range for p110α and p110δ, and slightly higher for p110β and p110γ.[11][15][16][17][18]

  • Alpelisib (Piqray): An inhibitor that specifically targets the p110α isoform of PI3K and is approved for certain types of breast cancer with PIK3CA mutations.[6][19][20][21]

  • Idelalisib (Zydelig): A highly selective inhibitor of the p110δ isoform, which is predominantly expressed in hematopoietic cells and is a key player in B-cell malignancies.[13][22][23][24][25]

InhibitorTarget Isoform(s)Key Characteristics
Pictilisib (GDC-0941) Pan-Class I (α, β, δ, γ)Broad-spectrum PI3K inhibition.[15][16]
Alpelisib (Piqray) p110αSpecific for the alpha isoform, effective in PIK3CA-mutated cancers.[19][26][21]
Idelalisib (Zydelig) p110δSelective for the delta isoform, primarily used in hematological malignancies.[13][22][25]
7-Methoxy-2H-benzo[b]\​oxazin-3(4H)-one Hypothesized PI3K inhibitorActivity and selectivity to be determined.

Experimental Framework for Comparative Analysis

A multi-tiered approach is essential to comprehensively characterize the inhibitory potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This involves in vitro biochemical assays, cell-based assays to confirm pathway modulation, and functional assays to assess the impact on cell viability.

In Vitro PI3K Kinase Assay

Objective: To directly measure the inhibitory effect of the test compound on the enzymatic activity of different PI3K isoforms and determine its IC50 value.

Rationale: This is the foundational experiment to ascertain if 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one directly interacts with and inhibits PI3K enzymes. Comparing its activity against different isoforms will reveal its selectivity profile.

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix: - PI3K enzyme - Lipid substrate (PIP2) - Test compound/Control Start->Prepare Incubate_1 Incubate at RT Prepare->Incubate_1 Add_ATP Add ATP to initiate reaction Incubate_1->Add_ATP Incubate_2 Incubate at RT Add_ATP->Incubate_2 Stop Stop reaction Incubate_2->Stop Detect Detect PIP3 production (e.g., ADP-Glo, ELISA) Stop->Detect Analyze Calculate IC50 Detect->Analyze

Caption: In Vitro PI3K Kinase Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).[27]

    • Dilute recombinant PI3K isoforms (p110α, β, δ, γ) in the kinase buffer.

    • Prepare a lipid substrate solution containing PIP2.

    • Prepare serial dilutions of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, Pictilisib, Alpelisib, and Idelalisib in DMSO, followed by dilution in kinase buffer.

  • Assay Procedure (based on a 384-well plate format): [27]

    • To each well, add the test compound or vehicle control.

    • Add the diluted PI3K enzyme and lipid substrate mixture.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate for 60 minutes at room temperature.[27]

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution with EDTA).[28]

  • Detection:

    • Quantify the amount of ADP produced (correlating with kinase activity) using a luminescent assay like the ADP-Glo™ Kinase Assay.[27] Alternatively, an ELISA-based method can be used to detect the biotinylated-PIP3 product.[28]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis of p-Akt

Objective: To assess the ability of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of AKT.

Rationale: A true PI3K inhibitor should decrease the levels of phosphorylated AKT (p-Akt), a key downstream effector of the pathway. This assay validates the in vitro findings in a more biologically relevant system.

Western_Blot_Workflow Start Start Culture Culture cells and treat with inhibitors Start->Culture Lyse Lyse cells and collect protein Culture->Lyse Quantify Quantify protein concentration Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to membrane Separate->Transfer Block Block membrane Transfer->Block Probe_Primary Incubate with primary antibody (p-Akt, Total Akt) Block->Probe_Primary Probe_Secondary Incubate with HRP-conjugated secondary antibody Probe_Primary->Probe_Secondary Detect Detect signal using chemiluminescence Probe_Secondary->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Western Blot Workflow for p-Akt Analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Select a cancer cell line with a known dependency on the PI3K pathway (e.g., a PIK3CA-mutant cell line like MCF-7 or a PTEN-null line like U87MG).

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and the control inhibitors for a specified time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[29]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[30]

    • Block the membrane with 5% BSA in TBS-T to prevent non-specific antibody binding.[29]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Akt and total Akt.

    • Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one on the metabolic activity and proliferation of cancer cells.

Rationale: By inhibiting the pro-survival PI3K pathway, an effective inhibitor should reduce cell viability and proliferation. The MTT assay provides a quantitative measure of this functional outcome.[10][31][32][33]

Detailed Protocol:

  • Cell Seeding:

    • Seed cancer cells (the same line used for Western blotting) in a 96-well plate at an appropriate density and allow them to attach overnight.[34]

  • Compound Treatment:

    • Treat the cells with a range of concentrations of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and the control inhibitors. Include a vehicle-only control.

    • Incubate the plate for a prolonged period, typically 48-72 hours, at 37°C in a CO2 incubator.

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[10][34] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10][31][32]

    • Add a solubilization solution (e.g., SDS-HCl or DMSO) to dissolve the formazan crystals.[34]

    • Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[10][31]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the log concentration of the inhibitor to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This guide provides a robust framework for the initial characterization of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one as a potential PI3K inhibitor. By systematically comparing its biochemical and cellular activities to those of well-established inhibitors like Pictilisib, Alpelisib, and Idelalisib, researchers can gain valuable insights into its potency, selectivity, and therapeutic potential. The successful execution of these experiments will provide the foundational data necessary for further preclinical development.

References

A Senior Application Scientist's Guide to Validating the Anticancer Activity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. Drawing upon established methodologies and data from the broader class of benzoxazinone derivatives, this document outlines the critical experimental comparisons and mechanistic studies necessary to build a robust preclinical data package.

Introduction: The Promise of the Benzoxazinone Scaffold

Benzoxazinone derivatives have emerged as a promising class of heterocyclic compounds with a diverse range of pharmacological activities, including notable antiproliferative and cytotoxic effects against various human cancer cell lines.[1] The core scaffold of 2H-benzo[b][2][3]oxazin-3(4H)-one is a key pharmacophore in the design of various therapeutic agents.[4][5] Mechanistic studies on this class of molecules have revealed several avenues of anticancer action, such as the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways that drive cancer cell proliferation and survival.[1][3]

While specific data on the 7-methoxy variant remains to be fully elucidated in publicly accessible literature, related benzoxazinone compounds have demonstrated significant anticancer effects. For instance, certain derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the p53 tumor suppressor protein.[3] Furthermore, some benzoxazinones can arrest the cell cycle at various phases, thereby halting cancer cell division.[1] This guide provides the experimental blueprint to rigorously assess whether 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one shares and potentially improves upon these promising anticancer properties.

Comparative Cytotoxicity Analysis: Gauging the Potency

The initial and most critical step in validating a novel anticancer compound is to determine its cytotoxic potency against a panel of well-characterized cancer cell lines. This allows for a direct comparison with established chemotherapeutic agents and provides an early indication of the compound's potential efficacy and tumor-type selectivity.

Recommended Cell Lines:

A judicious selection of cancer cell lines is paramount for a comprehensive initial screening. The following lines represent some of the most common and well-characterized models in cancer research:

  • HeLa (Cervical Cancer): A robust and widely used cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line.

  • A549 (Lung Cancer): A common model for non-small cell lung cancer.

  • HepG2 (Liver Cancer): A well-differentiated hepatocellular carcinoma line.

  • HL-60 (Promyelocytic Leukemia): A model for leukemia studies.[6]

Comparative Data: Benchmarking Against the Standards

To provide context for the experimental results, it is essential to compare the cytotoxic activity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one with that of standard-of-care chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is the standard metric for this comparison.

CompoundHeLa IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)Primary Mechanism of Action
7-Nitro-2-aryl-4H-benzo[d][2][6]oxazin-4-ones 28.54-44.67% inhibitionNot ReportedNot ReportedInduction of apoptosis[7]
Benzoxazine Derivatives (BXN-01, BXN-02) Not ReportedNot ReportedNot ReportedNot specified, potent against HL-60[6]
Doxorubicin ~0.1 - 1.0~0.1 - 2.0~0.5 - 5.0DNA intercalation, topoisomerase II inhibition
Cisplatin ~1.0 - 10.0~5.0 - 20.0~2.0 - 15.0DNA cross-linking
Etoposide ~1.0 - 5.0~1.0 - 10.0~1.0 - 10.0Topoisomerase II inhibition

Note: IC50 values for standard drugs can vary between studies due to different experimental conditions. The values presented are approximate ranges for comparative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

  • Standard anticancer drugs (Doxorubicin, Cisplatin, Etoposide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and the standard drugs. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Analysis

A potent cytotoxic effect is a promising start, but understanding the underlying mechanism of cell death is crucial for further drug development. The two most common mechanisms for anticancer agents are the induction of apoptosis and the disruption of the cell cycle.

Workflow for Mechanistic Validation

Caption: Experimental workflow for validating the anticancer mechanism.

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M).

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • Propidium Iodide staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in Propidium Iodide staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Delving Deeper: Molecular Pathway Analysis

To further characterize the mechanism of action, Western blot analysis can be employed to investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Key Protein Targets for Western Blot Analysis:
  • Apoptosis:

    • Caspase-3, -8, -9: Look for the cleaved (active) forms.

    • PARP: Look for the cleaved fragment.

    • Bcl-2 family: Examine the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

    • p53: Investigate the upregulation and phosphorylation of this tumor suppressor.

  • Cell Cycle:

    • Cyclins and Cyclin-Dependent Kinases (CDKs): (e.g., Cyclin D1, CDK4 for G1; Cyclin B1, CDK1 for G2/M).

    • p21 and p27: CDK inhibitors.

Experimental Protocol: Western Blotting

Procedure:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathway Perturbation

Based on the known activities of benzoxazinone derivatives, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one may exert its anticancer effects by modulating key signaling pathways.

Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest 7-Methoxy-Benzoxazinone 7-Methoxy-Benzoxazinone Bax_Bak Bax/Bak Activation 7-Methoxy-Benzoxazinone->Bax_Bak p53 p53 Activation 7-Methoxy-Benzoxazinone->p53 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 Upregulation p53->p21 CDK CDK Inhibition p21->CDK G1_S_arrest G1/S or G2/M Arrest CDK->G1_S_arrest

Caption: Potential signaling pathways affected by 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one.

Conclusion and Future Directions

This guide provides a systematic approach to validate the anticancer activity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. By performing robust comparative cytotoxicity studies and elucidating the underlying mechanisms of action through apoptosis and cell cycle analysis, researchers can build a strong foundation for the further development of this promising compound. Positive and compelling data from these in vitro assays would warrant progression to more complex studies, including in vivo xenograft models, to assess the therapeutic potential of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one in a preclinical setting.

References

A Comparative Analysis of the Efficacy of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the anti-cancer agent 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one against the well-established chemotherapeutic drug, doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of their mechanisms of action, a summary of available efficacy data, and detailed experimental protocols for comparative analysis.

Introduction: The Evolving Landscape of Cancer Therapeutics

The quest for more effective and less toxic cancer therapies is a cornerstone of modern oncological research. Doxorubicin, an anthracycline antibiotic, has been a first-line treatment for a variety of cancers for decades.[1] However, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[1][2] This has spurred the investigation of novel compounds with potent anti-cancer activity and potentially more favorable safety profiles. Among these are derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, a class of compounds that has demonstrated promising anti-proliferative effects in various cancer cell lines. This guide will focus on a representative of this class, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, and provide a framework for its evaluation against doxorubicin.

Mechanisms of Action: A Tale of Two Compounds

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin's cytotoxic effects are multifaceted. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and inhibiting DNA replication and transcription.[3][4]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis.[2][3]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of superoxide and hydrogen peroxide.[1][5] This surge in ROS induces oxidative stress, causing damage to cellular components including DNA, proteins, and lipids, and contributes to both its anti-cancer activity and its cardiotoxic side effects.[1][3][6]

Doxorubicin Mechanism of Action Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Replication_Transcription Inhibition of DNA Replication & Transcription DNA->Replication_Transcription DSB DNA Double-Strand Breaks TopoII->DSB Oxidative_Stress Oxidative Stress & Damage ROS->Oxidative_Stress Apoptosis Apoptosis Replication_Transcription->Apoptosis DSB->Apoptosis Oxidative_Stress->Apoptosis

Caption: Doxorubicin's multi-modal mechanism of action leading to apoptosis.

7-Methoxy-2H-benzo[b]oxazin-3(4H)-one: An Emerging Challenger

While specific data on the 7-methoxy derivative is limited, studies on the broader class of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives suggest a distinct yet partially overlapping mechanistic profile with doxorubicin. Key reported activities include:

  • Induction of DNA Damage: Several derivatives have been shown to cause DNA damage in cancer cells, which is a critical step in triggering cell death pathways.[7][8]

  • Elevation of Reactive Oxygen Species (ROS): Similar to doxorubicin, some benzoxazinone derivatives can increase intracellular ROS levels, contributing to their apoptotic effects.[7]

  • Induction of Apoptosis and Autophagy: These compounds have been observed to induce programmed cell death (apoptosis) and, in some cases, autophagy, a cellular self-degradation process that can also lead to cell death.[7][8]

The structural features of these compounds allow them to interact with various cellular targets, and further research is needed to fully elucidate the precise molecular interactions of the 7-methoxy derivative.

Benzoxazinone Derivative Mechanism of Action Benzoxazinone 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (and derivatives) DNA_Damage DNA Damage Benzoxazinone->DNA_Damage ROS Reactive Oxygen Species (ROS) Elevation Benzoxazinone->ROS Autophagy_Induction Autophagy Induction Benzoxazinone->Autophagy_Induction Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction ROS->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death Autophagy_Induction->Cell_Death

Caption: Proposed mechanisms of action for benzoxazinone derivatives.

Comparative Efficacy: An Overview of Preclinical Data

In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize reported IC50 values for doxorubicin and several 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives in various cancer cell lines.

Table 1: Reported IC50 Values for Doxorubicin

Cell LineCancer TypeIC50 (µM)Citation(s)
A549Lung Cancer> 20[9]
MCF-7Breast Cancer2.50 ± 1.76[9]
HepG2Liver Cancer12.18 ± 1.89[9]
HeLaCervical Cancer2.92 ± 0.57[9]
AMJ13Breast Cancer~40.8 (converted from 223.6 µg/ml)[10]

Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay methodology.

Table 2: Reported IC50 Values for 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives

DerivativeCell LineCancer TypeIC50 (µM)Citation(s)
Derivative 14bA549Lung Cancer7.59 ± 0.31[7]
Derivative 14cA549Lung Cancer18.52 ± 0.59[7]
Derivative 3cA549Lung Cancer3.29[8]
Derivative 5bMCF-7Breast Cancer~33.2 (converted from 17.08 µg/mL)[8]
Derivative 5bHeLaCervical Cancer~29.9 (converted from 15.38 µg/mL)[8]
Derivative c18Huh-7Liver Cancer19.05[8]

Note: The derivatives listed are structurally related to 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one but are not identical. These values are presented for comparative context.

Experimental Protocols for Comparative Efficacy Assessment

To facilitate a direct and robust comparison between 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and doxorubicin, the following detailed experimental protocols are provided.

Experimental Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Cancer Cell Line Culture MTT Cell Viability (MTT Assay) Cell_Culture->MTT Apoptosis Apoptosis Analysis (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle Xenograft Xenograft Tumor Model MTT->Xenograft Promising Results Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Caption: A typical workflow for evaluating and comparing anticancer compounds.

In Vitro Cell Viability: MTT Assay

This assay determines the cytotoxic effect of the compounds on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.[11]

  • Compound Treatment: Prepare serial dilutions of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and doxorubicin in culture medium. Replace the existing medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[2]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Cell Cycle Analysis

This assay determines the effect of the compounds on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[15]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[16][17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy: Xenograft Tumor Model

This model assesses the anti-tumor activity of the compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[18][19]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, doxorubicin, 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one). Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Further analysis, such as histopathology, can also be performed.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by toxicity and resistance. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold represents a promising area of research for the development of novel anti-cancer drugs. While direct comparative data for 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not yet available, the information on related derivatives suggests that this class of compounds warrants further investigation.

The experimental protocols provided in this guide offer a robust framework for a head-to-head comparison of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and doxorubicin. Such studies are crucial to determine if this novel compound offers improved efficacy, a more favorable safety profile, or the ability to overcome doxorubicin resistance. Future research should focus on elucidating the specific molecular targets of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one and conducting comprehensive preclinical in vivo studies to fully assess its therapeutic potential.

References

Elucidating the Mechanism of Action of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one: A Comparative Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount. 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, a group known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] While the therapeutic potential of this class is significant, the specific molecular interactions and pathways modulated by many of its derivatives, including 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one, remain to be fully characterized.

This guide presents a systematic, multi-tiered experimental strategy to elucidate and confirm the MoA of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. We will operate on the primary hypothesis, drawn from literature on analogous structures, that this compound exerts its biological effects through the inhibition of protein kinases involved in cell signaling, and a secondary hypothesis that it may induce cell death by disrupting cell membrane integrity.[3] This guide will provide detailed, self-validating protocols and comparative data frameworks to rigorously test these hypotheses.

Part 1: Foundational Activity and Initial Mechanistic Screening

The first step is to establish the foundational biological activity of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one. This involves determining its cytotoxic and anti-proliferative effects across a panel of relevant human cancer cell lines. This initial screen will not only confirm biological activity but also provide the critical dose-response data (IC50 values) necessary for designing subsequent, more focused mechanistic studies.

Cell Viability and Cytotoxicity Profiling

The choice of cell lines should be strategic, ideally including models where other benzoxazinone derivatives have shown activity. For this guide, we will use the MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) cell lines, which are well-characterized and commonly used in cancer research.[3]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed MCF-7 and HCT-116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (e.g., from 0.1 µM to 100 µM). As a positive control for cytotoxicity, use Doxorubicin. Include a vehicle control (e.g., 0.1% DMSO). Replace the cell culture medium with medium containing the different concentrations of the compound or controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the compound concentration. Calculate the IC50 value using non-linear regression analysis.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

CompoundMCF-7HCT-116Rationale for Comparison
7-Methoxy-2H-benzo[b]oxazin-3(4H)-one5.812.2Test Compound
Doxorubicin0.91.5Standard Chemotherapeutic Agent (Positive Control)
Staurosporine0.010.02Broad-Spectrum Kinase Inhibitor (Mechanistic Control)

This initial data will confirm if 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one has anti-proliferative activity and at what concentration range this activity is observed. The comparison with Staurosporine, a potent but non-selective kinase inhibitor, provides an early indication of whether the potency of our test compound is within a range typical for kinase modulators.

Part 2: Target Identification and Pathway Analysis

Assuming the initial screening confirms potent anti-proliferative activity, the next logical step is to identify the molecular target(s). Given the known activity of similar compounds, a broad kinase screen is the most efficient approach.[3]

Kinase Profiling

A comprehensive kinase panel screen will test the ability of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one to inhibit the activity of a large number of kinases at a single concentration (e.g., 10 µM). This will provide a "hit list" of potential kinase targets.

Workflow: Broad Kinase Panel Screen (e.g., KINOMEscan®)

G compound 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one (10 µM) service Commercial Kinase Profiling Service (e.g., KINOMEscan®) compound->service Submit data Primary Hit List (% Inhibition > 70%) service->data Generate validation Dose-Response Assay (e.g., LanthaScreen®) for top hits data->validation Select Hits kd Determine Ki or IC50 for validated hits validation->kd Confirm & Quantify G compound 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one her2 HER2 compound->her2 Inhibits jnk1 JNK1 compound->jnk1 Inhibits arrest G2/M Arrest compound->arrest apoptosis Apoptosis compound->apoptosis pi3k_akt PI3K/Akt Pathway her2->pi3k_akt Activates mapk_jnk MAPK/JNK Pathway jnk1->mapk_jnk Activates proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk_jnk->proliferation

References

A Head-to-Head Comparison of Benzoxazinone-Based CDK9 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 9 (CDK9) has emerged as a compelling target. As a critical component of the positive transcription elongation factor b (P-TEFb) complex, CDK9-mediated phosphorylation of RNA Polymerase II is a key step in transcriptional elongation. In many cancers, this process is hijacked to ensure the continuous expression of short-lived anti-apoptotic proteins and oncoproteins, such as Mcl-1 and c-Myc, rendering tumor cells dependent on CDK9 activity for their survival. This guide provides a detailed, head-to-head comparison of emerging benzoxazinone-based CDK9 inhibitors, offering experimental data and methodological insights for researchers in the field.

The Rationale for Targeting CDK9 with Benzoxazinone Scaffolds

The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, offering a rigid backbone that can be readily functionalized to achieve high potency and selectivity. In the context of CDK9 inhibition, this scaffold has been successfully exploited to develop inhibitors that form key interactions within the ATP-binding pocket of the kinase. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical properties, influencing potency, selectivity, and pharmacokinetic profiles.

Comparative Analysis of Leading Benzoxazinone-Based CDK9 Inhibitors

Here, we compare the performance of two notable benzoxazinone-based CDK9 inhibitors, MC180295 and compound 32k, alongside other well-characterized selective and multi-kinase CDK9 inhibitors to provide a broader context.

InhibitorChemical ScaffoldCDK9 IC50 (nM)Selectivity ProfileKey Cellular EffectsIn Vivo Efficacy
MC180295 Aminothiazole-substituted Benzoxazinone5>22-fold selective for CDK9 over other CDKs (CDK1, 2, 4, 5, 6, 7)Potent anti-proliferative activity in various cancer cell lines (median IC50 of 171 nM across 46 cell lines)[3]Significant anti-tumor activity in AML and colon cancer xenograft models[3]
Compound 32k 2H-benzo[b][1][2]oxazin-3(4H)-one derivativePotent (specific IC50 not publicly disclosed)Selective CDK9 inhibitorRapid, dose-dependent decrease in p-Ser2-RNAPII, Mcl-1, and c-Myc; induces apoptosis in MV4-11 cells[4]Significant anti-tumor efficacy in multiple hematological tumor xenograft models with intermittent dosing[4]
AZD4573 Non-benzoxazinone heterocyclic<4Highly selective for CDK9 over other kinasesRapid induction of apoptosis in a broad range of hematological cancer cell lines[5]Efficacious in hematological cancer models
LDC000067 Thiazole derivative4455- to >227-fold selective for CDK9 over CDK1, 2, 4, 6, 7Reduces Ser2 phosphorylation of RNAPII, induces p53 activation and apoptosisNot extensively reported in public literature
SNS-032 Aminothiazole derivative4Potent inhibitor of CDK2, 7, and 9Induces apoptosis and inhibits RNA synthesisPreclinical anti-tumor activity

Delving into the Mechanism: The CDK9 Signaling Pathway

The canonical pathway of CDK9-mediated transcriptional elongation is a critical process for cellular function and is frequently dysregulated in cancer.

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_PTEFb P-TEFb Complex RNA_Pol_II RNA Polymerase II Promoter Promoter-Proximal Pausing RNA_Pol_II->Promoter Elongation Productive Elongation RNA_Pol_II->Elongation CDK9 CDK9 Promoter->CDK9 recruits Oncogene_Expression Expression of Mcl-1, c-Myc Elongation->Oncogene_Expression leads to CDK9->RNA_Pol_II  Phosphorylates  Ser2 of CTD Cyclin_T1 Cyclin T1 CDK9->Cyclin_T1 forms complex Benzoxazinone_Inhibitors Benzoxazinone-based CDK9 Inhibitors Benzoxazinone_Inhibitors->CDK9 Inhibits

Caption: The CDK9/Cyclin T1 complex (P-TEFb) phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, promoting transcriptional elongation and the expression of key survival proteins. Benzoxazinone-based inhibitors block the kinase activity of CDK9, leading to the downregulation of these oncogenic drivers.

Experimental Methodologies: A Guide to Evaluating Benzoxazinone-Based CDK9 Inhibitors

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize CDK9 inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified CDK9.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • ATP

  • Substrate peptide (e.g., a synthetic peptide derived from the C-terminal domain of RNA Pol II)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO (for control).

  • Add 2 µl of CDK9/Cyclin T1 enzyme solution (concentration determined by prior enzyme titration).

  • Add 2 µl of a substrate/ATP mixture. The final ATP concentration should be close to the Km value for CDK9.

  • Incubate the reaction at room temperature for 60-120 minutes.[6]

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for Downstream Target Modulation

This assay assesses the functional consequence of CDK9 inhibition in a cellular context by measuring the phosphorylation of its key substrate, RNA Polymerase II, and the levels of downstream anti-apoptotic proteins like Mcl-1.

Objective: To determine the effect of a test compound on the phosphorylation of RNA Polymerase II at Serine 2 (p-Ser2-RNAPII) and Mcl-1 protein levels in cancer cells.

Materials:

  • Cancer cell line (e.g., MV4-11 acute myeloid leukemia cells)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-Ser2-RNAPII, anti-total RNAPII, anti-Mcl-1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting detection reagents

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified time (e.g., 4-6 hours).[7]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the p-Ser2-RNAPII signal to total RNAPII and the Mcl-1 signal to the loading control.

In Vivo Efficacy in a Xenograft Model

This experiment evaluates the anti-tumor activity of a CDK9 inhibitor in a living organism.

Objective: To assess the in vivo anti-tumor efficacy of a benzoxazinone-based CDK9 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Cancer cell line (e.g., MV4-11)

  • Matrigel

  • Test compound formulated for in vivo administration (e.g., in a solution of 0.5% HPMC, 0.2% Tween 80)

  • Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomize the mice into treatment and vehicle control groups.

  • Administer the test compound or vehicle to the mice at the predetermined dose and schedule (e.g., once daily by oral gavage).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay In Vitro Kinase Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine GI50) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot PK_Study Pharmacokinetic Study (Determine Dosing Regimen) Western_Blot->PK_Study Promising Candidate Xenograft_Model Xenograft Efficacy Study (Anti-tumor Activity) PK_Study->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (In Vivo Target Modulation) Xenograft_Model->PD_Analysis Lead_Compound Benzoxazinone-based CDK9 Inhibitor Lead_Compound->Kinase_Assay

Caption: A typical experimental workflow for the preclinical evaluation of a novel benzoxazinone-based CDK9 inhibitor, from initial in vitro characterization to in vivo efficacy studies.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective benzoxazinone-based CDK9 inhibitors is guided by a deep understanding of their structure-activity relationships. For the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold, key insights have emerged:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring are critical for potency and selectivity. Electron-withdrawing or -donating groups can modulate the electronic properties of the molecule and its interactions within the ATP-binding pocket.

  • The Benzoxazinone Core: The lactam moiety of the benzoxazinone core often participates in crucial hydrogen bonding interactions with the hinge region of the kinase.

  • Exploration of Side Chains: The addition of various side chains at different positions of the benzoxazinone scaffold allows for the exploration of different sub-pockets within the CDK9 active site, leading to improved potency and selectivity. For instance, the aminothiazole moiety in MC180295 plays a significant role in its high potency.[8]

Conclusion

Benzoxazinone-based scaffolds represent a promising avenue for the development of next-generation CDK9 inhibitors. Compounds like MC180295 and 32k demonstrate the potential of this chemical class to yield potent, selective, and orally bioavailable drugs with significant anti-tumor activity. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to advance the discovery and development of novel CDK9-targeted therapies for cancer.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

A Comprehensive Guide to the Safe Disposal of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

This document provides essential safety and logistical information for the proper disposal of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The procedural guidance herein is intended for researchers, scientists, and drug development professionals. The protocols described are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, grounded in established safety principles and regulatory standards.

While a specific Safety Data Sheet (SDS) for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one was not identified during the preparation of this guide, the following procedures are synthesized from data on structurally similar benzoxazinone derivatives and established best practices for laboratory chemical waste management.[1][3][4][5][6] It is imperative to handle this compound with the assumption that it may possess hazards similar to related molecules, including potential acute toxicity, skin and eye irritation, and environmental risks.

Hazard Identification and Risk Assessment

Based on data from analogous compounds, 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one should be handled as a potentially hazardous substance.

Anticipated Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed.[3][5][6]

  • Skin Irritation: May cause skin irritation upon contact.[3][6]

  • Eye Irritation: May cause serious eye irritation.[3][6]

  • Aquatic Toxicity: May be harmful to aquatic life.[2][3]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory operations.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile rubber or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a fume hoodMinimizes inhalation of any potential vapors or dust.

This information is based on general laboratory safety standards and data for similar chemical compounds.[2][3][4][6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect the Waste: Place the absorbed material or spilled solid into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste: The sealed container with the spill cleanup materials must be disposed of as hazardous chemical waste.[2][3]

Disposal Procedures

The overriding principle for the disposal of laboratory waste is to formulate a disposal plan before any experimental work begins.[7] Under no circumstances should this chemical be disposed of down the drain.

Step-by-Step Disposal Workflow:

  • Waste Segregation: Collect all waste containing 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, including contaminated consumables (e.g., gloves, weighing paper), in a designated and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[7][8]

  • Container Selection and Labeling:

    • Use a chemically resistant container that can be securely sealed.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one".

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory.

    • Keep the container closed at all times, except when adding waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4][6]

    • Disposal will likely involve incineration at a licensed facility to ensure complete destruction of the compound.[2][9]

Disposal Decision Workflow

AGenerate Waste Containing7-Methoxy-2H-benzo[b][1,4]oxazin-3(4H)-oneBIs the waste container properly labeledand sealed?A->BCStore in designated SatelliteAccumulation Area (SAA)B->CYesFRectify labeling and sealingof the containerB->FNoDContact Environmental Health & Safety (EHS)for waste pickupC->DELicensed contractor transportswaste for incinerationD->EF->B

Caption: Decision workflow for the proper disposal of 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one waste.

Regulatory Compliance

All chemical waste disposal must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11] It is the responsibility of the waste generator to ensure full compliance with these regulations.[11]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules and established laboratory safety protocols to provide a conservative and protective approach.

Hazard Assessment: A Precautionary Approach

Due to the limited availability of specific toxicological data for 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one, a risk assessment must be based on analogous compounds. For instance, the related compound 7-Methoxy-3,4-dihydro-2H-benzo[b][1][2]oxazine is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation)[3]. Another similar compound, 7-Hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one, is classified as acutely toxic if swallowed (Category 4).

Therefore, it is prudent to handle 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one as a compound that is, at a minimum:

  • Harmful if swallowed.

  • A skin irritant.

  • A serious eye irritant.

  • Potentially harmful if inhaled, especially as a fine powder.

The physical form of the chemical, typically a solid or powder, presents a significant risk of aerosolization and inhalation during handling, such as weighing or transferring the substance[1].

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one. The following table outlines the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Handling Solid Compound (Weighing, Transferring) - Chemical Splash Goggles- Nitrile Gloves (double-gloved recommended)- Laboratory Coat (fully buttoned)- Respiratory Protection (N95 or higher)- Goggles provide essential protection against airborne particles entering the eyes[2][4].- Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice to prevent exposure from a potential tear or puncture.- A lab coat protects the skin and personal clothing from contamination[2][5].- Due to the risk of inhaling fine powders, an N95 respirator is crucial to prevent respiratory tract irritation[4].
Working with Solutions - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- Protects against splashes of the solution which could cause serious eye irritation.- Prevents skin contact and irritation.- Protects skin and clothing from spills and splashes[1].
Cleaning Spills - Chemical Splash Goggles- Nitrile Gloves (heavy-duty recommended)- Laboratory Coat or Chemical Resistant Apron- Respiratory Protection (if solid is spilled)- Essential to protect eyes from splashes during cleanup.- Heavy-duty gloves provide better protection against prolonged contact with the chemical.- An apron can provide an additional layer of protection over the lab coat.- Necessary to prevent inhalation of dust from a solid spill[2].

Procedural Guidance: Step-by-Step Protocols

Adherence to standardized procedures is critical for safety. The following protocols for PPE usage and chemical handling should be followed diligently.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflowcluster_donningDonning (Putting On)cluster_doffingDoffing (Taking Off)don11. Lab Coatdon22. Respirator(if required)don1->don2don33. Goggles/Face Shielddon2->don3don44. Glovesdon3->don4doff11. Glovesdoff22. Goggles/Face Shielddoff1->doff2doff33. Lab Coatdoff2->doff3doff44. Respiratordoff3->doff4

Caption: PPE Donning and Doffing Sequence.

Protocol for Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational. Cover the work surface with absorbent bench paper[1].

  • PPE: Don the appropriate PPE as outlined in the table above, including respiratory protection.

  • Handling: Conduct all manipulations within the fume hood. Use a spatula to transfer the powder to a tared weigh boat or container. Avoid pouring directly from the stock bottle to minimize dust generation[1].

  • Closure: Keep all containers of the chemical tightly closed when not in use[1].

  • Post-Handling: After weighing, decontaminate the spatula and the exterior of the container.

Operational and Disposal Plans

A comprehensive plan for the entire lifecycle of the chemical in the laboratory is essential for safety and environmental responsibility.

Spill Response Plan
  • Small Spills (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently cover the spill with a wet paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Small Spills (Liquid):

    • Alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand).

    • Collect the absorbent material into a sealed, labeled hazardous waste container.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

The disposal of chemical waste must comply with institutional and regulatory guidelines[6][7].

Waste_Disposal_Workflowcluster_wasteWaste Segregation and DisposalSolid_WasteContaminated Solids(Gloves, Weigh Paper, etc.)Solid_ContainerLabeled SolidHazardous Waste ContainerSolid_Waste->Solid_ContainerLiquid_WasteSolutions Containing the CompoundLiquid_ContainerLabeled LiquidHazardous Waste ContainerLiquid_Waste->Liquid_ContainerSharps_WasteContaminated Sharps(Needles, Pipette Tips)Sharps_ContainerPuncture-ProofSharps ContainerSharps_Waste->Sharps_ContainerEHS_PickupArrange for Pickup byEnvironmental Health & Safety (EHS)Solid_Container->EHS_PickupLiquid_Container->EHS_PickupSharps_Container->EHS_Pickup

Caption: Chemical Waste Disposal Workflow.

Disposal Procedures:

  • Solid Waste: Dispose of contaminated gloves, weigh papers, and other disposable materials in a designated and clearly labeled solid hazardous waste container[8].

  • Liquid Waste: Collect any solutions containing 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one in a labeled container for liquid hazardous waste. Do not pour down the drain[7].

  • Empty Containers: Rinse empty containers with a suitable solvent three times. Collect the rinsate as liquid hazardous waste.

Always consult with your institution's EHS department for specific disposal protocols[7].

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2][9]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[9]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can handle 7-Methoxy-2H-benzo[b][1][2]oxazin-3(4H)-one with a high degree of safety, minimizing exposure risks and ensuring a secure laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.